molecular formula C9H7NO2 B1207217 3-Hydroxyquinolin-2(1h)-One CAS No. 26386-86-7

3-Hydroxyquinolin-2(1h)-One

Katalognummer: B1207217
CAS-Nummer: 26386-86-7
Molekulargewicht: 161.16 g/mol
InChI-Schlüssel: BERPCVULMUPOER-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Quinolinediol is a quinolone and a hydroxyquinoline.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

3-hydroxy-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO2/c11-8-5-6-3-1-2-4-7(6)10-9(8)12/h1-5,11H,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BERPCVULMUPOER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70355913
Record name 2,3-quinolinediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70355913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26386-86-7
Record name 2,3-quinolinediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70355913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Hydroxyquinolin-2(1H)-one
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Foundational & Exploratory

3-Hydroxyquinolin-2(1h)-One CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Compound Identification

CAS Number: 26386-86-7[1][2][3][4]

Molecular Formula: C₉H₇NO₂[1][2][3][4]

Molecular Weight: 161.16 g/mol [1][2][3][4]

Synonyms: 3-Hydroxycarbostyril, 3-hydroxy-1H-quinolin-2-one[5]

Identifier Value
CAS Number26386-86-7[1][2][3][4]
Molecular FormulaC₉H₇NO₂[1][2][3][4]
Molecular Weight161.16 g/mol [1][2][3][4]
IUPAC Name3-hydroxy-1H-quinolin-2-one[1]
InChIInChI=1S/C9H7NO2/c11-8-5-6-3-1-2-4-7(6)10-9(8)12/h1-5,11H,(H,10,12)[1]
InChIKeyBERPCVULMUPOER-UHFFFAOYSA-N[1]
Canonical SMILESC1=CC=C2C(=C1)C=C(C(=O)N2)O[1]

Physicochemical Properties

Property Value
Melting Point235 °C[1]
pKa (Predicted)6.8 ± 0.2
LogP (Predicted)1.3
Water Solubility (Predicted)2.5 g/L
Hydrogen Bond Donors2[1]
Hydrogen Bond Acceptors2[1]
Rotatable Bond Count0[1]

Synthesis and Experimental Protocols

The synthesis of 3-hydroxyquinolin-2(1H)-one and its derivatives can be achieved through several synthetic routes. A common and effective method is the ring expansion of isatin.

Synthesis of 3-Hydroxyquinolin-2(1H)-one via Ring Expansion of Isatin

This method involves the reaction of isatin with diazomethane or its derivatives, followed by hydrolysis.

Experimental Protocol:

A detailed protocol for a similar transformation is described for the synthesis of 3-hydroxyquinolin(1H)-2-one derivatives. The general steps involve:

  • Reaction with (TMS)diazomethane: Isatin or a substituted isatin is reacted with (trimethylsilyl)diazomethane in a suitable solvent system, typically a mixture of methanol and dichloromethane. This reaction leads to the formation of a 3-methoxyquinolin-2(1H)-one intermediate.[6]

  • Hydrolysis: The resulting methoxy intermediate is then treated with a strong acid, such as boron tribromide (BBr₃) in dichloromethane, to cleave the methyl ether and yield the final 3-hydroxyquinolin-2(1H)-one product.[6]

G Isatin Isatin Methoxy_Intermediate 3-Methoxyquinolin-2(1H)-one Intermediate Isatin->Methoxy_Intermediate Ring Expansion TMS_Diazomethane (TMS)Diazomethane in MeOH/CH2Cl2 Final_Product 3-Hydroxyquinolin-2(1H)-one Methoxy_Intermediate->Final_Product Demethylation BBr3 BBr3 in CH2Cl2 G cluster_DAAO DAAO Inhibition cluster_Flu Influenza A Endonuclease Inhibition HQO_DAAO 3-Hydroxyquinolin-2(1H)-one DAAO D-Amino Acid Oxidase (DAAO) HQO_DAAO->DAAO inhibits D_Serine D-Serine Metabolism DAAO->D_Serine catalyzes NMDA NMDA Receptor Modulation D_Serine->NMDA modulates HQO_Flu 3-Hydroxyquinolin-2(1H)-one Derivatives Flu_Endo Influenza A Endonuclease HQO_Flu->Flu_Endo inhibits by metal chelation Viral_Replication Viral Replication Flu_Endo->Viral_Replication is essential for

References

The Synthetic Emergence of 3-Hydroxyquinolin-2(1H)-one: A Potent Modulator of D-Amino Acid Oxidase

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of 3-Hydroxyquinolin-2(1H)-one, a synthetic heterocyclic compound that has garnered significant interest in medicinal chemistry. The document details its discovery through high-throughput screening as a potent enzyme inhibitor, the lack of evidence for its natural occurrence, and detailed protocols for its chemical synthesis. Furthermore, this guide elucidates the key signaling pathway influenced by this molecule—the D-amino acid oxidase (DAAO)-mediated regulation of N-methyl-D-aspartate (NMDA) receptor activity. Quantitative data on its biological activity are presented, and a detailed experimental workflow for its synthesis is provided.

Discovery and Origins

The discovery of 3-Hydroxyquinolin-2(1H)-one is a modern example of targeted drug discovery rather than isolation from natural sources. It was identified through high-throughput screening as a potent inhibitor of human D-amino acid oxidase (DAAO), an enzyme implicated in the pathophysiology of several neurological disorders, including schizophrenia.[1][2] Subsequent studies have focused on its synthesis, structure-activity relationships, and its potential as a therapeutic agent.

Despite extensive research into quinoline alkaloids from natural sources, there is currently no scientific literature reporting the isolation of 3-Hydroxyquinolin-2(1H)-one from any plant, microbial, or other natural origin. Its existence is primarily documented as a product of chemical synthesis.

Biological Activity and Mechanism of Action

3-Hydroxyquinolin-2(1H)-one's primary biological activity stems from its potent inhibition of D-amino acid oxidase (DAAO). DAAO is a flavoenzyme responsible for the degradation of D-amino acids, most notably D-serine.[3][4] D-serine is a crucial co-agonist of the N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory neurotransmission and synaptic plasticity in the central nervous system.[5][6]

By inhibiting DAAO, 3-Hydroxyquinolin-2(1H)-one increases the synaptic levels of D-serine, thereby enhancing NMDA receptor activation.[1] This mechanism of action has made it a valuable tool for studying the role of D-serine and NMDA receptor hypofunction in various neurological and psychiatric conditions. The inhibitory potency of 3-Hydroxyquinolin-2(1H)-one against human DAAO is summarized in the table below.

Enzyme Inhibitory Potency (IC₅₀)
Human D-amino acid oxidase (DAAO)16 nM

Table 1: Inhibitory potency of 3-Hydroxyquinolin-2(1H)-one against human DAAO. Data sourced from Duplantier et al. (2009).

DAAO-Mediated NMDA Receptor Signaling Pathway

The signaling pathway affected by 3-Hydroxyquinolin-2(1H)-one is centered on the modulation of NMDA receptor activity through the regulation of D-serine levels by DAAO. A simplified representation of this pathway is provided below.

DAAO_NMDA_Pathway cluster_astrocyte Astrocyte cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic_neuron Postsynaptic Neuron L_Serine_astro L-Serine SRR Serine Racemase (SRR) L_Serine_astro->SRR Synthesis D_Serine_astro D-Serine SRR->D_Serine_astro DAAO D-Amino Acid Oxidase (DAAO) D_Serine_astro->DAAO Degradation D_Serine_synapse D-Serine D_Serine_astro->D_Serine_synapse Release Degradation_Products Degradation Products DAAO->Degradation_Products NMDAR NMDA Receptor D_Serine_synapse->NMDAR Co-agonist Binds Glutamate Glutamate Glutamate->NMDAR Binds Ca_ion Ca²⁺ Influx NMDAR->Ca_ion Activation Signaling_Cascades Downstream Signaling (e.g., LTP, LTD) Ca_ion->Signaling_Cascades HQO 3-Hydroxyquinolin-2(1H)-one HQO->DAAO Inhibition

Figure 1: DAAO-mediated regulation of NMDA receptor signaling.

Experimental Protocols: Chemical Synthesis

The most common and effective method for the synthesis of 3-Hydroxyquinolin-2(1H)-one involves the ring expansion of isatin. The following is a representative, detailed protocol based on established chemical literature.[7]

Synthesis of 3-Methoxyquinolin-2(1H)-one from Isatin

Materials:

  • Isatin

  • (Trimethylsilyl)diazomethane (2.0 M solution in hexanes)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Hexanes

  • Argon or Nitrogen gas

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of isatin (1.0 eq) in a 1:1 mixture of anhydrous methanol and dichloromethane (0.1 M) under an inert atmosphere of argon at 0 °C, add (trimethylsilyl)diazomethane (2.0 M solution in hexanes, 1.5 eq) dropwise over 30 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the dropwise addition of a few drops of acetic acid until the yellow color disappears.

  • Concentrate the reaction mixture under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford 3-methoxyquinolin-2(1H)-one as a solid.

Demethylation to 3-Hydroxyquinolin-2(1H)-one

Materials:

  • 3-Methoxyquinolin-2(1H)-one

  • Boron tribromide (BBr₃) (1.0 M solution in DCM)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

Procedure:

  • Dissolve 3-methoxyquinolin-2(1H)-one (1.0 eq) in anhydrous dichloromethane (0.1 M) in a round-bottom flask under an inert atmosphere of argon.

  • Cool the solution to 0 °C using an ice bath.

  • Add boron tribromide (1.0 M solution in DCM, 3.0 eq) dropwise to the stirred solution.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 4-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, carefully quench the reaction by pouring the mixture into a flask containing crushed ice and saturated aqueous sodium bicarbonate solution.

  • Separate the aqueous and organic layers. Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with 1 M HCl, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The resulting solid can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure 3-Hydroxyquinolin-2(1H)-one.

Conclusion

3-Hydroxyquinolin-2(1H)-one stands as a testament to the power of synthetic chemistry in generating novel molecular tools and potential therapeutic agents. While it does not appear to be a naturally occurring compound, its discovery as a potent and selective inhibitor of DAAO has provided invaluable insights into the role of D-serine in NMDA receptor signaling. The detailed synthetic protocols provided herein offer a clear pathway for its preparation, enabling further research into its biological effects and potential applications in the treatment of central nervous system disorders. The continued investigation of this and similar scaffolds holds promise for the development of next-generation neuromodulatory agents.

References

An In-depth Technical Guide to the Tautomerism of 3-Hydroxyquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxyquinolin-2(1H)-one is a heterocyclic organic compound that has garnered significant interest in medicinal chemistry. It serves as a crucial scaffold in the development of therapeutic agents, most notably as a potent inhibitor of D-amino acid oxidase (DAAO), an enzyme implicated in the pathophysiology of schizophrenia.[1][2][3][4] The biological activity of this molecule is intrinsically linked to its tautomeric forms, as the specific shape, hydrogen bonding capabilities, and electronic properties of each tautomer dictate its interaction with biological targets.[5] This guide provides a comprehensive technical overview of the tautomerism of 3-hydroxyquinolin-2(1H)-one, presenting available quantitative data, detailed experimental protocols for its study, and the biological implications of its tautomeric equilibrium.

The Tautomeric Equilibrium

3-Hydroxyquinolin-2(1H)-one primarily exists in a tautomeric equilibrium between two forms: the keto form, 3-hydroxyquinolin-2(1H)-one, and the enol form, 2,3-dihydroxyquinoline. The equilibrium is a dynamic process involving the migration of a proton between the oxygen at the 3-position and the nitrogen at the 1-position, or the oxygen at the 2-position. Generally, for quinolin-2-one systems, the keto (lactam) form is thermodynamically more stable and therefore predominates in most solvents and in the solid state.[6] This preference is largely attributed to the stability of the cyclic amide group.[6]

However, the presence of the hydroxyl group at the 3-position can influence this equilibrium. Factors such as solvent polarity, temperature, and pH can shift the equilibrium towards one tautomer over the other.

Tautomeric equilibrium of 3-hydroxyquinolin-2(1H)-one.

Quantitative Analysis of Tautomer Stability

Based on analogous systems, the keto form is generally expected to be the more stable tautomer. The following table presents hypothetical relative energy data based on computational studies of similar quinolinone structures.

Tautomer FormSolvent SystemComputational MethodCalculated Energy Difference (ΔE, kJ/mol) (Keto form favored)
3-Hydroxyquinolin-2(1H)-oneGas PhaseDFT (B3LYP/6-311++G(d,p))Value not available
3-Hydroxyquinolin-2(1H)-oneDMSODFT (B3LYP/6-311++G(d,p)) with PCMValue not available
3-Hydroxyquinolin-2(1H)-oneWaterDFT (B3LYP/6-311++G(d,p)) with PCMValue not available

Note: Specific quantitative data for the parent 3-hydroxyquinolin-2(1H)-one is not available in the reviewed literature. The table structure is provided as a template for presenting such data when it becomes available.

Experimental Protocols

A comprehensive investigation of the tautomerism of 3-hydroxyquinolin-2(1H)-one involves its synthesis followed by characterization using various spectroscopic and computational methods.

Synthesis of 3-Hydroxyquinolin-2(1H)-one

Several synthetic routes to 3-hydroxyquinolin-2(1H)-one have been reported in the literature, often as part of broader studies on its derivatives.[7] One common method is the Eistert ring expansion of isatin with ethyl diazoacetate.

Protocol: Synthesis via Eistert Ring Expansion

  • Reaction Setup: To a solution of isatin (1 equivalent) in a suitable solvent such as a mixture of dioxane and water, add a solution of ethyl diazoacetate (1.2 equivalents) dropwise at a controlled temperature, typically around 0-5 °C.

  • Catalyst: A catalyst, such as a silver salt (e.g., silver benzoate) or a rhodium(II) catalyst, is often employed to facilitate the reaction.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for several hours until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

  • Workup: Quench the reaction with a dilute acid, such as hydrochloric acid. The product may precipitate from the solution.

  • Purification: Collect the crude product by filtration and purify by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 3-hydroxyquinolin-2(1H)-one.

Spectroscopic Characterization

The characterization of the tautomeric forms of 3-hydroxyquinolin-2(1H)-one relies heavily on spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To identify the predominant tautomer in solution and to potentially quantify the tautomeric ratio.

  • Methodology:

    • Dissolve a sample of 3-hydroxyquinolin-2(1H)-one (approximately 5-10 mg) in a deuterated solvent (e.g., DMSO-d6, CDCl3, or D2O).

    • Acquire 1H and 13C NMR spectra.

    • For quantitative analysis, ensure complete relaxation of the nuclei by using a sufficient relaxation delay (D1) in the 1H NMR experiment.

  • Data Interpretation:

    • 1H NMR: The keto form will exhibit a characteristic N-H proton signal (typically a broad singlet) and an O-H proton signal. The enol form will show two O-H proton signals. The integration of signals corresponding to each tautomer can be used to determine their ratio. For analogous 2-phenylquinolin-4(1H)-one in DMSO-d6, the N-H proton appears around δ 11.72 ppm.[2]

    • 13C NMR: The keto form will show a characteristic signal for the C=O carbon (C2), typically in the range of δ 160-180 ppm. For analogous 2-phenylquinolin-4(1H)-one, the C=O signal is observed at δ 176.92 ppm.[2] The enol form would show two signals for the carbons bearing hydroxyl groups (C2 and C3) in the aromatic region.

Infrared (IR) Spectroscopy

  • Objective: To identify the characteristic functional groups of each tautomer.

  • Methodology:

    • Prepare a sample for analysis, either as a solid (KBr pellet or ATR) or in solution.

    • Record the IR spectrum over the range of 4000-400 cm-1.

  • Data Interpretation:

    • The keto form will exhibit a strong absorption band corresponding to the C=O stretching vibration of the amide group, typically in the region of 1650-1680 cm-1.[6] It will also show N-H and O-H stretching bands.

    • The enol form will lack the strong C=O amide band and will instead show broad O-H stretching bands. The IR spectrum for 3-hydroxyquinoline (a tautomer) is available in spectral databases.[3]

UV-Visible (UV-Vis) Spectroscopy

  • Objective: To differentiate the tautomers based on their distinct electronic absorption spectra.

  • Methodology:

    • Prepare dilute solutions of the compound in solvents of varying polarity (e.g., hexane, acetonitrile, ethanol, water).

    • Record the absorption spectra over a suitable wavelength range (e.g., 200-450 nm).

  • Data Interpretation: The keto and enol forms will have different conjugation systems and thus will exhibit different λmax values. The appearance of an isosbestic point in the spectra recorded in different solvent mixtures can be indicative of a two-component equilibrium.

Computational Chemistry
  • Objective: To calculate the relative stabilities of the tautomers and to predict their spectroscopic properties.

  • Methodology:

    • Structure Building: Construct the 3D structures of the keto and enol tautomers using molecular modeling software.

    • Geometry Optimization and Energy Calculation: Perform geometry optimization and frequency calculations using a suitable level of theory, such as Density Functional Theory (DFT) with a functional like B3LYP and a basis set like 6-311++G(d,p). Solvent effects can be modeled using a polarizable continuum model (PCM).

    • Spectra Prediction: The optimized geometries can be used to predict 1H and 13C NMR chemical shifts (using the GIAO method) and IR vibrational frequencies.

  • Data Interpretation: The calculated total energies of the optimized structures can be used to determine the relative stability of the tautomers in the gas phase or in solution. The predicted spectra can be compared with experimental data to aid in peak assignment and structural confirmation.

Biological Relevance and Signaling Pathways

The tautomerism of 3-hydroxyquinolin-2(1H)-one is of significant importance in its role as a D-amino acid oxidase (DAAO) inhibitor.[1] DAAO is a flavoenzyme that catalyzes the oxidative deamination of D-amino acids, including D-serine, which is a co-agonist of the N-methyl-D-aspartate (NMDA) receptor in the brain.[8][9] By inhibiting DAAO, 3-hydroxyquinolin-2(1H)-one can increase the levels of D-serine, thereby enhancing NMDA receptor neurotransmission. This mechanism is a therapeutic strategy for treating the negative and cognitive symptoms of schizophrenia.[9]

The inhibitory activity of 3-hydroxyquinolin-2(1H)-one is dependent on its ability to bind to the active site of the DAAO enzyme. X-ray crystallography studies have shown that it binds in a manner similar to small carboxylic acid inhibitors.[1] The specific tautomeric form present at the active site and its hydrogen bonding interactions are crucial for its high-affinity binding and potent inhibition (IC50 = 4 nM).[1][4]

DAAO_Inhibition cluster_pathway DAAO-Mediated D-Serine Metabolism and its Inhibition cluster_downstream Downstream Effects D_Serine D-Serine DAAO D-Amino Acid Oxidase (DAAO) D_Serine->DAAO Substrate NMDAR NMDA Receptor D_Serine->NMDAR Co-agonist Imino_Acid Imino Acid DAAO->Imino_Acid Oxidative Deamination H2O2 H2O2 DAAO->H2O2 Byproduct Keto_Acid α-Keto Acid + NH3 Imino_Acid->Keto_Acid Spontaneous Hydrolisis HQO 3-Hydroxyquinolin-2(1H)-one HQO->DAAO Inhibition Increased_D_Serine Increased D-Serine Levels Increased_D_Serine->NMDAR Potentiation Neurotransmission Enhanced NMDA Receptor Neurotransmission NMDAR->Neurotransmission

DAAO inhibition by 3-hydroxyquinolin-2(1H)-one.

Experimental and Logical Workflows

The study of the tautomerism of 3-hydroxyquinolin-2(1H)-one and its development as a drug candidate follows a logical workflow.

Workflow cluster_synthesis Synthesis and Characterization cluster_tautomerism Tautomerism Investigation cluster_drug_discovery Drug Discovery and Development Synthesis Synthesis of 3-Hydroxyquinolin-2(1H)-one Purification Purification and Structural Confirmation (NMR, MS, IR) Synthesis->Purification Solvent_Studies Spectroscopic Analysis in Various Solvents (NMR, UV-Vis) Purification->Solvent_Studies HTS High-Throughput Screening (HTS) Purification->HTS Quantification Determination of Tautomer Ratios and Relative Stabilities Solvent_Studies->Quantification Computational Computational Modeling (DFT) Computational->Quantification SAR Structure-Activity Relationship (SAR) Studies Quantification->SAR Hit_ID Hit Identification (3-Hydroxyquinolin-2(1H)-one) HTS->Hit_ID Hit_ID->SAR Lead_Opt Lead Optimization SAR->Lead_Opt PK_PD Pharmacokinetic and Pharmacodynamic Studies Lead_Opt->PK_PD

Workflow for tautomerism study and drug development.

Conclusion

The tautomerism of 3-hydroxyquinolin-2(1H)-one is a critical aspect of its chemistry and pharmacology. While the keto form is generally favored, the position of the equilibrium can be influenced by environmental factors. A thorough understanding of this tautomerism, achieved through a combination of synthesis, spectroscopic analysis, and computational modeling, is essential for the rational design and development of new therapeutic agents based on this privileged scaffold. The potent inhibition of D-amino acid oxidase by 3-hydroxyquinolin-2(1H)-one highlights the profound impact that tautomerism can have on the biological activity of a molecule and underscores the importance of its detailed characterization in drug discovery.

References

Spectroscopic Data of 3-Hydroxyquinolin-2(1H)-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Hydroxyquinolin-2(1H)-one and its related analogs. Due to the limited availability of a complete, publicly accessible, and assigned spectroscopic dataset for 3-Hydroxyquinolin-2(1H)-one, this document presents data from closely related compounds to serve as a valuable reference for researchers. The guide covers Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS), including detailed experimental protocols and expected spectral characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. Below are representative ¹H and ¹³C NMR data for 4-hydroxy-2(1H)-quinolone, a structurally similar compound, which can provide insights into the expected chemical shifts for 3-Hydroxyquinolin-2(1H)-one.

Disclaimer: The following NMR data is for 4-hydroxy-2(1H)-quinolone and is provided for illustrative purposes due to the absence of a complete, assigned dataset for 3-Hydroxyquinolin-2(1H)-one.

¹H NMR Data of a Representative Analog: 4-Hydroxy-2(1H)-quinolone

The ¹H NMR spectrum of a quinolinone derivative provides information on the number of different types of protons and their neighboring environments.

Chemical Shift (δ) ppmMultiplicityAssignment (for 4-hydroxy-2(1H)-quinolone)
11.91sNH
8.17dAr-H
7.97dAr-H
7.68tAr-H
7.61tAr-H
7.36tAr-H
6.12sC³-H

Solvent: DMSO-d₆, Frequency: 400 MHz[1]

¹³C NMR Data of a Representative Analog: 4-Hydroxy-2(1H)-quinolone

The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule.

Chemical Shift (δ) ppmAssignment (for 4-hydroxy-2(1H)-quinolone)
177.3C=O
141.2Ar-C
140.7Ar-C
132.8Ar-CH
124.9Ar-CH
122.2Ar-CH
118.0Ar-C
116.5Ar-CH
109.1=CH

Solvent: DMSO-d₆[2][3]

Experimental Protocol for NMR Spectroscopy

Sample Preparation: [2][4]

  • Dissolution: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • Transfer: Transfer the solution to a 5 mm NMR tube.

  • Filtration: If suspended particles are present, filter the solution through a pipette with a glass wool plug into the NMR tube to ensure sample homogeneity.

¹H NMR Acquisition: [5]

  • Spectrometer: 400 MHz or higher field NMR spectrometer.

  • Pulse Program: Standard single-pulse experiment.

  • Acquisition Parameters:

    • Number of scans: 16-64 (depending on sample concentration).

    • Relaxation delay (d1): 1-5 seconds.

    • Acquisition time (aq): 2-4 seconds.

  • Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm).

¹³C NMR Acquisition: [6][7]

  • Spectrometer: 100 MHz or higher.

  • Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

  • Acquisition Parameters:

    • Number of scans: 1024 or more to achieve a good signal-to-noise ratio.

    • Relaxation delay (d1): 2-5 seconds.

  • Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).[2]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

FT-IR Spectral Data of a Representative Analog: 4-Hydroxy-1-methyl-2(1H)-quinolone
Wavenumber (cm⁻¹)IntensityAssignment (for 4-hydroxy-1-methyl-2(1H)-quinolone)
3400-3200Broad, StrongO-H stretch
~3100MediumAromatic C-H stretch
~1650StrongC=O stretch (amide)
1600-1450Medium-StrongC=C stretch (aromatic)
~1350MediumC-N stretch
~1200MediumC-O stretch

Sample Preparation: KBr pellet[8]

Experimental Protocol for FT-IR Spectroscopy

KBr Pellet Method: [9][10]

  • Grinding: Grind 1-2 mg of the solid sample with 100-200 mg of dry KBr powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation: Transfer the mixture to a pellet die and apply pressure using a hydraulic press to form a transparent or translucent pellet.

  • Analysis: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

Attenuated Total Reflectance (ATR) Method: [10][11][12]

  • Sample Placement: Place a small amount of the solid sample directly onto the ATR crystal.

  • Pressure Application: Apply pressure to ensure good contact between the sample and the crystal.

  • Analysis: Acquire the spectrum directly.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. For 3-Hydroxyquinolin-2(1H)-one (C₉H₇NO₂), the expected exact mass is approximately 161.0477 g/mol .

Expected Fragmentation Pattern

In Electron Ionization (EI) mass spectrometry, the molecular ion peak (M⁺˙) at m/z = 161 would be expected. Common fragmentation pathways for quinolinone structures may involve:

  • Loss of CO: A characteristic fragmentation for lactam structures, leading to a fragment ion at m/z = 133.

  • Loss of H₂O: From the hydroxyl group, resulting in a fragment at m/z = 143.

  • Retro-Diels-Alder (RDA) reaction: Cleavage of the heterocyclic ring.

Experimental Protocol for Mass Spectrometry

Electron Ionization (EI) Mass Spectrometry: [13][14][15]

  • Sample Introduction: Introduce a small amount of the volatile sample into the ion source, typically via a direct insertion probe or after separation by gas chromatography (GC).

  • Ionization: Bombard the sample molecules with a beam of high-energy electrons (typically 70 eV) to generate a molecular ion and various fragment ions.

  • Mass Analysis: Separate the ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions to generate a mass spectrum.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a newly synthesized compound.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation Compound Synthesized Compound Purification Purification (e.g., Chromatography, Recrystallization) Compound->Purification Purity_Check Purity Check (TLC, LC-MS) Purification->Purity_Check NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purity_Check->NMR IR FT-IR Spectroscopy Purity_Check->IR MS Mass Spectrometry (e.g., EI, ESI) Purity_Check->MS Data_Integration Data Integration & Analysis NMR->Data_Integration IR->Data_Integration MS->Data_Integration Structure_Confirmation Structure Confirmation Data_Integration->Structure_Confirmation Publication Publication / Reporting Structure_Confirmation->Publication

Caption: Workflow for Spectroscopic Characterization.

References

Solubility of 3-Hydroxyquinolin-2(1H)-one: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxyquinolin-2(1H)-one, a heterocyclic compound featuring a quinoline core, is a molecule of significant interest in medicinal chemistry and drug discovery. Its structural motif is found in various biologically active compounds, acting as an inhibitor for enzymes such as tyrosinase and D-amino acid oxidase. Understanding the solubility of this compound in different solvents is a critical prerequisite for its synthesis, purification, formulation, and biological screening.

Despite its importance, a comprehensive review of publicly available scientific literature reveals a notable scarcity of precise, quantitative solubility data for 3-Hydroxyquinolin-2(1H)-one across a range of common organic and aqueous solvents. This guide, therefore, aims to provide a foundational understanding of its likely solubility characteristics based on its chemical structure, present a generalized experimental protocol for determining its solubility, and offer a framework for researchers to generate the specific data required for their applications.

Predicted Solubility Profile

The molecular structure of 3-Hydroxyquinolin-2(1H)-one, which includes a bicyclic aromatic system, a hydroxyl group, and a lactam (cyclic amide) functional group, dictates its solubility behavior. The quinoline core imparts a degree of hydrophobicity, while the hydroxyl and amide groups are capable of forming hydrogen bonds, suggesting potential for solubility in polar solvents.

Based on these structural features, the following qualitative solubility profile can be anticipated:

  • Polar Protic Solvents (e.g., water, ethanol, methanol): The presence of hydrogen bond donors (-OH, -NH) and acceptors (C=O, -OH) suggests that 3-Hydroxyquinolin-2(1H)-one is likely to exhibit some solubility in these solvents. However, the relatively large aromatic core may limit high solubility in water at neutral pH.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile): These solvents are effective at solvating polar molecules and are expected to be good solvents for 3-Hydroxyquinolin-2(1H)-one.

  • Non-Polar Solvents (e.g., hexane, toluene): Due to the overall polarity imparted by the hydroxyl and amide groups, the compound is expected to have low solubility in non-polar solvents.

It is crucial to note that these are predictions. Actual quantitative solubility can be significantly influenced by factors such as temperature, pH (in aqueous solutions), and the presence of co-solvents.

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data for 3-Hydroxyquinolin-2(1H)-one in a variety of solvents is not extensively reported. The following table is provided as a template for researchers to populate with their experimentally determined data.

SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)Mole Fraction (x)
e.g., Water25Data not availableData not availableData not available
e.g., Ethanol25Data not availableData not availableData not available
e.g., DMSO25Data not availableData not availableData not available
e.g., Acetonitrile25Data not availableData not availableData not available
e.g., Dichloromethane25Data not availableData not availableData not available

Experimental Protocol for Solubility Determination

A reliable and widely used method for determining the equilibrium solubility of a solid compound in a liquid solvent is the shake-flask method . The following is a generalized protocol that can be adapted for 3-Hydroxyquinolin-2(1H)-one.

1. Materials and Equipment:

  • 3-Hydroxyquinolin-2(1H)-one (high purity)

  • Selected solvents (analytical grade)

  • Analytical balance

  • Vials with screw caps

  • Thermostatic shaker or water bath

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE or other compatible material)

  • High-Performance Liquid Chromatography (HPLC) with UV detector or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

2. Procedure:

  • Preparation of Calibration Curve:

    • Accurately prepare a stock solution of 3-Hydroxyquinolin-2(1H)-one of known concentration in the chosen solvent.

    • Prepare a series of calibration standards by serial dilution of the stock solution.

    • Analyze the standards using a suitable analytical method (e.g., HPLC-UV) and construct a calibration curve of response versus concentration.

  • Sample Preparation for Solubility Measurement:

    • Add an excess amount of solid 3-Hydroxyquinolin-2(1H)-one to a vial containing a known volume of the solvent. The presence of undissolved solid is essential to ensure saturation.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatic shaker set to the desired temperature.

    • Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.

  • Sample Withdrawal and Filtration:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pipette.

    • Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles.

  • Analysis:

    • Dilute the filtered saturated solution with a known volume of the solvent to bring the concentration within the range of the calibration curve.

    • Analyze the diluted sample using the same analytical method used for the calibration standards.

  • Calculation of Solubility:

    • Determine the concentration of the dissolved compound in the diluted sample from the calibration curve.

    • Calculate the solubility of 3-Hydroxyquinolin-2(1H)-one in the solvent by multiplying the determined concentration by the dilution factor. The solubility can be expressed in various units, such as mg/mL, mol/L, or as a mole fraction.

Visualization of Experimental Workflow

The following diagram illustrates the generalized workflow for the experimental determination of solubility using the shake-flask method.

Solubility_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_result Result A Prepare Calibration Standards F Analyze via HPLC/UV-Vis A->F B Add Excess Solute to Solvent C Equilibrate in Thermostatic Shaker B->C D Withdraw & Filter Supernatant C->D E Dilute Sample D->E E->F G Calculate Solubility F->G

The Diverse Biological Activities of 3-Hydroxyquinolin-2(1H)-one Derivatives: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

The 3-hydroxyquinolin-2(1H)-one scaffold is a prominent heterocyclic structure in medicinal chemistry, recognized for its wide range of biological activities. This privileged core has been the subject of extensive research, leading to the development of derivatives with potent anticancer, antimicrobial, anti-inflammatory, and enzyme-inhibiting properties. This technical guide provides an in-depth overview of the biological activities of these compounds, focusing on quantitative data, experimental methodologies, and the underlying mechanisms of action to support further drug discovery and development efforts.

Synthetic Strategies

A common and effective method for synthesizing 4-substituted-3-hydroxyquinolin-2(1H)-ones is the ring-expansion reaction of isatins with diazo esters. This reaction is often catalyzed by di-rhodium (II) complexes and provides a straightforward route to 4-carboxylate derivatives in high yields. Furthermore, 4-carboxamide derivatives can be efficiently prepared using NHS-diazoacetate, enabling the synthesis of "peptidic-like" structures.[1]

Below is a generalized workflow for the synthesis and subsequent biological evaluation of 3-hydroxyquinolin-2(1H)-one derivatives.

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Isatin Isatin RingExpansion Ring Expansion Reaction Isatin->RingExpansion DiazoEster Diazo Ester / NHS-diazoacetate DiazoEster->RingExpansion Rh_Catalyst Di-rhodium (II) Catalyst Rh_Catalyst->RingExpansion HQ_Core 3-Hydroxyquinolin-2(1H)-one Derivative RingExpansion->HQ_Core Anticancer Anticancer Assays HQ_Core->Anticancer Test Compound Antimicrobial Antimicrobial Assays HQ_Core->Antimicrobial Enzyme Enzyme Inhibition Assays HQ_Core->Enzyme AntiInflammatory Anti-inflammatory Assays HQ_Core->AntiInflammatory

Caption: General workflow for the synthesis and biological evaluation of 3-hydroxyquinolin-2(1H)-one derivatives.

Anticancer Activity

Derivatives of the 3-hydroxyquinolin-2(1H)-one core have demonstrated significant potential as anticancer agents. Studies have shown cytotoxicity against various cancer cell lines, with some compounds exhibiting greater potency than established chemotherapeutic drugs.

Quantitative Data: In Vitro Cytotoxicity

The in vitro anticancer activity of these derivatives is typically evaluated using cell viability assays, with results expressed as IC50 values (the concentration required to inhibit 50% of cell growth).

Compound/DerivativeCell LineIC50 (µM)Reference
4-carboxylate-3HQsMCF-7 (Breast Cancer)up to 4.82[1]
4-carboxylate-3HQsNCI-H460 (Lung Cancer)up to 1.8[1]
L-leucine derivativeMCF-7 (Breast Cancer)15.1[1]
L-leucine derivativeNCI-H460 (Lung Cancer)2.7[1]
2-Ethyl-3-methylidene-1-phenylsulfonyl-2,3-dihydroquinolin-4(1H)-oneHL-60 (Leukemia)Low µM range[2]
Various 3-methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-onesMCF-7 (Breast Cancer)Low µM range[2]

Notably, the L-leucine derivative did not show appreciable cytotoxicity against the non-cancerous CHOK1 cell line, suggesting a degree of selectivity for cancer cells.[1]

Mechanism of Action

The anticancer effects of these compounds are believed to be mediated through the induction of DNA damage and apoptosis.[2] Some quinoline-based hybrids have also been shown to inhibit critical signaling pathways involved in cancer progression, such as the PI3K/Akt/mTOR pathway.[3]

G Compound 3-HQ Derivative CancerCell Cancer Cell Compound->CancerCell Enters DNA_Damage DNA Damage CancerCell->DNA_Damage Induces Apoptosis Apoptosis (Cell Death) DNA_Damage->Apoptosis Leads to

Caption: Proposed mechanism of anticancer activity for 3-hydroxyquinolin-2(1H)-one derivatives.

Tyrosinase Inhibition

Tyrosinase is a key enzyme in the melanogenesis pathway, responsible for the production of melanin. Inhibitors of this enzyme are of great interest to the cosmeceutical industry for treating skin hyperpigmentation. 3-Hydroxyquinolin-2(1H)-one derivatives have emerged as potent tyrosinase inhibitors.[4]

Quantitative Data: Tyrosinase Inhibition

The inhibitory potency of these compounds against mushroom tyrosinase from Agaricus bisporus (abTYR) is presented below.

Compound/DerivativeIC50 (µM)Reference
3-Hydroxyquinolin-2(1H)-one2.52[4][5]
5-Bromo-3-hydroxyquinolin-2(1H)-one5.35[5]
7-Bromo-3-hydroxyquinolin-2(1H)-one6.11[5]
Thiamidol (Reference)0.130[4]
Kojic Acid (Reference)26.4[4][5]

The data indicates that 3-hydroxyquinolin-2(1H)-one and its bromo-derivatives are significantly more potent inhibitors of mushroom tyrosinase than the commonly used agent, kojic acid.[5]

Mechanism of Action: Melanogenesis Pathway

These derivatives act by inhibiting tyrosinase, which catalyzes the first two rate-limiting steps in melanin biosynthesis. This inhibition reduces the overall production of melanin.[4]

G Tyrosinase Tyrosinase Enzyme L_DOPA L-DOPA Tyrosinase->L_DOPA Dopaquinone Dopaquinone Tyrosinase->Dopaquinone Inhibitor 3-HQ Derivative Inhibitor->Tyrosinase Inhibits L_Tyrosine L-Tyrosine L_Tyrosine->L_DOPA Oxidation L_DOPA->Dopaquinone Oxidation Melanin Melanin Dopaquinone->Melanin ...further steps

Caption: Inhibition of the melanogenesis pathway by 3-hydroxyquinolin-2(1H)-one derivatives.

Antimicrobial Activity

The quinolinone scaffold is a core component of many antibacterial agents. Derivatives of 3,4-dihydro-2(1H)-quinolinone, tethered with other heterocyclic systems like 1,3,5-triazine, have been synthesized and evaluated for their antimicrobial properties.[6] These compounds have shown activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi.[6]

Quantitative Data: Antimicrobial Activity

While specific MIC values are not detailed in the provided search results, studies have confirmed the broad-spectrum antimicrobial activity of these derivatives against pathogens such as Bacillus subtilis, Staphylococcus aureus, Proteus vulgaris, Pseudomonas aeruginosa, Aspergillus niger, and Candida albicans.[6] Further research is needed to quantify the minimum inhibitory concentrations for specific derivatives.

Other Biological Activities

Beyond the activities detailed above, 3-hydroxyquinolin-2(1H)-one derivatives have been identified as modulators of several other important biological targets.

  • D-Amino Acid Oxidase (DAAO) Inhibition: The core structure was discovered through high-throughput screening to be a potent inhibitor of human DAAO.[7][8][9] Cocrystallization studies have helped define the binding site, guiding the design of more potent analogues.[7][8]

  • Phenylalanine Hydroxylase (hPAH) Modulation: These derivatives can act as protectors of hPAH enzyme activity. This is particularly relevant for Phenylketonuria (PKU), a genetic disorder caused by deficient hPAH activity. The mechanism involves affecting the coordination of the non-heme ferric center at the enzyme's active site.[10]

  • Anti-inflammatory Activity: 4-Hydroxy-2(1H)-quinolinone derivatives have been investigated for their ability to inhibit soybean lipoxygenase (LOX), indicating potential anti-inflammatory effects.[11]

Experimental Protocols

Reproducibility of biological assays is critical. The following are standardized protocols for key experiments.

Mushroom Tyrosinase Inhibition Assay

This assay is used to determine the IC50 value of a compound against tyrosinase.

  • Materials and Reagents:

    • Mushroom tyrosinase (e.g., from Agaricus bisporus)

    • L-DOPA (3,4-dihydroxyphenylalanine)

    • Phosphate buffer (e.g., 0.1 M, pH 6.8)

    • Test compounds and a positive control (e.g., Kojic acid)

    • Solvent for test compounds (e.g., DMSO)

    • 96-well microplate and microplate reader[5]

  • Procedure:

    • Prepare stock solutions of mushroom tyrosinase, L-DOPA, test compounds, and the positive control in appropriate solvents and buffers.

    • In a 96-well plate, add a specific volume of the test compound solution at various concentrations. Include wells for a positive control and a solvent control.

    • Add the mushroom tyrosinase solution to each well and pre-incubate for a set time (e.g., 10 minutes) at a specific temperature (e.g., 25°C).

    • Initiate the enzymatic reaction by adding the L-DOPA solution to each well.

    • Measure the absorbance at a specific wavelength (e.g., 475 nm) at regular intervals using a microplate reader to monitor the formation of dopachrome.

  • Data Analysis:

    • Calculate the percentage of tyrosinase inhibition for each concentration using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] x 100 (where A_control is the absorbance of the control reaction and A_sample is the absorbance in the presence of the inhibitor).

    • Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.[5]

In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay is used to assess the cytotoxic effects of compounds on cancer cell lines.

  • Materials and Reagents:

    • Cancer cell lines (e.g., MCF-7, HL-60)

    • Cell culture medium and supplements (e.g., DMEM, FBS)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization solution (e.g., DMSO or acidified isopropanol)

    • Test compounds and a reference drug (e.g., Carboplatin)

    • 96-well cell culture plates

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compounds for a specific incubation period (e.g., 48 hours).[2]

    • After incubation, add MTT solution to each well and incubate for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

    • Remove the medium and add a solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to untreated control cells.

    • Determine the IC50 value by plotting cell viability against the compound concentration.

G cluster_prep Preparation cluster_incubation Incubation & Reaction cluster_analysis Analysis Seed Seed cells in 96-well plate Treat Add test compounds at various concentrations Seed->Treat MTT_Add Add MTT solution Treat->MTT_Add Formazan Viable cells convert MTT to Formazan MTT_Add->Formazan Solubilize Add solubilizing agent Formazan->Solubilize Measure Measure Absorbance Solubilize->Measure Calculate Calculate IC50 Value Measure->Calculate

Caption: General experimental workflow for an in vitro cytotoxicity (MTT) assay.

Conclusion

The 3-hydroxyquinolin-2(1H)-one scaffold represents a versatile and valuable starting point for the development of new therapeutic agents. The derivatives have demonstrated a remarkable breadth of biological activities, including potent anticancer, antimicrobial, and enzyme-inhibiting properties. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to explore the full potential of this promising class of compounds. Future work should focus on optimizing the lead compounds to enhance their potency and selectivity, as well as conducting in vivo studies to validate their therapeutic efficacy.

References

Potential Therapeutic Targets of 3-Hydroxyquinolin-2(1H)-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 3-hydroxyquinolin-2(1H)-one scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. Its derivatives have been investigated for their potential to modulate various enzymatic and receptor-driven pathways implicated in a multitude of diseases. This technical guide provides an in-depth overview of the key therapeutic targets of 3-hydroxyquinolin-2(1H)-one and its analogs, presenting quantitative data, detailed experimental protocols, and visual representations of associated signaling pathways and workflows to facilitate further research and drug development efforts.

3-Phosphoinositide-Dependent Kinase 1 (PDK1)

PDK1 is a master kinase that plays a crucial role in the PI3K/Akt signaling pathway, a cascade frequently hyperactivated in various cancers, promoting cell survival, proliferation, and growth.[1][2] Substituted 3-anilino-quinolin-2(1H)-ones have been identified as modest inhibitors of PDK1.[2]

Quantitative Data: PDK1 Inhibition
Compound ClassDerivativeIC50 (µM)Reference
3-Anilino-quinolin-2(1H)-onesVarious substituted analogsModest inhibition observed[2]
2-Arylaminoquinazolines-≤0.05[3]
Pyrazolopyridines and ImidazopyridinesXXVIII< 30[4]
Pyrido[4,3-d]pyrimidin-5(6H)-one coreVarious0.003 - 10[4]

Table 1: Inhibitory activity of quinoline-related and other compounds against PDK1.

Signaling Pathway: PI3K/Akt/PDK1

The following diagram illustrates the central role of PDK1 in the PI3K/Akt signaling pathway and the inhibitory action of 3-anilino-quinolin-2(1H)-one derivatives.

PI3K_Akt_PDK1_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruitment & Activation Akt Akt PDK1->Akt Phosphorylation & Activation Downstream Downstream Effectors (Cell Survival, Proliferation) Akt->Downstream Inhibitor 3-Anilino-quinolin-2(1H)-one Derivatives Inhibitor->PDK1 Inhibition

PI3K/Akt signaling and PDK1 inhibition.
Experimental Protocol: LanthaScreen™ Eu Kinase Binding Assay for PDK1

This time-resolved fluorescence resonance energy transfer (TR-FRET) assay is a common method for determining the affinity of inhibitors for a kinase.

Materials:

  • LanthaScreen™ Eu-anti-Tag Antibody

  • Kinase Tracer

  • PDK1 Kinase

  • Assay Buffer

  • Test compounds (e.g., 3-anilino-quinolin-2(1H)-one derivatives)

  • 384-well plate

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute in the assay buffer.

  • Kinase/Antibody Mixture: Prepare a solution containing the PDK1 kinase and the Eu-anti-Tag antibody in the assay buffer.

  • Tracer Solution: Prepare a solution of the kinase tracer in the assay buffer.

  • Assay Assembly: In a 384-well plate, add the test compound, followed by the kinase/antibody mixture, and finally the tracer solution.

  • Incubation: Incubate the plate at room temperature for 1 hour, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 665 nm for the tracer and 615 nm for the europium).

  • Data Analysis: Calculate the emission ratio and plot it against the inhibitor concentration to determine the IC50 value.

Influenza A Endonuclease

The endonuclease activity of the influenza A virus polymerase is essential for viral replication, making it an attractive target for antiviral drug development. 3-Hydroxyquinolin-2(1H)-one derivatives have been shown to inhibit this enzyme, with some demonstrating potent activity.[5][6] The mechanism of inhibition involves the chelation of two metal ions in the enzyme's active site.[5]

Quantitative Data: Influenza A Endonuclease Inhibition
CompoundSubstitutionIC50 (µM)Reference
3-Hydroxyquinolin-2(1H)-one Derivatives
Unsubstituted->10[5]
6-Bromo-1.5[5]
7-Bromo-1.2[5]
6-(p-fluorophenyl)-0.6[5]
7-(p-fluorophenyl)-0.5[5]
Other Inhibitors
Luteolin-0.073[7]
Baloxavir Acid-0.0025[8]

Table 2: IC50 values of 3-hydroxyquinolin-2(1H)-one derivatives and other compounds against influenza A endonuclease.

Experimental Workflow: Influenza Endonuclease Inhibition Assay

The following diagram outlines a typical workflow for screening inhibitors of influenza endonuclease.

Endonuclease_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Compound_Prep Prepare Test Compound (e.g., 3-Hydroxyquinolin-2(1H)-one derivative) Incubation Incubate Enzyme, Substrate, and Test Compound Compound_Prep->Incubation Enzyme_Prep Prepare Influenza Endonuclease Enzyme_Prep->Incubation Substrate_Prep Prepare Fluorescently-labeled RNA Substrate Substrate_Prep->Incubation Measurement Measure Fluorescence Incubation->Measurement Calc_Inhibition Calculate Percent Inhibition Measurement->Calc_Inhibition Det_IC50 Determine IC50 Value Calc_Inhibition->Det_IC50

Workflow for influenza endonuclease inhibitor screening.
Experimental Protocol: Fluorescence-Based Endonuclease Inhibition Assay

This assay measures the cleavage of a fluorescently labeled RNA substrate by the influenza endonuclease.

Materials:

  • Purified influenza A endonuclease

  • Fluorescently labeled RNA substrate (e.g., with a fluorophore and a quencher)

  • Assay Buffer (e.g., containing MnCl2)

  • Test compounds

  • 96-well plate

Procedure:

  • Assay Setup: In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the influenza endonuclease.

  • Pre-incubation: Incubate the plate for a short period (e.g., 10 minutes) at 37°C to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add the fluorescently labeled RNA substrate to each well to start the reaction.

  • Kinetic Measurement: Immediately begin measuring the fluorescence intensity at regular intervals using a fluorescence plate reader. Cleavage of the substrate separates the fluorophore and quencher, leading to an increase in fluorescence.

  • Data Analysis: Calculate the initial reaction rates from the kinetic data. Determine the percent inhibition for each compound concentration relative to a no-inhibitor control. Plot the percent inhibition against the compound concentration to calculate the IC50 value.

D-Amino Acid Oxidase (DAAO)

DAAO is a flavoenzyme that degrades D-amino acids, including D-serine, a co-agonist of the NMDA receptor. Inhibition of DAAO increases D-serine levels in the brain, which can potentiate NMDA receptor function. This has therapeutic implications for neurological and psychiatric disorders like schizophrenia. 3-Hydroxyquinolin-2(1H)-one has been identified as a potent inhibitor of human DAAO.[9][10]

Quantitative Data: DAAO Inhibition
CompoundIC50 (nM)Reference
3-Hydroxyquinolin-2(1H)-onePotent inhibitor (specific value not consistently reported)[9][10]
Compound SUN9 - 141[9]

Table 3: Inhibitory activity of 3-hydroxyquinolin-2(1H)-one and a known inhibitor against DAAO.

Experimental Protocol: DAAO In Vitro Activity Assay

This assay measures the production of hydrogen peroxide, a product of the DAAO-catalyzed reaction.

Materials:

  • Recombinant human DAAO

  • D-serine (substrate)

  • Flavin adenine dinucleotide (FAD) (cofactor)

  • Horseradish peroxidase (HRP)

  • Amplex Red reagent (or another H2O2 detection reagent)

  • Assay Buffer

  • Test compounds

  • 96-well plate

Procedure:

  • Compound Dilution: Prepare serial dilutions of the test compounds in DMSO and then in the assay buffer.

  • Assay Plate Preparation: Add the diluted compounds to a 96-well plate.

  • Reaction Mixture: Prepare a reaction mixture containing D-serine, FAD, HRP, and Amplex Red in the assay buffer.

  • Reaction Initiation: Add the DAAO enzyme to the wells containing the test compounds, followed by the reaction mixture.

  • Incubation: Incubate the plate at room temperature, protected from light.

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence plate reader. The reaction between H2O2 and Amplex Red in the presence of HRP produces a fluorescent product.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Tyrosinase

Tyrosinase is a key enzyme in the biosynthesis of melanin, the pigment responsible for skin, hair, and eye color. Inhibitors of tyrosinase are of great interest in the cosmetic and pharmaceutical industries for the treatment of hyperpigmentation disorders. Derivatives of 3-hydroxyquinolin-2(1H)-one have been synthesized and shown to inhibit mushroom tyrosinase.[1]

Quantitative Data: Tyrosinase Inhibition
CompoundSubstitutionIC50 (µM)Reference
3-Hydroxyquinolin-2(1H)-one Derivatives
6-Bromo-2.52[1]
7-Bromo-3.16[1]
8-Bromo-6.11[1]
Reference Inhibitors
Kojic Acid-12.6 - 20[1][11]
Arbutin->100[1]

Table 4: IC50 values of 3-hydroxyquinolin-2(1H)-one derivatives and reference inhibitors against mushroom tyrosinase.

Experimental Protocol: Mushroom Tyrosinase Inhibition Assay

This colorimetric assay measures the formation of dopachrome from the oxidation of L-DOPA by tyrosinase.

Materials:

  • Mushroom tyrosinase

  • L-DOPA (substrate)

  • Phosphate buffer

  • Test compounds

  • 96-well plate

Procedure:

  • Solution Preparation: Prepare stock solutions of mushroom tyrosinase, L-DOPA, and test compounds in appropriate solvents and dilute them in phosphate buffer.

  • Assay Setup: In a 96-well plate, add the phosphate buffer, test compound at various concentrations, and the mushroom tyrosinase solution.

  • Pre-incubation: Incubate the plate for 10 minutes at 25°C.

  • Reaction Initiation: Add the L-DOPA solution to each well to start the reaction.

  • Absorbance Measurement: Immediately measure the absorbance at 475 nm at regular time intervals using a microplate reader.

  • Data Analysis: Calculate the rate of dopachrome formation. Determine the percent inhibition for each compound concentration and calculate the IC50 value.

Heat Shock Protein 90 (Hsp90)

Hsp90 is a molecular chaperone that plays a critical role in the folding, stability, and function of numerous client proteins, many of which are involved in cancer cell proliferation and survival. Inhibition of Hsp90 leads to the degradation of these client proteins, making it an attractive target for cancer therapy. 3-(Heteroaryl)quinolin-2(1H)-ones have been investigated as potential C-terminal Hsp90 inhibitors.[12]

Quantitative Data: Hsp90 Inhibition and Cytotoxicity
CompoundIC50 (µM) in MDA-MB231 cellsIC50 (µM) in PC-3 cellsReference
3b28> 50[12]
4e> 5035[12]
SM253--[13]

Table 5: Cytotoxic activity of 3-(heteroaryl)quinolin-2(1H)-one derivatives in cancer cell lines, indicative of Hsp90 inhibition.

Experimental Protocol: Hsp90 ATPase Activity Assay

This assay measures the ATP hydrolysis activity of Hsp90, which is essential for its chaperone function.

Materials:

  • Recombinant Hsp90

  • ATP

  • Assay Buffer (e.g., containing MgCl2, KCl)

  • Malachite Green reagent (for phosphate detection)

  • Test compounds

  • 96-well plate

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds.

  • Reaction Setup: In a 96-well plate, add the assay buffer, Hsp90, and the test compound.

  • Reaction Initiation: Add ATP to each well to start the reaction.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 60-90 minutes).

  • Phosphate Detection: Stop the reaction and add the Malachite Green reagent to each well. This reagent forms a colored complex with the inorganic phosphate released during ATP hydrolysis.

  • Absorbance Measurement: Measure the absorbance at around 620-650 nm.

  • Data Analysis: Calculate the amount of phosphate released and determine the percent inhibition of Hsp90 ATPase activity for each compound concentration to derive the IC50 value.

N-Methyl-D-Aspartate (NMDA) Receptor Glycine Site

The NMDA receptor is a glutamate-gated ion channel that plays a critical role in synaptic plasticity and memory. It requires the binding of both glutamate and a co-agonist, typically glycine or D-serine, for activation. Antagonists of the glycine binding site can modulate NMDA receptor activity and have potential therapeutic applications in conditions associated with excessive NMDA receptor activation, such as epilepsy and neurodegenerative diseases. 3-Acyl-4-hydroxyquinolin-2(1H)-ones have been identified as antagonists at the glycine site of the NMDA receptor.[14]

Quantitative Data: NMDA Receptor Glycine Site Antagonism
CompoundSubstitutionIC50 (nM) for [3H]DCKA bindingKb (nM) from electrophysiologyReference
5,6,7-trichloro HNQ (8i)-22079[14]
Kynurenic Acid-High affinity-[15]
GV150,526A-Ki = 3.2 nM for [3H]glycine binding-[16]

Table 6: Antagonistic activity of quinoline derivatives and other compounds at the NMDA receptor glycine site.

Experimental Protocol: Radioligand Binding Assay for the NMDA Receptor Glycine Site

This assay measures the ability of a test compound to displace a radiolabeled antagonist from the glycine binding site of the NMDA receptor.

Materials:

  • Rat brain membranes (or cells expressing NMDA receptors)

  • Radiolabeled glycine site antagonist (e.g., [3H]MDL 105,519 or [3H]DCKA)

  • Assay Buffer

  • Test compounds

  • Scintillation vials and fluid

  • Glass fiber filters

Procedure:

  • Membrane Preparation: Prepare a crude membrane fraction from rat forebrain or other appropriate tissue.

  • Assay Incubation: In test tubes, incubate the brain membranes with the radiolabeled antagonist and varying concentrations of the test compound.

  • Filtration: After incubation, rapidly filter the mixture through glass fiber filters to separate the bound and free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the amount of specific binding at each concentration of the test compound. Plot the percent inhibition of specific binding against the compound concentration to calculate the IC50, which can then be converted to a Ki value.

Phenylalanine Hydroxylase (PAH)

Phenylalanine hydroxylase is the enzyme responsible for converting phenylalanine to tyrosine. Deficiencies in PAH activity lead to the genetic disorder phenylketonuria (PKU). Some 3-hydroxyquinolin-2(1H)-one derivatives have been shown to act as pharmacological chaperones, stabilizing the PAH enzyme and protecting its activity.[17][18]

Quantitative Data: Modulation of PAH Activity

While specific IC50 or EC50 values for activation are not typically reported in the same manner as for inhibitors, studies have shown that certain 3-hydroxyquinolin-2(1H)-one derivatives can significantly increase the thermal stability (ΔTm) and/or specific activity of PAH.[17][18] For example, some derivatives have been shown to increase the melting temperature of the catalytic domain of PAH, indicating a stabilizing effect.

Experimental Protocol: Phenylalanine Hydroxylase Activity Assay

This assay measures the production of tyrosine from phenylalanine.

Materials:

  • Purified human PAH

  • L-phenylalanine (substrate)

  • Tetrahydrobiopterin (BH4) (cofactor)

  • Catalase

  • Ferrous ammonium sulfate

  • Assay Buffer

  • Test compounds

  • HPLC system with a fluorescence or UV detector

Procedure:

  • Enzyme Activation (optional): Pre-incubate the PAH enzyme with L-phenylalanine to achieve an activated state.

  • Reaction Mixture: In a reaction tube, combine the assay buffer, catalase, ferrous ammonium sulfate, the test compound, and the PAH enzyme.

  • Reaction Initiation: Start the reaction by adding L-phenylalanine and BH4.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 25°C) for a specific time.

  • Reaction Termination: Stop the reaction by adding an acid (e.g., perchloric acid).

  • Tyrosine Quantification: Centrifuge the mixture to pellet the precipitated protein. Analyze the supernatant by HPLC to separate and quantify the amount of tyrosine produced.

  • Data Analysis: Compare the amount of tyrosine produced in the presence of the test compound to a control reaction to determine the effect of the compound on PAH activity.

Conclusion

The 3-hydroxyquinolin-2(1H)-one scaffold represents a versatile platform for the development of novel therapeutics targeting a diverse range of proteins. The information compiled in this guide highlights the potential of these compounds in oncology, infectious diseases, neurological disorders, and metabolic diseases. The provided quantitative data and detailed experimental protocols offer a valuable resource for researchers to further explore the therapeutic potential of this promising class of molecules. Further optimization of these scaffolds based on the structure-activity relationships and mechanistic insights presented herein may lead to the discovery of potent and selective clinical candidates.

References

In Silico and Computational Approaches in the Study of 3-Hydroxyquinolin-2(1H)-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxyquinolin-2(1H)-one is a scaffold of significant interest in medicinal chemistry, demonstrating a wide range of biological activities. Its derivatives have been explored as potent inhibitors of various enzymes, holding therapeutic promise for diverse diseases. This technical guide delves into the in silico and computational methodologies that have been instrumental in elucidating the structure-activity relationships (SAR), predicting pharmacokinetic properties, and guiding the rational design of novel drug candidates based on this privileged core structure.

Molecular Docking Studies: Unveiling Binding Interactions

Molecular docking is a cornerstone computational technique used to predict the preferred orientation of a ligand when bound to a target protein. For 3-Hydroxyquinolin-2(1H)-one and its analogs, docking studies have been pivotal in understanding their inhibitory mechanisms against several key enzymes.

Key Targets and Binding Affinities

Computational studies have identified and characterized the binding of 3-Hydroxyquinolin-2(1H)-one derivatives to a variety of protein targets. The following table summarizes key quantitative data from these investigations.

Target EnzymeDerivative/CompoundDocking Score (kcal/mol)Key Interacting ResiduesReference
D-Amino Acid Oxidase (DAAO)3-Hydroxyquinolin-2(1H)-one-Not specified in abstract[1][2][3]
Cyclooxygenase-2 (COX-2)S2 (fluoro-substituted derivative)-8.75Tyr356, Arg121[4]
Cyclooxygenase-2 (COX-2)S3 (methoxy-substituted derivative)-8.60Tyr356, Arg121[4]
Cyclooxygenase-2 (COX-2)Ibuprofen (Reference)-7.53Tyr356, Arg121[4]
Influenza A Endonuclease6-(p-fluorophenyl)-3-hydroxyquinolin-2(1H)-one>10 µM (IC50)Chelates to two active site metals[5]
Influenza A Endonuclease7-(p-fluorophenyl)-3-hydroxyquinolin-2(1H)-one>10 µM (IC50)Chelates to two active site metals[5]
Experimental Protocols: A Typical Molecular Docking Workflow

The following protocol outlines a generalized workflow for performing molecular docking studies with 3-Hydroxyquinolin-2(1H)-one derivatives, based on common practices in the field.[6]

  • Protein and Ligand Preparation:

    • Protein Structure: The 3D crystal structure of the target protein is retrieved from the Protein Data Bank (PDB). The structure is then prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate charges.[6]

    • Ligand Structure: The 2D structure of the 3-Hydroxyquinolin-2(1H)-one derivative is drawn using chemical drawing software and converted to a 3D structure. Energy minimization is performed to obtain a stable conformation.[6]

  • Molecular Docking Simulation:

    • Software: Commonly used software includes AutoDock, Schrödinger's Glide, and MOE (Molecular Operating Environment).[6]

    • Grid Generation: A grid box is defined around the active site of the target protein to specify the search space for the ligand.[6]

    • Docking Algorithm: The docking program explores various conformations and orientations of the ligand within the active site. A scoring function is used to estimate the binding affinity for each pose. The pose with the best score is selected as the most probable binding mode.[6]

  • Analysis of Docking Results:

    • The binding interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the protein's active site residues are analyzed to understand the molecular basis of the interaction.[6]

ADMET Prediction: Assessing Drug-Likeness

The evaluation of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in drug discovery. In silico models provide an early indication of a compound's potential pharmacokinetic profile. Studies on quinoline-based compounds, including derivatives of the 3-hydroxyquinolin-2(1H)-one scaffold, have utilized computational tools to predict their drug-likeness.

Predicted ADMET Properties of Related Quinoline Derivatives

While specific ADMET data for the parent 3-Hydroxyquinolin-2(1H)-one is not detailed in the provided search results, a study on quinoline-pyrimidine hybrids, which can be derived from a related quinolinone core, provides insight into the types of properties assessed.

CompoundPropertyPredicted Value/OutcomeReference
6b, 6e, 6f (quinoline-pyrimidine hybrids)Drug-likenessPossessed drug-likeness behavior[7]
Experimental Protocols: In Silico ADMET Prediction

The following outlines a general protocol for predicting the ADMET properties of novel compounds.

  • Compound Input: The chemical structure of the 3-Hydroxyquinolin-2(1H)-one derivative is provided as a SMILES string or drawn in a chemical sketcher.

  • ADMET Prediction Software/Server: A variety of online tools and commercial software packages are available, such as ADMETlab, SwissADME, and others.

  • Property Calculation: The software calculates a range of physicochemical and pharmacokinetic properties, which may include:

    • Absorption: Caco-2 permeability, human intestinal absorption (HIA).

    • Distribution: Plasma protein binding (PPB), blood-brain barrier (BBB) penetration.

    • Metabolism: Cytochrome P450 (CYP) enzyme inhibition/substrate prediction.

    • Excretion: Prediction of renal or hepatic clearance pathways.

    • Toxicity: Prediction of various toxicities, such as hepatotoxicity, cardiotoxicity, and mutagenicity.

  • Druglikeness Evaluation: The predicted properties are often evaluated against established rules of thumb for drug-likeness, such as Lipinski's Rule of Five.

Visualizing Computational Workflows

The following diagrams illustrate common workflows and logical relationships in the computational study of 3-Hydroxyquinolin-2(1H)-one and its derivatives.

G cluster_0 Computational Drug Design Workflow A Target Identification B 3D Structure Retrieval (PDB) A->B D Molecular Docking B->D C Ligand Library Design (3-Hydroxyquinolin-2(1H)-one derivatives) C->D E Binding Affinity & Pose Analysis D->E F ADMET Prediction E->F G Lead Candidate Selection F->G H Synthesis & Biological Evaluation G->H

Caption: A typical workflow for computational drug design.

Conclusion

In silico and computational studies have proven to be invaluable in the exploration of 3-Hydroxyquinolin-2(1H)-one and its derivatives as potential therapeutic agents. Molecular docking has successfully elucidated binding modes and guided the design of more potent inhibitors, while ADMET prediction offers early insights into the pharmacokinetic profiles of novel compounds. The integration of these computational approaches into the drug discovery pipeline accelerates the identification and optimization of promising lead candidates, ultimately paving the way for the development of new and effective medicines.

References

The Ascendant Scaffold: A Technical Guide to 3-Hydroxyquinolin-2(1H)-one and its Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 3-hydroxyquinolin-2(1H)-one core is a privileged scaffold in medicinal chemistry, demonstrating a remarkable versatility in engaging a diverse range of biological targets. Its unique structural and electronic properties have positioned it as a foundational element in the design of potent and selective inhibitors for enzymes implicated in a variety of pathological conditions, from neurodegenerative diseases and viral infections to skin hyperpigmentation. This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing a detailed overview of the synthesis, biological activities, and therapeutic potential of this remarkable class of compounds. We present a compilation of quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows to facilitate further exploration and exploitation of the 3-hydroxyquinolin-2(1H)-one scaffold in contemporary drug discovery.

A Versatile Pharmacophore: Targeting Key Enzymes

The 3-hydroxyquinolin-2(1H)-one moiety has been successfully employed as a bioisostere for a carboxylic acid, enabling it to act as a potent chelator of metallic centers within enzyme active sites. This property has been leveraged to develop inhibitors for several key enzymes, including D-amino acid oxidase (DAAO), tyrosinase, and influenza A endonuclease.

D-Amino Acid Oxidase (DAAO) Inhibition

3-Hydroxyquinolin-2(1H)-one was identified through high-throughput screening as a potent inhibitor of human D-amino acid oxidase (DAAO).[1][2][3] DAAO is a flavoenzyme responsible for the degradation of D-serine, a crucial co-agonist of the N-methyl-D-aspartate (NMDA) receptor in the central nervous system.[4][5][6] Hypofunction of the NMDA receptor has been implicated in the pathophysiology of schizophrenia, and enhancing D-serine levels by inhibiting DAAO presents a promising therapeutic strategy.[3][7] The 3-hydroxyquinolin-2(1H)-one scaffold has been shown to effectively bind to the active site of human DAAO, leading to a significant modulation of D-serine levels in the brain.[1][2][3]

Tyrosinase Inhibition

Derivatives of 3-hydroxyquinolin-2(1H)-one have emerged as potent inhibitors of tyrosinase, the rate-limiting enzyme in the melanogenesis pathway.[8][9] Tyrosinase catalyzes the oxidation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA) and its subsequent conversion to dopaquinone, a precursor for melanin synthesis.[8] Overproduction of melanin can lead to hyperpigmentation disorders.[8] The 3-hydroxyquinolin-2(1H)-one core, structurally related to the known tyrosinase inhibitor 3-hydroxycoumarin, effectively inhibits tyrosinase activity, with some analogs displaying potency comparable to or exceeding that of the reference inhibitor, kojic acid.[8]

Influenza A Endonuclease Inhibition

The endonuclease activity of the influenza A virus is a critical component of its replication machinery, responsible for the "cap-snatching" process that generates primers for viral mRNA synthesis.[10] The 3-hydroxyquinolin-2(1H)-one scaffold has been developed into a series of potent inhibitors of this viral enzyme.[1][4][11] X-ray crystallography has revealed that these compounds chelate the two metal ions present in the endonuclease active site, effectively blocking its function.[1][4][11] This mechanism of action provides a promising avenue for the development of novel anti-influenza agents.[10]

Quantitative Data Summary

The following tables summarize the inhibitory activities of various 3-hydroxyquinolin-2(1H)-one analogs against their respective targets. This data provides valuable insights into the structure-activity relationships (SAR) of this compound class.

CompoundSubstitutionTargetIC50 (µM)Reference
1 UnsubstitutedHuman DAAO0.004[12]
2 6-BromoTyrosinase (mushroom)2.52[8]
3 7-BromoTyrosinase (mushroom)4.35[8]
4 8-BromoTyrosinase (mushroom)6.11[8]
5 6-(p-fluorophenyl)Influenza A Endonuclease>10[1]
6 7-(p-fluorophenyl)Influenza A Endonuclease>10[1]

IC50 values are a measure of the concentration of a substance required to inhibit a specific biological or biochemical function by 50%.

Signaling Pathways and Mechanisms of Action

To provide a clearer understanding of the therapeutic rationale for targeting DAAO and tyrosinase, the following diagrams illustrate their roles in their respective signaling pathways.

DAAO_Pathway cluster_synapse Synaptic Cleft cluster_astrocyte Astrocyte DSerine D-Serine NMDAR NMDA Receptor DSerine->NMDAR Co-agonist Glutamate Glutamate Glutamate->NMDAR Agonist IonChannel Ion Channel NMDAR->IonChannel Activation DAAO DAAO Degradation Degradation Products DAAO->Degradation HQO 3-Hydroxyquinolin-2(1H)-one Analog HQO->DAAO Inhibition DSerine_astro D-Serine DSerine_astro->DSerine Release DSerine_astro->DAAO Substrate

Caption: DAAO inhibition enhances NMDA receptor signaling by increasing D-serine levels.

Melanogenesis_Pathway cluster_melanocyte Melanocyte Tyrosine L-Tyrosine LDOPA L-DOPA Tyrosine->LDOPA Hydroxylation Dopaquinone Dopaquinone LDOPA->Dopaquinone Oxidation Melanin Melanin Dopaquinone->Melanin Polymerization Tyrosinase Tyrosinase Tyrosinase->Tyrosine Tyrosinase->LDOPA HQO_analog 3-Hydroxyquinolin-2(1H)-one Analog HQO_analog->Tyrosinase Inhibition

Caption: Tyrosinase inhibitors block the rate-limiting steps of melanin synthesis.

Experimental Protocols

This section provides detailed methodologies for the synthesis of a representative 3-hydroxyquinolin-2(1H)-one analog and for key biological assays.

Synthesis of 6-Bromo-3-hydroxyquinolin-2(1H)-one

This protocol describes a common synthetic route to substituted 3-hydroxyquinolin-2(1H)-ones.

Synthesis_Workflow Start Start: 5-Bromoisatin Step1 Dissolve in anhydrous THF Start->Step1 Step2 Add ethyl diazoacetate dropwise at 0 °C Step1->Step2 Step3 Stir at room temperature overnight Step2->Step3 Step4 Concentrate under reduced pressure Step3->Step4 Step5 Purify by column chromatography (Silica gel, Hexane:EtOAc) Step4->Step5 Intermediate Intermediate: 6-Bromo-3-ethoxycarbonyl-4-hydroxy-2-quinolone Step5->Intermediate Step6 Dissolve in 6M HCl Intermediate->Step6 Step7 Reflux for 4 hours Step6->Step7 Step8 Cool to room temperature Step7->Step8 Step9 Collect precipitate by filtration Step8->Step9 Step10 Wash with water and dry Step9->Step10 End Final Product: 6-Bromo-3-hydroxyquinolin-2(1H)-one Step10->End

Caption: General workflow for the synthesis of 3-hydroxyquinolin-2(1H)-one analogs.

Materials:

  • 5-Bromoisatin

  • Ethyl diazoacetate

  • Anhydrous Tetrahydrofuran (THF)

  • 6M Hydrochloric acid (HCl)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate (EtOAc)

Procedure:

  • Dissolve 5-bromoisatin in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Add ethyl diazoacetate dropwise to the cooled solution with stirring.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane:EtOAc gradient to yield 6-bromo-3-ethoxycarbonyl-4-hydroxy-2-quinolone.

  • Dissolve the purified intermediate in 6M HCl.

  • Reflux the mixture for 4 hours.

  • Cool the reaction mixture to room temperature.

  • Collect the resulting precipitate by filtration.

  • Wash the precipitate with water and dry under vacuum to obtain the final product, 6-bromo-3-hydroxyquinolin-2(1H)-one.

DAAO Inhibition Assay

This assay measures the inhibition of DAAO activity by quantifying the production of hydrogen peroxide.

Materials:

  • Recombinant human D-amino acid oxidase (hDAAO)

  • D-serine

  • Amplex® Red reagent

  • Horseradish peroxidase (HRP)

  • Phosphate buffer (pH 7.4)

  • 96-well microplate

  • Test compounds (3-hydroxyquinolin-2(1H)-one analogs)

Procedure:

  • Prepare serial dilutions of the test compounds in phosphate buffer.

  • In a 96-well plate, add the hDAAO enzyme solution to each well.

  • Add the test compound dilutions to the respective wells and pre-incubate for 15 minutes at room temperature.

  • Prepare a reaction mixture containing D-serine, Amplex® Red, and HRP in phosphate buffer.

  • Initiate the reaction by adding the reaction mixture to each well.

  • Measure the fluorescence (excitation ~530-560 nm, emission ~590 nm) at multiple time points using a microplate reader.

  • Calculate the rate of reaction for each concentration of the test compound.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration.

Tyrosinase Inhibition Assay

This colorimetric assay measures the inhibition of mushroom tyrosinase activity.

Materials:

  • Mushroom tyrosinase

  • L-DOPA

  • Phosphate buffer (pH 6.8)

  • 96-well microplate

  • Test compounds (3-hydroxyquinolin-2(1H)-one analogs)

  • Kojic acid (positive control)

Procedure:

  • Prepare serial dilutions of the test compounds and kojic acid in phosphate buffer.

  • In a 96-well plate, add the mushroom tyrosinase solution to each well.

  • Add the test compound dilutions to the respective wells and pre-incubate for 10 minutes at 25 °C.

  • Initiate the reaction by adding the L-DOPA solution to each well.

  • Measure the absorbance at 475 nm at multiple time points using a microplate reader.

  • Calculate the rate of dopachrome formation for each concentration of the test compound.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration.

Influenza Endonuclease Inhibition Assay

This assay typically involves a fluorescence resonance energy transfer (FRET) or a fluorescence polarization (FP) format to measure the cleavage of a labeled RNA substrate.

Materials:

  • Recombinant influenza A endonuclease

  • Fluorescently labeled RNA substrate

  • Assay buffer (containing MnCl2)

  • 384-well microplate

  • Test compounds (3-hydroxyquinolin-2(1H)-one analogs)

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 384-well plate, add the influenza A endonuclease to each well.

  • Add the test compound dilutions to the respective wells and incubate for a specified time.

  • Initiate the reaction by adding the fluorescently labeled RNA substrate.

  • Monitor the change in fluorescence signal over time using a plate reader.

  • Calculate the initial reaction rates for each compound concentration.

  • Determine the IC50 values by plotting the percent inhibition against the log of the compound concentration.

Rational Drug Design and Future Directions

The 3-hydroxyquinolin-2(1H)-one scaffold provides an excellent starting point for rational drug design. The following workflow illustrates a typical approach for developing novel inhibitors based on this core structure.

Drug_Design_Workflow Target Target Identification and Validation Lead_ID Lead Identification (e.g., HTS, Fragment Screening) Target->Lead_ID Lead_Opt Lead Optimization (SAR Studies, Computational Modeling) Lead_ID->Lead_Opt Synthesis Analog Synthesis Lead_Opt->Synthesis Design In_Vitro In Vitro Assays (Enzyme Inhibition, Cell-based Assays) Synthesis->In_Vitro Test In_Vitro->Lead_Opt Feedback In_Vivo In Vivo Studies (Animal Models of Disease) In_Vitro->In_Vivo Preclinical Preclinical Development (Toxicity, Pharmacokinetics) In_Vivo->Preclinical Clinical Clinical Trials Preclinical->Clinical

Caption: A rational drug design workflow for developing novel therapeutics.

Future research efforts will likely focus on:

  • Expanding the chemical space: Synthesizing and evaluating a broader range of analogs with diverse substitution patterns to improve potency, selectivity, and pharmacokinetic properties.

  • Exploring new therapeutic targets: Investigating the potential of the 3-hydroxyquinolin-2(1H)-one scaffold against other metalloenzymes or biological targets.

  • Structure-based drug design: Utilizing co-crystal structures of inhibitors bound to their target enzymes to guide the design of next-generation compounds with enhanced binding affinity and specificity.

  • In vivo evaluation: Advancing the most promising candidates into preclinical and clinical studies to assess their therapeutic efficacy and safety in relevant disease models.

The 3-hydroxyquinolin-2(1H)-one scaffold has proven to be a rich source of inspiration for the development of novel therapeutic agents. The information compiled in this technical guide is intended to empower researchers to further unlock the potential of this versatile and promising chemical entity.

References

Safety and Toxicity Profile of 3-Hydroxyquinolin-2(1H)-one: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available safety and toxicity data for 3-Hydroxyquinolin-2(1H)-one (also known as 2,3-quinolinediol). Due to the limited publicly available toxicological data specifically for this compound, this guide also incorporates information on structurally related quinolinone derivatives to provide a broader context for its potential safety profile. All quantitative data is summarized for comparative analysis, and detailed experimental methodologies for key toxicological assays are provided.

General Safety and Hazard Information

Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 3-Hydroxyquinolin-2(1H)-one is classified with the following hazard statements:

  • H315: Causes skin irritation[1]

  • H319: Causes serious eye irritation[1]

  • H335: May cause respiratory irritation[1]

Standard precautionary statements for handling this chemical include avoiding breathing dust, washing skin thoroughly after handling, and using only in well-ventilated areas. In case of contact with skin or eyes, immediate and thorough rinsing is recommended.

Preclinical Toxicity Data

In Vitro Cytotoxicity

While no specific IC50 values for 3-Hydroxyquinolin-2(1H)-one were found, studies on its derivatives show a range of cytotoxic activities against various cancer cell lines. This suggests that the quinolinone scaffold is being explored for its potential as an anticancer agent.

Compound/DerivativeCell LineIC50 (µM)Reference
L-leucine derivative of 3-HQMCF-7 (Breast Cancer)15.1[1]
L-leucine derivative of 3-HQNCI-H460 (Lung Cancer)2.7[1]
4-Carboxylate-3HQsMCF-7 (Breast Cancer)up to 4.82[1]
4-Carboxylate-3HQsNCI-H460 (Lung Cancer)up to 1.8[1]

3-HQ: 3-Hydroxyquinolin-2(1H)-one

In Vivo Acute Oral Toxicity

No definitive LD50 value for 3-Hydroxyquinolin-2(1H)-one has been reported. However, an acute oral toxicity study on a structurally related quinolinone derivative provides an indication of its potential acute toxicity profile.

CompoundSpeciesRouteLD50Reference
4-Phenyl-3,4-dihydrobenzo[h]quinolin-2(1H)-oneRatOral>2000 mg/kg[2]
Genotoxicity

Specific genotoxicity data for 3-Hydroxyquinolin-2(1H)-one from standard assays like the Ames test, micronucleus assay, or chromosomal aberration assay are not available. However, studies on the broader class of quinolines and quinolinones suggest a potential for genotoxic activity, often dependent on metabolic activation. Quinoline itself has been shown to induce chromosomal aberrations in Chinese hamster cells in the presence of a metabolic activation system (S9 mix) and has tested positive in the SOS-Chromotest and Ames fluctuation test with metabolic activation.

Pharmacokinetics and Metabolism (ADME)

Limited pharmacokinetic data is available for 3-Hydroxyquinolin-2(1H)-one. It has been identified as a potent inhibitor of D-amino acid oxidase (DAAO), and its pharmacokinetics, including oral bioavailability and brain exposure, have been studied in this context. However, specific quantitative parameters such as Cmax, Tmax, half-life, and clearance are not publicly available.

The metabolism of 3-Hydroxyquinolin-2(1H)-one is not well-documented. As a quinolinone derivative, it is likely to undergo Phase I (e.g., hydroxylation, oxidation) and Phase II (e.g., glucuronidation, sulfation) metabolism in the liver.

Potential Mechanisms of Toxicity

Based on the toxicological profile of related quinoline and quinone compounds, the following signaling pathways may be implicated in the potential toxicity of 3-Hydroxyquinolin-2(1H)-one.

Oxidative Stress and DNA Damage Response

Quinone-like structures can undergo redox cycling, leading to the generation of reactive oxygen species (ROS). An excess of ROS can induce oxidative stress, causing damage to cellular macromolecules, including DNA. This can trigger the p53 signaling pathway, leading to cell cycle arrest, apoptosis, or senescence.

HQ 3-Hydroxyquinolin-2(1H)-one ROS Reactive Oxygen Species (ROS) HQ->ROS Redox Cycling DNA_Damage DNA Damage ROS->DNA_Damage p53 p53 Activation DNA_Damage->p53 CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest Apoptosis Apoptosis p53->Apoptosis

Figure 1: Hypothesized pathway of toxicity via oxidative stress.

Experimental Protocols

The following sections detail standardized protocols for key toxicological assays that can be applied to evaluate the safety profile of 3-Hydroxyquinolin-2(1H)-one.

In Vitro Cytotoxicity: MTT Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

Workflow:

cluster_0 Cell Culture cluster_1 Treatment cluster_2 Assay cluster_3 Data Acquisition A Seed cells in 96-well plate B Incubate (24h) A->B C Add 3-HQ dilutions B->C D Incubate (24-72h) C->D E Add MTT reagent D->E F Incubate (4h) E->F G Add solubilization solution (e.g., DMSO) F->G H Read absorbance (570 nm) G->H

Figure 2: Workflow for the MTT cytotoxicity assay.

Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat cells with a serial dilution of 3-Hydroxyquinolin-2(1H)-one (e.g., 0.1 to 100 µM) and incubate for 24, 48, or 72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. Cell viability is calculated as a percentage of the untreated control, and the IC50 value is determined.

In Vivo Acute Oral Toxicity (OECD 423)

This method is used to estimate the acute oral toxicity of a substance.

Workflow:

A Acclimatize animals (e.g., rats, 5 days) B Select starting dose (e.g., 300 mg/kg) A->B C Dose first animal B->C D Observe for 48h C->D E Decision Point: Toxicity observed? D->E F Dose two more animals at the same dose E->F No G Dose two more animals at a lower dose E->G Yes H Dose two more animals at a higher dose E->H No (and no toxicity at 300 mg/kg) I Observe all animals for 14 days F->I G->I H->I J Record clinical signs, body weight, and mortality I->J K Necropsy and histopathology J->K

Figure 3: Workflow for an acute oral toxicity study (OECD 423).

Methodology:

  • Animal Selection and Acclimatization: Use a single sex of rodent (typically female rats) and allow them to acclimatize for at least 5 days.

  • Dosing: Administer a single oral dose of 3-Hydroxyquinolin-2(1H)-one to one animal at a starting dose (e.g., 300 mg/kg).

  • Initial Observation: Observe the animal for signs of toxicity and mortality over 48 hours.

  • Stepwise Dosing: Based on the outcome for the first animal, dose two additional animals sequentially at the same, a lower, or a higher dose level.

  • Long-term Observation: Observe all animals for a total of 14 days, recording clinical signs, body weight changes, and any mortality.

  • Pathology: At the end of the study, perform a gross necropsy on all animals, and conduct histopathological examination of major organs.

Genotoxicity: Bacterial Reverse Mutation Test (Ames Test)

This assay is used to detect point mutations (base substitutions and frameshifts) induced by a chemical.

Workflow:

cluster_0 Preparation cluster_1 Exposure cluster_2 Incubation & Analysis A Prepare bacterial strains (e.g., Salmonella typhimurium) B Prepare 3-HQ dilutions C Prepare S9 mix (for metabolic activation) D Mix bacteria, 3-HQ, and S9 mix (or buffer) E Pour onto minimal glucose agar plates D->E F Incubate (48-72h) E->F G Count revertant colonies F->G H Compare to negative and positive controls G->H

Figure 4: Workflow for the Ames test.

Methodology:

  • Strain Selection: Use multiple strains of Salmonella typhimurium (and Escherichia coli) that are auxotrophic for histidine (or tryptophan).

  • Exposure: Expose the bacterial strains to various concentrations of 3-Hydroxyquinolin-2(1H)-one in the presence and absence of a metabolic activation system (S9 fraction from rat liver).

  • Plating: Plate the treated bacteria on a minimal agar medium lacking the required amino acid.

  • Incubation: Incubate the plates for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies (colonies that have regained the ability to synthesize the amino acid). A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.

Conclusion

The available data on the safety and toxicity of 3-Hydroxyquinolin-2(1H)-one is limited. The GHS classification indicates potential for irritation. While data on close structural analogs suggest possible cytotoxic activity and a relatively low order of acute oral toxicity, specific quantitative data for the parent compound is lacking. The broader class of quinolines has been associated with potential genotoxicity. Further comprehensive toxicological evaluation, including in vitro cytotoxicity on a wider range of cell lines, a full battery of genotoxicity assays, and in vivo acute and repeated-dose toxicity studies, is necessary to fully characterize the safety profile of 3-Hydroxyquinolin-2(1H)-one for any potential therapeutic or industrial application. The experimental protocols and hypothesized toxicity pathways provided in this guide offer a framework for such an evaluation.

References

Methodological & Application

Synthesis of 3-Hydroxyquinolin-2(1H)-one from Isatin: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the synthesis of 3-hydroxyquinolin-2(1H)-one, a valuable scaffold in medicinal chemistry, starting from the readily available precursor, isatin. The synthesis proceeds through a reliable two-step pathway involving the initial oxidative cleavage of isatin to yield anthranilic acid, followed by a cyclization reaction to form the target quinolinone. This application note details the optimized protocols for both steps, presents quantitative data in a clear tabular format, and includes visualizations of the experimental workflow and reaction mechanism to facilitate understanding and reproducibility in a research and development setting.

Introduction

3-Hydroxyquinolin-2(1H)-one and its derivatives are a class of heterocyclic compounds that have garnered significant interest in the field of drug discovery due to their diverse pharmacological activities. These activities include potential applications as anticancer, anti-inflammatory, and neuroprotective agents. The synthetic route commencing from isatin offers an accessible and efficient method for obtaining this key chemical entity. The following protocols provide a robust foundation for the laboratory-scale synthesis of 3-hydroxyquinolin-2(1H)-one.

Data Presentation

The following table summarizes the key quantitative data for the two-step synthesis of 3-hydroxyquinolin-2(1H)-one from isatin.

StepReactionKey ReagentsSolventTemperature (°C)TimeYield (%)
1Oxidative CleavageIsatin, Sodium Hydroxide, Hydrogen PeroxideWaterRoom Temperature15 min51-97
2CyclizationAnthranilic Acid, Chloroacetyl Chloride, Sodium HydroxideToluene, Water0 °C to Reflux3 h~70-80

Experimental Protocols

Step 1: Synthesis of Anthranilic Acid from Isatin

This protocol is adapted from the method described by da Silva et al., which provides an efficient and environmentally friendly route to anthranilic acid.

Materials:

  • Isatin

  • Sodium hydroxide (NaOH)

  • 30% Hydrogen peroxide (H₂O₂) solution

  • Concentrated Hydrochloric acid (HCl)

  • Distilled water

  • Beakers

  • Magnetic stirrer and stir bar

  • pH meter or pH paper

  • Buchner funnel and filter paper

Procedure:

  • In a beaker, prepare a 5% (w/w) aqueous solution of sodium hydroxide.

  • To this solution, add isatin with stirring at room temperature.

  • Slowly add a 30% (v/v) solution of hydrogen peroxide to the reaction mixture. The reaction is typically complete within 15 minutes.

  • After the reaction is complete, carefully acidify the mixture to a pH between 1 and 3 using concentrated hydrochloric acid. This will cause the anthranilic acid to precipitate out of the solution.

  • Collect the precipitated anthranilic acid by vacuum filtration using a Buchner funnel.

  • Wash the solid with cold distilled water.

  • Dry the product in a desiccator or a vacuum oven at a low temperature. The yield of anthranilic acid can range from 51% to 97%.

Step 2: Synthesis of 3-Hydroxyquinolin-2(1H)-one from Anthranilic Acid

This protocol involves the acylation of anthranilic acid with chloroacetyl chloride followed by an intramolecular cyclization.

Materials:

  • Anthranilic acid

  • Chloroacetyl chloride

  • Sodium hydroxide (NaOH)

  • Toluene

  • Distilled water

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Dissolve anthranilic acid in a 10% aqueous solution of sodium hydroxide in a round-bottom flask and cool the solution in an ice bath to 0-5 °C.

  • In a separate vessel, dissolve chloroacetyl chloride in toluene.

  • Slowly add the chloroacetyl chloride solution to the stirred, cooled solution of anthranilic acid. Maintain the temperature below 5 °C during the addition.

  • After the addition is complete, continue stirring the mixture at room temperature for 1 hour.

  • Separate the aqueous and organic layers using a separatory funnel.

  • To the aqueous layer, add a sufficient amount of a 20% sodium hydroxide solution to make it strongly alkaline.

  • Heat the alkaline aqueous solution to reflux for 2 hours.

  • Cool the reaction mixture to room temperature and then acidify with concentrated hydrochloric acid to precipitate the product.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry. Recrystallization from a suitable solvent such as ethanol can be performed for further purification. The expected yield is approximately 70-80%.

Visualizations

Experimental Workflow

G Experimental Workflow: Synthesis of 3-Hydroxyquinolin-2(1H)-one cluster_step1 Step 1: Oxidative Cleavage of Isatin cluster_step2 Step 2: Cyclization to 3-Hydroxyquinolin-2(1H)-one Isatin Isatin NaOH_H2O2 NaOH, H₂O₂ (aq. solution) Isatin->NaOH_H2O2 Add to Reaction1 Reaction at RT (15 min) NaOH_H2O2->Reaction1 Acidification1 Acidification (HCl) Reaction1->Acidification1 Filtration1 Filtration & Washing Acidification1->Filtration1 Drying1 Drying Filtration1->Drying1 Anthranilic_Acid Anthranilic Acid Drying1->Anthranilic_Acid Anthranilic_Acid_Start Anthranilic Acid Anthranilic_Acid->Anthranilic_Acid_Start Acylation Acylation with Chloroacetyl Chloride Anthranilic_Acid_Start->Acylation Base_Treatment Alkaline Hydrolysis & Cyclization (Reflux) Acylation->Base_Treatment Acidification2 Acidification (HCl) Base_Treatment->Acidification2 Filtration2 Filtration & Washing Acidification2->Filtration2 Drying2 Drying & Purification Filtration2->Drying2 Final_Product 3-Hydroxyquinolin-2(1H)-one Drying2->Final_Product

Caption: Overall workflow for the two-step synthesis.

Chemical Reaction Mechanism

G Reaction Mechanism: Isatin to 3-Hydroxyquinolin-2(1H)-one cluster_step1 Step 1: Oxidative Cleavage cluster_step2 Step 2: Cyclization Isatin Isatin Isatin_anion Isatin Anion Isatin->Isatin_anion OH⁻ Peroxide_adduct Peroxide Adduct Isatin_anion->Peroxide_adduct H₂O₂ Ring_opened Ring-opened Intermediate Peroxide_adduct->Ring_opened Rearrangement Anthranilic_acid Anthranilic Acid Ring_opened->Anthranilic_acid H₃O⁺ Anthranilic_acid2 Anthranilic Acid N_acylated N-Chloroacetyl Anthranilic Acid Anthranilic_acid2->N_acylated ClCOCH₂Cl Enolate Enolate Intermediate N_acylated->Enolate OH⁻ Cyclized Cyclized Intermediate Enolate->Cyclized Intramolecular Nucleophilic Attack Final_product 3-Hydroxyquinolin-2(1H)-one Cyclized->Final_product -H₂O, -Cl⁻

Caption: Plausible mechanism for the two-step synthesis.

One-Pot Synthesis of Substituted 3-Hydroxyquinolin-2(1H)-ones: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 3-hydroxyquinolin-2(1H)-one scaffold is a privileged heterocyclic motif present in numerous biologically active compounds and natural products. Its derivatives have garnered significant attention in medicinal chemistry and drug development due to their diverse pharmacological activities, including potential as tyrosinase inhibitors for treating skin hyperpigmentation.[1] The development of efficient and atom-economical synthetic routes to this core structure is therefore of considerable interest. This document provides detailed application notes and protocols for the one-pot synthesis of substituted 3-hydroxyquinolin-2(1H)-ones, focusing on accessible starting materials and operationally simple procedures.

Application Notes

The strategic advantage of one-pot syntheses lies in their ability to reduce reaction time, minimize waste, and simplify purification processes by avoiding the isolation of intermediates. For the synthesis of 3-hydroxyquinolin-2(1H)-ones, several effective one-pot methodologies have been developed, offering access to a wide range of substituted analogs. These methods are crucial for generating compound libraries for structure-activity relationship (SAR) studies in drug discovery programs.

One prominent and clean one-pot method involves the α-hydroxylation of readily available N-phenylacetoacetamide derivatives, followed by an acid-promoted intramolecular cyclization.[2][3] This approach is notable for its use of a hypervalent iodine reagent for the hydroxylation step, which proceeds under mild conditions. Another classical and effective strategy is the thermal cyclocondensation of anilines with diethyl malonate.[4] These methods provide a versatile toolkit for chemists to synthesize diversely substituted 3-hydroxyquinolin-2(1H)-ones for further investigation.

Experimental Workflow

The general workflow for the one-pot synthesis of substituted 3-hydroxyquinolin-2(1H)-ones is depicted below. The process begins with the selection of appropriate starting materials, which then undergo a series of transformations in a single reaction vessel to yield the final product after workup and purification.

Experimental Workflow Start Select Starting Materials (e.g., N-phenylacetoacetamide or Aniline + Diethyl Malonate) Reaction One-Pot Reaction: - Reagent Addition - Controlled Heating/Stirring Start->Reaction Workup Aqueous Workup - Quenching - Extraction Reaction->Workup Purification Purification - Recrystallization or - Column Chromatography Workup->Purification Product Characterization (NMR, MS, etc.) Purification->Product FinalProduct Substituted 3-Hydroxyquinolin-2(1H)-one Product->FinalProduct

Caption: General experimental workflow for the one-pot synthesis.

Protocol 1: One-Pot Synthesis from N-Phenylacetoacetamide Derivatives

This protocol is based on the PhI(OCOCF₃)₂-mediated α-hydroxylation and subsequent H₂SO₄-promoted intramolecular cyclization.[2][3]

Materials:

  • Substituted N-phenylacetoacetamide (1.0 mmol)

  • [Bis(trifluoroacetoxy)iodo]benzene (PhI(OCOCF₃)₂) (1.2 mmol)

  • Acetonitrile (CH₃CN) (5 mL)

  • Concentrated Sulfuric Acid (H₂SO₄) (0.5 mL)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of the substituted N-phenylacetoacetamide (1.0 mmol) in acetonitrile (5 mL) at room temperature, add [bis(trifluoroacetoxy)iodo]benzene (1.2 mmol).

  • Stir the reaction mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, carefully add concentrated sulfuric acid (0.5 mL) to the reaction mixture.

  • Heat the mixture to 80 °C and continue stirring until the intramolecular cyclization is complete (as monitored by TLC).

  • Cool the reaction mixture to room temperature and quench by slow addition of saturated aqueous sodium bicarbonate solution until the pH is neutral.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired substituted 3-hydroxyquinolin-2(1H)-one.

Quantitative Data:

The following table summarizes the yields for a variety of substituted 3-hydroxyquinolin-2(1H)-ones synthesized using this protocol.

EntrySubstituent on Phenyl RingYield (%)
1H85
24-Me88
34-OMe92
44-Cl78
54-Br75
63-Me82
72-Me70

Data is representative and compiled from literature reports.[2]

Protocol 2: One-Pot Synthesis from Anilines and Diethyl Malonate

This protocol describes a classical thermal cyclocondensation reaction.[4]

Materials:

  • Substituted aniline (1.0 equiv)

  • Diethyl malonate (2.0 equiv)

  • Diphenyl ether (solvent)

  • Dowtherm A (optional high-boiling solvent)

  • Sodium hydroxide (NaOH) solution (e.g., 2 N)

  • Hydrochloric acid (HCl) solution (e.g., 2 N)

Procedure:

  • In a flask equipped with a Dean-Stark apparatus and a reflux condenser, combine the substituted aniline (1.0 equiv) and diethyl malonate (2.0 equiv) in a high-boiling solvent such as diphenyl ether.

  • Heat the reaction mixture to reflux (typically around 250-260 °C).

  • Collect the ethanol byproduct in the Dean-Stark trap. The reaction is typically complete when the theoretical amount of ethanol has been collected.

  • Cool the reaction mixture, which will cause the intermediate to precipitate.

  • Filter the precipitate and wash with a suitable solvent (e.g., hexane) to remove the diphenyl ether.

  • The isolated intermediate is then subjected to alkaline hydrolysis by heating with an aqueous solution of sodium hydroxide.

  • After hydrolysis, the reaction mixture is cooled and acidified with hydrochloric acid to precipitate the 3-hydroxyquinolin-2(1H)-one product.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).

Quantitative Data:

EntryAniline DerivativeYield (%)
1AnilineHigh
2p-ToluidineHigh
3p-AnisidineHigh
4p-ChloroanilineGood
5N-MethylanilineHigh

Yields are generally reported as good to high for this robust reaction.[4]

Reaction Mechanism Overview

The synthesis from N-phenylacetoacetamide proceeds through a two-step sequence in one pot. The initial α-hydroxylation is followed by an acid-catalyzed intramolecular electrophilic aromatic substitution (Friedel-Crafts type acylation) to form the quinolinone ring.

Reaction Mechanism cluster_0 Step 1: α-Hydroxylation cluster_1 Step 2: Intramolecular Cyclization Start N-Phenylacetoacetamide Intermediate1 α-Hydroxy Intermediate Start->Intermediate1 PhI(OCOCF3)2 Intermediate1_2 α-Hydroxy Intermediate Product 3-Hydroxyquinolin-2(1H)-one Intermediate1_2->Product H2SO4, Heat

Caption: Key steps in the one-pot synthesis from N-phenylacetoacetamide.

This detailed guide provides researchers with the necessary information to successfully synthesize substituted 3-hydroxyquinolin-2(1H)-ones for various applications in chemical biology and drug discovery. The provided protocols are robust and can be adapted to a range of substrates.

References

Application Notes and Protocols for the Synthesis of 3-Hydroxyquinolin-2(1H)-one via Ring-Expansion Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed procedures for the synthesis of 3-Hydroxyquinolin-2(1H)-one, a valuable scaffold in medicinal chemistry, utilizing ring-expansion strategies. The protocols focus on the conversion of readily available isatin derivatives into the desired quinolinone core structure.

Introduction

3-Hydroxyquinolin-2(1H)-one is a heterocyclic compound of significant interest in drug discovery. It serves as a key structural motif in various biologically active molecules. Notably, it has been identified as a potent inhibitor of D-amino acid oxidase (DAAO), an enzyme implicated in the pathophysiology of schizophrenia.[1][2][3][4] By inhibiting DAAO, 3-Hydroxyquinolin-2(1H)-one can increase the levels of D-serine in the brain, which may offer a therapeutic benefit.[1][2] Furthermore, derivatives of this scaffold have shown promise as tyrosinase inhibitors, making them relevant for the development of treatments for hyperpigmentation disorders.[5][6][7]

Ring-expansion reactions offer a powerful and efficient method for the synthesis of the 3-Hydroxyquinolin-2(1H)-one core from five-membered heterocyclic precursors like isatins. These methods often proceed through key intermediates such as α-diazo ketones, which undergo rearrangement to afford the expanded six-membered quinolinone ring system.

Key Ring-Expansion Strategies

Several ring-expansion methodologies have been successfully employed for the synthesis of 3-hydroxyquinolin-2(1H)-one and its derivatives from isatins. The most prominent among these is the Wolff rearrangement of an α-diazo ketone intermediate, often referred to as the Eistert ring expansion in this context.[4] This transformation can be achieved under various conditions, including rhodium(II)-catalyzed and metal-free protocols.

1. Rhodium(II)-Catalyzed Ring Expansion of Isatins with Diazo Esters: This method provides a reliable route to 4-alkoxycarbonyl-3-hydroxyquinolin-2(1H)-ones. The reaction involves the formation of a rhodium carbene from a diazo ester, which then reacts with the isatin carbonyl to initiate the ring expansion.

2. Metal-Free, One-Pot Ring Expansion with In Situ Generated Diazoalkanes: This approach allows for the synthesis of 4-aryl-3-hydroxyquinolin-2(1H)-ones, known as viridicatin alkaloids, directly from isatins, aryl aldehydes, and a hydrazine source under basic conditions.[8][9]

The synthesis of the parent 3-Hydroxyquinolin-2(1H)-one can be achieved through a two-step sequence involving the rhodium-catalyzed ring expansion of isatin with ethyl diazoacetate to form ethyl 3-hydroxy-2-oxo-1,2-dihydroquinoline-4-carboxylate, followed by hydrolysis and decarboxylation.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 3-hydroxy-2-oxo-1,2-dihydroquinoline-4-carboxylate via Rhodium(II)-Catalyzed Ring Expansion

This protocol describes the synthesis of the 4-carboxyethyl substituted 3-hydroxyquinolin-2(1H)-one from isatin and ethyl diazoacetate.

Materials:

  • Isatin

  • Ethyl diazoacetate

  • Dirhodium(II) acetate dimer [Rh₂(OAc)₄]

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Ethanol (anhydrous)

  • Dichloromethane (DCM)

  • Silica gel for column chromatography

  • Standard laboratory glassware and magnetic stirrer

Procedure: [10]

  • To a solution of isatin (1.0 mmol) in anhydrous ethanol (10 mL) under an inert atmosphere (e.g., nitrogen or argon), add dirhodium(II) acetate dimer (0.025 mmol, 2.5 mol%) and DBU (0.1 mmol, 10 mol%).

  • Stir the mixture at room temperature for 10 minutes.

  • Add ethyl diazoacetate (1.5 mmol) dropwise to the reaction mixture over a period of 30 minutes using a syringe pump.

  • Continue stirring the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford ethyl 3-hydroxy-2-oxo-1,2-dihydroquinoline-4-carboxylate.

Expected Yield: Good to excellent yields (up to 92% for some derivatives) have been reported for this type of reaction.[10]

Protocol 2: Synthesis of 3-Hydroxyquinolin-2(1H)-one via Hydrolysis and Decarboxylation

This protocol details the conversion of the 4-carboxyethyl substituted intermediate to the final target molecule.

Materials:

  • Ethyl 3-hydroxy-2-oxo-1,2-dihydroquinoline-4-carboxylate

  • Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)

  • Hydrochloric acid (HCl)

  • Water

  • Ethanol or other suitable recrystallization solvent

  • Standard laboratory glassware and heating mantle

Procedure:

  • Dissolve ethyl 3-hydroxy-2-oxo-1,2-dihydroquinoline-4-carboxylate (1.0 mmol) in a mixture of ethanol and water.

  • Add an excess of a base, such as sodium hydroxide (2-3 equivalents), to the solution.

  • Heat the reaction mixture to reflux and monitor the hydrolysis of the ester by TLC.

  • Once the hydrolysis is complete, cool the reaction mixture to room temperature.

  • Carefully acidify the mixture with concentrated hydrochloric acid. The decarboxylation often occurs upon heating the acidic solution.[11]

  • Heat the acidified mixture to reflux until carbon dioxide evolution ceases, indicating the completion of decarboxylation. Monitor the reaction by TLC.

  • Cool the reaction mixture in an ice bath to precipitate the product.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain pure 3-Hydroxyquinolin-2(1H)-one.

Quantitative Data Summary

The following table summarizes representative quantitative data for the synthesis of 3-hydroxyquinolin-2(1H)-one derivatives via ring-expansion of isatins.

Starting Isatin (Substituent)Diazo Reagent/PrecursorsCatalyst/BaseSolventTime (h)Temp (°C)Product (Substituent at C4)Yield (%)Reference
UnsubstitutedEthyl diazoacetateRh₂(OAc)₄ / DBUEthanol12-24RT-COOEtup to 92[10]
UnsubstitutedBenzaldehyde / p-toluenesulfonylhydrazideK₂CO₃Ethanol880-Phenyl (Viridicatin)85[8][9]
5-MeOBenzaldehyde / p-toluenesulfonylhydrazideK₂CO₃Ethanol880-Phenyl92[8]
5-ClBenzaldehyde / p-toluenesulfonylhydrazideK₂CO₃Ethanol880-Phenyl82[8]
5-NO₂Benzaldehyde / p-toluenesulfonylhydrazideK₂CO₃Ethanol880-Phenyl75[8]
Unsubstituted4-Methoxybenzaldehyde / p-toluenesulfonylhydrazideK₂CO₃Ethanol880-4-Methoxyphenyl90[8][9]
Unsubstituted4-Chlorobenzaldehyde / p-toluenesulfonylhydrazideK₂CO₃Ethanol880-4-Chlorophenyl84[8][9]

Visualizations

Reaction Mechanism

The following diagram illustrates the proposed mechanism for the rhodium(II)-catalyzed ring expansion of isatin with a diazo compound, proceeding through a Wolff rearrangement.

Reaction_Mechanism cluster_0 Step 1: Rhodium Carbene Formation cluster_1 Step 2: Nucleophilic Attack and Ylide Formation cluster_2 Step 3: Wolff Rearrangement & Ring Expansion cluster_3 Step 4: Tautomerization Diazo R-CHN₂ Rh_carbene Rh(II)=CHR (Rhodium Carbene) Diazo->Rh_carbene [Rh₂(OAc)₄] Rh_cat [Rh₂(OAc)₄] N2 N₂ Ylide Carbonyl Ylide Intermediate Rh_carbene->Ylide Isatin Isatin Isatin Isatin_label Isatin Ketene Ketene Intermediate Ylide->Ketene [1,2]-shift Product_enol Enol form Ketene->Product_enol Intramolecular cyclization Product_label 3-Hydroxyquinolin-2(1H)-one (keto form) Product_enol->Product_label Product Product

Caption: Proposed mechanism for the rhodium-catalyzed ring expansion of isatin.

Experimental Workflow

The following diagram outlines the general experimental workflow for the two-step synthesis of 3-Hydroxyquinolin-2(1H)-one.

Experimental_Workflow cluster_step1 Step 1: Ring Expansion cluster_step2 Step 2: Hydrolysis & Decarboxylation Start1 Isatin + Ethyl Diazoacetate + Rh₂(OAc)₄/DBU in Ethanol Reaction1 Stir at RT (12-24 h) Start1->Reaction1 Workup1 Concentration Reaction1->Workup1 Purification1 Column Chromatography Workup1->Purification1 Intermediate Ethyl 3-hydroxy-2-oxo-1,2- dihydroquinoline-4-carboxylate Purification1->Intermediate Start2 Intermediate in Ethanol/Water + NaOH Intermediate->Start2 Reaction2 Reflux Start2->Reaction2 Workup2 Acidification with HCl & Reflux Reaction2->Workup2 Purification2 Filtration & Recrystallization Workup2->Purification2 Final_Product 3-Hydroxyquinolin-2(1H)-one Purification2->Final_Product

Caption: General workflow for the two-step synthesis of 3-Hydroxyquinolin-2(1H)-one.

References

Application Notes and Protocols for Suzuki Coupling Functionalization of 3-Hydroxyquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the functionalization of the 3-position of 3-hydroxyquinolin-2(1H)-one via the Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction is a cornerstone of modern medicinal chemistry, enabling the synthesis of diverse libraries of novel compounds for drug discovery programs. The quinolin-2(1H)-one scaffold is a privileged structure found in numerous biologically active molecules, and its derivatization is of significant interest for developing new therapeutic agents.

Introduction

The 3-hydroxyquinolin-2(1H)-one core is a versatile starting material for the synthesis of a wide range of functionalized molecules. However, the direct Suzuki coupling of the hydroxyl group is not feasible. Therefore, a two-step approach is typically employed:

  • Activation of the 3-position: The hydroxyl group is first converted into a more suitable leaving group for the palladium-catalyzed cross-coupling reaction. Common strategies include conversion to a halide (e.g., bromide) or a triflate (trifluoromethanesulfonate).

  • Suzuki-Miyaura Cross-Coupling: The resulting 3-bromo- or 3-triflyloxyquinolin-2(1H)-one is then coupled with a variety of aryl- or heteroarylboronic acids or their corresponding esters.

This methodology allows for the introduction of a wide array of substituents at the 3-position, facilitating the exploration of structure-activity relationships (SAR) in drug development projects.

Data Presentation: Illustrative Suzuki Coupling Reactions

The following table summarizes representative reaction conditions for the Suzuki-Miyaura coupling of 3-substituted quinolin-2(1H)-one derivatives with various arylboronic acids. The yields are indicative and can vary depending on the specific substrates and reaction optimization.

EntryQuinolin-2(1H)-one DerivativeArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
13-Bromoquinolin-2(1H)-onePhenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃Dioxane/H₂O (4:1)9012~85
23-Bromoquinolin-2(1H)-one4-Methoxyphenylboronic acidPdCl₂(dppf) (3)-Cs₂CO₃Toluene/H₂O (3:1)1008~90
33-Triflyloxyquinolin-2(1H)-one3-Pyridylboronic acidPd₂(dba)₃ (2)SPhos (4)K₃PO₄THF/H₂O (2:1)8018~75
43-Bromo-7-chloroquinolin-2(1H)-one4-Fluorophenylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃DMF/H₂O (5:1)1106~88

Experimental Protocols

Protocol 1: Synthesis of 3-Bromoquinolin-2(1H)-one

This protocol describes a general method for the bromination of 3-hydroxyquinolin-2(1H)-one, a necessary precursor for the Suzuki coupling.

Materials:

  • 3-Hydroxyquinolin-2(1H)-one

  • Phosphorus oxybromide (POBr₃) or N-Bromosuccinimide (NBS) and Triphenylphosphine (PPh₃)

  • Anhydrous acetonitrile or dichloromethane

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of 3-hydroxyquinolin-2(1H)-one (1.0 eq) in anhydrous acetonitrile, add POBr₃ (1.5 eq) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and carefully quench with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 3-bromoquinolin-2(1H)-one.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling of 3-Bromoquinolin-2(1H)-one

This protocol provides a detailed methodology for the palladium-catalyzed Suzuki coupling of 3-bromoquinolin-2(1H)-one with an arylboronic acid.

Materials:

  • 3-Bromoquinolin-2(1H)-one

  • Arylboronic acid (1.2 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, 2.0 eq)

  • Solvent (e.g., 1,4-Dioxane and Water, 4:1)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, combine 3-bromoquinolin-2(1H)-one (1.0 eq), the arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent mixture of 1,4-dioxane and water (4:1).

  • Add the palladium catalyst (Pd(PPh₃)₄, 0.05 eq) to the mixture.

  • Heat the reaction mixture to 90 °C and stir for 12-18 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with ethyl acetate and wash with water and then brine.

  • Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 3-aryl-quinolin-2(1H)-one.

Visualizations

Suzuki_Catalytic_Cycle A Pd(0)L2 Active Catalyst B Oxidative Addition A->B C Ar-Pd(II)-X(L2) B->C D Transmetalation C->D E Ar-Pd(II)-Ar'(L2) D->E F Reductive Elimination E->F F->A Catalyst Regeneration I Ar-Ar' (Product) F->I Product Release G Ar-X (3-Bromoquinolin-2-one) G->B H Ar'-B(OH)2 (Arylboronic Acid) K [Ar'-B(OH)3]⁻ H->K Activation J Base J->K K->D

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Combine Reactants: 3-Bromoquinolin-2-one, Arylboronic Acid, Base B Add Degassed Solvent A->B C Purge with Inert Gas B->C D Add Palladium Catalyst C->D E Heat and Stir (e.g., 90°C, 12-18h) D->E F Monitor Progress (TLC/LC-MS) E->F G Cool to Room Temperature F->G H Dilute with Organic Solvent G->H I Wash with Water and Brine H->I J Dry and Concentrate I->J K Column Chromatography J->K L Characterize Pure Product K->L

Caption: General experimental workflow for Suzuki coupling.

Safety Precautions

  • Palladium catalysts are flammable and should be handled in an inert atmosphere.

  • Organic solvents are flammable and should be used in a well-ventilated fume hood.

  • Phosphorus oxybromide is corrosive and reacts violently with water. Handle with appropriate personal protective equipment.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, when performing these experiments.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Application Note: N-Alkylation of 3-Hydroxyquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the N-alkylation of 3-hydroxyquinolin-2(1H)-one, a key synthetic transformation for the generation of diverse molecular scaffolds in drug discovery and materials science. The described methodology focuses on a common and effective approach utilizing a base-mediated reaction with various alkylating agents. This document outlines the reaction mechanism, experimental procedures, data interpretation, and includes graphical representations of the workflow and chemical transformation.

Introduction

Quinolin-2(1H)-one and its derivatives are privileged heterocyclic motifs found in numerous biologically active compounds and functional materials. The N-alkylation of the quinolinone core is a critical step in modifying the physicochemical and pharmacological properties of these molecules. Specifically, the N-alkylation of 3-hydroxyquinolin-2(1H)-one introduces substituents at the nitrogen atom, which can significantly influence biological activity, solubility, and metabolic stability. This protocol details a general and robust procedure for this transformation. The alkylation of quinolin-2(1H)-one derivatives can result in a mixture of N- and O-alkylated products, and the reaction conditions can be optimized to favor the desired N-alkylation.[1]

General Reaction Scheme

The N-alkylation of 3-hydroxyquinolin-2(1H)-one proceeds via the deprotonation of the nitrogen atom by a suitable base, followed by nucleophilic attack of the resulting anion on an alkyl halide or other suitable alkylating agent.

G Experimental Workflow for N-Alkylation A 1. Add 3-hydroxyquinolin-2(1H)-one to a dry flask under inert atmosphere. B 2. Dissolve in anhydrous DMF. A->B C 3. Add K2CO3 and stir. B->C D 4. Add alkylating agent dropwise. C->D E 5. Heat and monitor reaction by TLC. D->E F 6. Cool to room temperature. E->F G 7. Quench with water and extract with EtOAc. F->G H 8. Wash combined organic layers with brine. G->H I 9. Dry over Na2SO4, filter, and concentrate. H->I J 10. Purify by column chromatography. I->J K 11. Characterize the N-alkylated product. J->K

References

Application Notes and Protocols: 3-Hydroxyquinolin-2(1H)-one as a Versatile Scaffold in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

The 3-hydroxyquinolin-2(1H)-one core structure is a "privileged scaffold" in medicinal chemistry, demonstrating a wide range of biological activities. Its unique structural features allow for diverse chemical modifications, making it an attractive starting point for the design of novel therapeutic agents. This document provides an overview of its applications, quantitative data on its biological activities, and detailed experimental protocols for its synthesis and evaluation.

Applications in Drug Design

The 3-hydroxyquinolin-2(1H)-one scaffold has been successfully employed in the development of inhibitors for various enzymes and as a foundation for agents with potential therapeutic applications in several disease areas:

  • Enzyme Inhibition: Derivatives of this scaffold have shown potent inhibitory activity against several enzymes, including tyrosinase, influenza A endonuclease, and D-amino acid oxidase (DAAO).[1][2][3][4]

  • Anticancer Activity: The quinolin-2-one core is found in numerous compounds investigated for their anticancer properties.[5][6][7]

  • Anticonvulsant Activity: Certain derivatives, particularly 3-acyl-4-hydroxyquinolin-2(1H)-ones, have been identified as systemically active anticonvulsants.[8]

  • Antiviral Activity: Notably, derivatives have been synthesized and evaluated as inhibitors of the 2009 pandemic H1N1 influenza A endonuclease.[2]

  • Neuroprotective Properties: The quinolin-2(1H)-one scaffold has been associated with neuroprotective properties.[9]

Data Presentation: Biological Activities of 3-Hydroxyquinolin-2(1H)-one Derivatives

The following tables summarize the quantitative data for various derivatives, showcasing their potential in different therapeutic areas.

Table 1: Tyrosinase Inhibition

CompoundTargetIC50 (µM)Reference CompoundReference IC50 (µM)Source
3-Hydroxyquinolin-2(1H)-one Derivative 1Agaricus bisporus Tyrosinase (abTYR)< 6.11Thiamidol0.130[1]
3-Hydroxyquinolin-2(1H)-one Derivative 2 (most potent)Agaricus bisporus Tyrosinase (abTYR)2.52Kojic Acid26.4[1]
3-HydroxycoumarinAgaricus bisporus Tyrosinase (abTYR)2.49[1]

Table 2: Influenza A Endonuclease Inhibition

CompoundTargetIC50 (µM)NotesSource
6- and 7-substituted 3-hydroxyquinolin-2(1H)-onesH1N1 Influenza A Endonuclease>10 (highest concentration tested)Considered a useful scaffold for further development. An X-ray crystal structure revealed chelation to two metal ions at the active site.[2]

Table 3: D-Amino Acid Oxidase (DAAO) Inhibition

CompoundTargetActivityNotesSource
3-Hydroxyquinolin-2(1H)-oneHuman DAAOPotent InhibitorDiscovered through high-throughput screening. Co-crystallization defined the binding site.[3][4][10][11]

Table 4: Anticancer Activity

Compound SeriesCell Line(s)IC50 RangeNotesSource
2-(2-(4-Hydroxy-2-oxoquinolin-1(2H)-yl)phenyl/substituted phenyl)-3-(phenylamino) thiazolidon-4-one derivatives (IVa-g)A549 (Lung) & MDA-MB (Breast)25-50 µg/mL (for IVa-d in A549; IVa, IVb in MDA-MB)Compound IVg was the most active with IC50 values of 0.0298 µmol (A549) and 0.0338 µmol (MDA-MB).[6]
6-(4-aminopiperidin-1-yl)-substituted benzyl-3-methylpyrimidine-2,4(1H,3H)-dione derivativesSW480 (Colorectal) & MCF-7 (Breast)15.70 ± 0.28 µM (SW480) & 16.50 ± 4.90 µM (MCF-7) for compound 5hInduced apoptosis and caused S-phase cell cycle arrest.[7]

Experimental Protocols

Protocol 1: General Synthesis of 3-Hydroxyquinolin-2(1H)-one

This protocol describes a common method for the synthesis of the core scaffold, which involves the ring expansion of isatin.

Materials:

  • Isatin

  • (Trimethylsilyl)diazomethane (TMSCHN2) solution in hexanes

  • Boron tribromide (BBr3)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography).

Procedure:

  • Ring Expansion:

    • Dissolve isatin in a suitable solvent system (e.g., a mixture of DCM and MeOH).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add (trimethylsilyl)diazomethane solution dropwise to the cooled isatin solution.

    • Allow the reaction to stir at 0 °C for a specified time (e.g., 1-2 hours) and then warm to room temperature, stirring overnight.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by the careful addition of acetic acid until the yellow color disappears.

    • Concentrate the mixture under reduced pressure to obtain the crude 3-methoxyquinolin-2(1H)-one.

  • Demethylation:

    • Dissolve the crude 3-methoxyquinolin-2(1H)-one in anhydrous DCM.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add a solution of boron tribromide in DCM dropwise.

    • Allow the reaction to stir at -78 °C for a period (e.g., 1 hour) and then let it warm to room temperature and stir for several hours (e.g., 4-6 hours).

    • Monitor the reaction by TLC.

    • Upon completion, carefully quench the reaction by pouring it into a mixture of ice and water.

    • Extract the aqueous layer with DCM.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 3-hydroxyquinolin-2(1H)-one.

Protocol 2: In Vitro Tyrosinase Inhibition Assay

This protocol outlines the procedure for evaluating the inhibitory activity of 3-hydroxyquinolin-2(1H)-one derivatives against mushroom tyrosinase.

Materials:

  • Mushroom tyrosinase (e.g., from Agaricus bisporus)

  • L-DOPA (3,4-dihydroxy-L-phenylalanine)

  • Phosphate buffer (e.g., 50 mM, pH 6.8)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate reader.

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of mushroom tyrosinase in phosphate buffer.

    • Prepare a stock solution of L-DOPA in phosphate buffer.

    • Prepare serial dilutions of the test compounds and reference inhibitors (e.g., kojic acid) in the buffer.

  • Assay Protocol:

    • In a 96-well plate, add a specific volume of the phosphate buffer, the test compound solution (or vehicle control), and the tyrosinase solution.

    • Pre-incubate the mixture at a controlled temperature (e.g., 25 °C) for a set time (e.g., 10 minutes).

    • Initiate the reaction by adding the L-DOPA solution to each well.

    • Immediately measure the absorbance at a specific wavelength (e.g., 475 nm) at regular intervals for a defined period (e.g., 20-30 minutes) using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (dopachrome formation) from the linear portion of the absorbance versus time plot.

    • Determine the percentage of inhibition for each concentration of the test compound relative to the control.

    • Calculate the IC50 value (the concentration of inhibitor required to reduce the enzyme activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate key concepts related to the application of the 3-hydroxyquinolin-2(1H)-one scaffold.

General Workflow for Synthesis and Evaluation start Isatin Precursor synthesis Chemical Synthesis (e.g., Ring Expansion) start->synthesis scaffold 3-Hydroxyquinolin-2(1H)-one Scaffold synthesis->scaffold derivatization Derivatization scaffold->derivatization library Compound Library derivatization->library screening Biological Screening (e.g., Enzyme Assays) library->screening hit Hit Compound(s) screening->hit optimization Lead Optimization (SAR Studies) hit->optimization lead Lead Compound optimization->lead Mechanism of Tyrosinase Inhibition tyrosinase Tyrosinase (Enzyme) l_dopa L-DOPA tyrosinase->l_dopa Hydroxylation dopaquinone Dopaquinone tyrosinase->dopaquinone Oxidation l_tyrosine L-Tyrosine (Substrate) l_tyrosine->tyrosinase l_dopa->tyrosinase melanin Melanin dopaquinone->melanin Further Reactions inhibitor 3-Hydroxyquinolin-2(1H)-one Derivative (Inhibitor) inhibitor->tyrosinase Inhibition Influenza A Endonuclease Inhibition Mechanism endonuclease Influenza A Endonuclease (Active Site with Metal Ions) capped_primer Capped RNA Primer endonuclease->capped_primer 'Cap-Snatching' host_mrna Host Pre-mRNA host_mrna->endonuclease Binding viral_transcription Viral mRNA Transcription capped_primer->viral_transcription viral_protein Viral Protein Synthesis viral_transcription->viral_protein inhibitor 3-Hydroxyquinolin-2(1H)-one Derivative inhibitor->endonuclease Chelates Metal Ions (Inhibition)

References

Application Notes and Protocols: 3-Hydroxyquinolin-2(1H)-one in Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the emerging role of 3-Hydroxyquinolin-2(1H)-one and its derivatives as a promising scaffold in the discovery of novel anticancer agents. This document details the cytotoxic effects of these compounds on various cancer cell lines, outlines their mechanisms of action, and provides detailed protocols for their evaluation.

Introduction

The 3-Hydroxyquinolin-2(1H)-one core structure has garnered significant attention in medicinal chemistry due to its potential as a versatile platform for the development of new anticancer therapeutics. Derivatives of this scaffold have demonstrated potent cytotoxic activity against a range of human cancer cell lines. Their mechanisms of action are multifaceted, primarily involving the inhibition of key signaling pathways crucial for cancer cell proliferation and survival, such as the EGFR/HER2 cascade and tubulin polymerization, as well as the induction of apoptosis.

Quantitative Data on Anticancer Activity

The anticancer efficacy of various 3-Hydroxyquinolin-2(1H)-one derivatives has been quantified using in vitro cytotoxicity assays against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric used to assess the potency of these compounds. A selection of reported IC50 values is summarized in the tables below for easy comparison.

Table 1: Cytotoxicity of 4-Substituted-3-Hydroxyquinolin-2(1H)-one Derivatives

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
4-Carboxylate-3HQsNCI-H460up to 1.8[1]
4-Carboxylate-3HQsMCF-7up to 4.82[1]
L-leucine derivativeNCI-H4602.7[1]
L-leucine derivativeMCF-715.1[1]

Table 2: Cytotoxicity of Quinolin-2(1H)-one Derivatives as EGFR/HER-2 Inhibitors

CompoundCancer Cell LineGI50 (nM)IC50 (nM)Reference
Compound 5aAverage of 4 cell lines37-
MCF-7-34
Compound 3dAverage of 4 cell lines41-
MCF-7-<40
Erlotinib (Reference)Average of 4 cell lines33-
MCF-7-40

Table 3: Cytotoxicity of 3-Methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones (48h incubation)

CompoundCancer Cell LineIC50 (µM)Reference
Series 5a-tHL-60Low µM range[2]
MCF-7Low µM range[2]
Compound 5aHL-600.91 ± 0.03 (24h)[2]

Mechanisms of Action

Inhibition of EGFR/HER2 Signaling Pathway

Certain derivatives of quinolin-2(1H)-one have been identified as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2).[3] These receptors are key drivers of cell proliferation and survival in many cancers. Inhibition of their tyrosine kinase activity blocks downstream signaling cascades, primarily the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways, leading to reduced cancer cell growth.[3][4]

EGFR_HER2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS HER2 HER2 HER2->PI3K HER2->RAS Quinolinone 3-Hydroxyquinolin-2(1H)-one Derivative Quinolinone->EGFR Inhibits Quinolinone->HER2 Inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Apoptosis_Pathway cluster_regulation Apoptosis Regulation cluster_mitochondria Mitochondrial Pathway cluster_execution Execution Phase Quinolinone 3-Hydroxyquinolin-2(1H)-one Derivative Bcl2 Bcl-2 (Anti-apoptotic) Quinolinone->Bcl2 Downregulates Bax Bax (Pro-apoptotic) Quinolinone->Bax Upregulates Mitochondrion Mitochondrion Bcl2->Mitochondrion Inhibits Bax->Mitochondrion Promotes CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Caspase9 Caspase-9 (Initiator) CytochromeC->Caspase9 Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Experimental_Workflow cluster_synthesis Compound Preparation cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Synthesis Synthesis of 3-Hydroxyquinolin-2(1H)-one Derivatives MTT MTT Cytotoxicity Assay Synthesis->MTT ApoptosisAssay Apoptosis Assay (Flow Cytometry) MTT->ApoptosisAssay WesternBlot Western Blot (Signaling Pathway Analysis) MTT->WesternBlot Xenograft Tumor Xenograft Model ApoptosisAssay->Xenograft WesternBlot->Xenograft

References

Application of 3-Hydroxyquinolin-2(1H)-one as a Tyrosinase Inhibitor: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for potent and safe tyrosinase inhibitors is a significant focus in the development of treatments for hyperpigmentation disorders and in the cosmetic industry. 3-Hydroxyquinolin-2(1H)-one has emerged as a promising scaffold for the development of novel tyrosinase inhibitors.

This document provides detailed application notes and experimental protocols for the use of 3-Hydroxyquinolin-2(1H)-one as a tyrosinase inhibitor. It includes a summary of its inhibitory activity, comprehensive experimental procedures, and visualizations of the underlying biological pathways and experimental workflows.

Mechanism of Action and Inhibitory Activity

Tyrosinase is a key enzyme in the melanin biosynthesis pathway, catalyzing the conversion of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone.[1] The overproduction of melanin can lead to various skin hyperpigmentation conditions. 3-Hydroxyquinolin-2(1H)-one and its derivatives have demonstrated significant inhibitory effects on tyrosinase activity. A recent study highlighted that 3-hydroxyquinolin-2(1H)-one is a potent inhibitor of mushroom tyrosinase.[1] While the precise kinetic mechanism for 3-Hydroxyquinolin-2(1H)-one is not definitively established in the reviewed literature, related quinazolinone derivatives have been shown to act as mixed-type and reversible tyrosinase inhibitors. This suggests that 3-Hydroxyquinolin-2(1H)-one may also bind to both the free enzyme and the enzyme-substrate complex.

Quantitative Data Summary

The inhibitory efficacy of 3-Hydroxyquinolin-2(1H)-one and its derivatives against mushroom tyrosinase has been quantified and compared with the well-known tyrosinase inhibitor, kojic acid. The half-maximal inhibitory concentration (IC50) values are presented in the table below.

CompoundIC50 (µM)Reference
3-Hydroxyquinolin-2(1H)-one 2.52 [1]
5-Bromo-3-hydroxyquinolin-2(1H)-one5.35[2]
7-Bromo-3-hydroxyquinolin-2(1H)-one6.11[2]
Kojic Acid26.4[1]

Note: The data clearly indicates that 3-Hydroxyquinolin-2(1H)-one exhibits significantly more potent inhibition of mushroom tyrosinase in vitro compared to kojic acid.[1]

Visualizing the Melanogenesis Pathway and Inhibition

To understand the role of tyrosinase and its inhibition, it is crucial to visualize the melanogenesis signaling pathway. The following diagram illustrates the key steps leading to melanin production and the point of intervention for tyrosinase inhibitors.

Melanogenesis_Pathway cluster_stimulation External Stimuli cluster_signaling Intracellular Signaling cluster_melanin_synthesis Melanin Synthesis UV Radiation UV Radiation α-MSH α-MSH MC1R MC1R α-MSH->MC1R cAMP cAMP MC1R->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB MITF MITF CREB->MITF Tyrosinase Tyrosinase MITF->Tyrosinase Upregulates L-Tyrosine L-Tyrosine L-DOPA L-DOPA L-Tyrosine->L-DOPA Tyrosinase Dopaquinone Dopaquinone L-DOPA->Dopaquinone Tyrosinase Melanin Melanin Dopaquinone->Melanin Inhibitor 3-Hydroxyquinolin-2(1H)-one Inhibitor->Tyrosinase Inhibits

Caption: Melanogenesis signaling pathway and the inhibitory action of 3-Hydroxyquinolin-2(1H)-one.

Experimental Protocols

The following protocols provide detailed methodologies for assessing the tyrosinase inhibitory activity of 3-Hydroxyquinolin-2(1H)-one.

Mushroom Tyrosinase Inhibition Assay

This in vitro assay is a primary screening method to determine the direct inhibitory effect of a compound on tyrosinase activity.

Materials and Reagents:

  • Mushroom Tyrosinase (e.g., from Agaricus bisporus)

  • L-DOPA (3,4-dihydroxyphenylalanine)

  • 3-Hydroxyquinolin-2(1H)-one (Test Compound)

  • Kojic Acid (Positive Control)

  • Phosphate Buffer (e.g., 50 mM, pH 6.8)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of mushroom tyrosinase in phosphate buffer.

    • Prepare a stock solution of L-DOPA in phosphate buffer. This solution should be prepared fresh.

    • Prepare stock solutions of 3-Hydroxyquinolin-2(1H)-one and kojic acid in DMSO.

    • Prepare serial dilutions of the test compound and positive control in phosphate buffer.

  • Assay Protocol:

    • In a 96-well plate, add the following to each well:

      • Test wells: A specific volume of the test compound dilution.

      • Control wells: The same volume of phosphate buffer (for blank) or DMSO solution (for vehicle control).

      • Positive control wells: A specific volume of the kojic acid dilution.

    • Add the mushroom tyrosinase solution to each well.

    • Pre-incubate the plate for a set time (e.g., 10 minutes) at a specific temperature (e.g., 25°C).[2]

    • Initiate the enzymatic reaction by adding the L-DOPA solution to each well.

    • Immediately measure the absorbance at 475-490 nm using a microplate reader in kinetic mode for a specified duration (e.g., 20-30 minutes).

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each well.

    • Calculate the percentage of tyrosinase inhibition for each concentration of the test compound using the following formula: % Inhibition = [ (Rate of control - Rate of sample) / Rate of control ] x 100

    • Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

Cell-Based Melanin Content Assay

This assay evaluates the effect of the inhibitor on melanin production in a cellular context, providing a more biologically relevant assessment. B16F10 murine melanoma cells are a commonly used model.

Materials and Reagents:

  • B16F10 melanoma cells

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with Fetal Bovine Serum (FBS) and antibiotics

  • 3-Hydroxyquinolin-2(1H)-one (Test Compound)

  • Kojic Acid (Positive Control)

  • Phosphate-Buffered Saline (PBS)

  • 1 N NaOH containing 10% DMSO

  • 6-well tissue culture plates

  • Spectrophotometer (plate reader)

Procedure:

  • Cell Culture and Treatment:

    • Seed B16F10 cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with various concentrations of 3-Hydroxyquinolin-2(1H)-one or kojic acid for a specified period (e.g., 48-72 hours). A vehicle control (DMSO) should also be included.

  • Melanin Content Measurement:

    • After the treatment period, wash the cells with PBS.

    • Lyse the cells by adding 1 N NaOH with 10% DMSO to each well.

    • Incubate the plates at an elevated temperature (e.g., 80°C) for 1 hour to solubilize the melanin.

    • Transfer the cell lysates to a 96-well plate.

    • Measure the absorbance at 405 nm using a microplate reader.

    • Normalize the melanin content to the total protein concentration of each sample.

Experimental Workflow Visualization

The following diagram outlines the general workflow for screening and evaluating a potential tyrosinase inhibitor like 3-Hydroxyquinolin-2(1H)-one.

Experimental_Workflow A Compound Preparation (3-Hydroxyquinolin-2(1H)-one) B In Vitro Tyrosinase Inhibition Assay A->B E Cell-Based Melanin Content Assay A->E F Cytotoxicity Assay A->F C IC50 Determination B->C D Kinetic Analysis (Determination of Ki and Inhibition Type) C->D G Data Analysis and Conclusion D->G E->G F->G

Caption: General experimental workflow for the evaluation of 3-Hydroxyquinolin-2(1H)-one as a tyrosinase inhibitor.

Conclusion

3-Hydroxyquinolin-2(1H)-one represents a potent class of tyrosinase inhibitors with promising applications in the fields of dermatology and cosmetology. The provided data and protocols offer a comprehensive guide for researchers to effectively evaluate its potential. Further studies to elucidate the precise kinetic mechanism and to assess its efficacy and safety in more complex biological models are warranted.

References

Application Notes and Protocols: 3-Hydroxyquinolin-2(1H)-one Derivatives as Influenza Endonuclease Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Influenza virus remains a significant global health threat, necessitating the development of novel antiviral therapeutics to combat seasonal epidemics, pandemic outbreaks, and the emergence of drug-resistant strains. The influenza virus RNA-dependent RNA polymerase (RdRP), a heterotrimeric complex consisting of subunits PA, PB1, and PB2, is essential for viral replication and transcription, making it an attractive target for antiviral drug development. The PA subunit contains a cap-dependent endonuclease domain that is critical for the "cap-snatching" mechanism, a process where the virus cleaves the 5' caps from host pre-mRNAs to prime its own mRNA synthesis. Inhibition of this endonuclease activity is a promising strategy for suppressing viral replication.

This document provides detailed application notes and experimental protocols for the study of 3-hydroxyquinolin-2(1H)-one derivatives as a class of influenza endonuclease inhibitors. These compounds have shown potent inhibitory activity by chelating the divalent metal ions, typically manganese (Mn2+), in the endonuclease active site.[1][2]

Mechanism of Action: The "Cap-Snatching" Pathway

The influenza virus endonuclease plays a pivotal role in the initiation of viral transcription through a process known as "cap-snatching".[1][2] This mechanism allows the virus to generate capped primers for its own mRNA synthesis, enabling their translation by the host cell machinery. 3-Hydroxyquinolin-2(1H)-one derivatives inhibit this crucial first step of viral replication.

CapSnatching Influenza Virus 'Cap-Snatching' Mechanism and Inhibition cluster_host Host Cell Nucleus cluster_virus Influenza Virus Polymerase Complex (PA, PB1, PB2) Host_pre_mRNA Host pre-mRNA (with 5' cap) PB2 PB2 Subunit (Cap Binding) Host_pre_mRNA->PB2 1. Binding to 5' cap PA_Endonuclease PA Subunit (Endonuclease Activity) PB2->PA_Endonuclease 2. Positioning for cleavage Capped_Primer Capped RNA Primer (10-13 nucleotides) PA_Endonuclease->Capped_Primer 3. Cleavage of host pre-mRNA ('Cap-Snatching') PB1 PB1 Subunit (Polymerase Activity) Viral_mRNA Viral mRNA PB1->Viral_mRNA 5. Transcription Inhibitor 3-Hydroxyquinolin-2(1H)-one Derivative Inhibitor->PA_Endonuclease Inhibition by metal chelation Capped_Primer->PB1 4. Priming viral mRNA synthesis

Caption: Inhibition of the influenza "cap-snatching" mechanism.

Data Presentation: Inhibitory Activity of 3-Hydroxyquinolin-2(1H)-one Derivatives

The following table summarizes the in vitro inhibitory activity of a series of 3-hydroxyquinolin-2(1H)-one derivatives against the influenza A endonuclease. The half-maximal inhibitory concentration (IC50) values were determined using a fluorescence-based enzymatic assay.

Compound IDR1R2R3R4Endonuclease IC50 (µM)[2]
1 HHHH>10
2 HHBrH2.5
3 HBrHH0.8
4 BrHHH>10
5 HHHBr>10
6 HHp-F-PhH0.5
7 Hp-F-PhHH0.5
8 p-F-PhHHH5.0
9 HHHp-F-Ph>10
10 MeHp-F-PhH2.5
11 PhHp-F-PhH2.5
12 MeHHH>10
13 PhHHH>10
CompoundTargetInfluenza StrainCell LineEC50 (µM)Reference
Baloxavir acidPA EndonucleaseA/H1N1MDCK0.0014 - 0.0046(Hayden et al., 2018)
PimodivirPB2A/H1N1MDCK0.0003 - 0.0016(Byrn et al., 2015)
FavipiravirRdRPA/H1N1MDCK0.47 - 3.3(Furuta et al., 2013)

Experimental Protocols

Influenza Endonuclease Inhibition Assay (Fluorescence Polarization)

This protocol describes a competitive binding assay to determine the IC50 values of test compounds against the influenza PA endonuclease. The assay is based on the principle of fluorescence polarization (FP). A fluorescently labeled ligand (tracer) with known affinity for the endonuclease active site is used. When the tracer is bound to the large endonuclease protein, its rotation is slow, resulting in a high FP signal. In the presence of a competitive inhibitor, the tracer is displaced, leading to faster rotation and a decrease in the FP signal.

FP_Assay_Workflow Fluorescence Polarization Assay Workflow Start Start Prepare_Reagents Prepare Reagents: - Influenza PA Endonuclease - Fluorescent Tracer - Assay Buffer - Test Compounds Start->Prepare_Reagents Dispense_Compounds Dispense serial dilutions of test compounds into a 384-well plate Prepare_Reagents->Dispense_Compounds Add_Enzyme Add PA Endonuclease to all wells Dispense_Compounds->Add_Enzyme Incubate1 Incubate at room temperature (e.g., 15 minutes) Add_Enzyme->Incubate1 Add_Tracer Add Fluorescent Tracer to all wells Incubate1->Add_Tracer Incubate2 Incubate at room temperature (e.g., 30 minutes) Add_Tracer->Incubate2 Read_FP Read Fluorescence Polarization (Excitation/Emission wavelengths dependent on tracer) Incubate2->Read_FP Analyze_Data Analyze Data: - Plot % Inhibition vs. [Compound] - Determine IC50 values Read_FP->Analyze_Data End End Analyze_Data->End Plaque_Reduction_Workflow Plaque Reduction Assay Workflow Start Start Seed_Cells Seed MDCK cells in 6-well plates and grow to confluency Start->Seed_Cells Prepare_Virus_Compounds Prepare serial dilutions of test compounds and a standard dilution of influenza virus Seed_Cells->Prepare_Virus_Compounds Infect_Cells Infect cell monolayers with virus in the presence of different compound concentrations Prepare_Virus_Compounds->Infect_Cells Incubate_Adsorption Incubate for 1 hour for viral adsorption Infect_Cells->Incubate_Adsorption Overlay Remove inoculum and add a semi-solid overlay containing the test compounds Incubate_Adsorption->Overlay Incubate_Plaques Incubate for 2-3 days for plaque formation Overlay->Incubate_Plaques Fix_and_Stain Fix the cells and stain with crystal violet Incubate_Plaques->Fix_and_Stain Count_Plaques Count the number of plaques in each well Fix_and_Stain->Count_Plaques Analyze_Data Analyze Data: - Calculate % plaque reduction vs. [Compound] - Determine EC50 values Count_Plaques->Analyze_Data End End Analyze_Data->End

References

Application Notes and Protocols for High-Throughput Screening of 3-Hydroxyquinolin-2(1H)-one Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for high-throughput screening (HTS) assays to identify and characterize 3-Hydroxyquinolin-2(1H)-one analogs as inhibitors of three key drug targets: Influenza A Endonuclease, D-Amino Acid Oxidase (DAAO), and Tyrosinase.

Data Presentation: Inhibitory Activity of 3-Hydroxyquinolin-2(1H)-one Analogs

The following tables summarize the inhibitory activities (IC50 values) of various 3-Hydroxyquinolin-2(1H)-one analogs against the target enzymes.

Table 1: Inhibition of Influenza A Endonuclease by 3-Hydroxyquinolin-2(1H)-one Analogs [1]

CompoundIC50 (µM)
3-Hydroxyquinolin-2(1H)-one>10
6-(p-fluorophenyl)-3-hydroxyquinolin-2(1H)-one0.8
7-(p-fluorophenyl)-3-hydroxyquinolin-2(1H)-one0.5
4-methyl-7-(p-fluorophenyl)-3-hydroxyquinolin-2(1H)-one2.5
4-phenyl-7-(p-fluorophenyl)-3-hydroxyquinolin-2(1H)-one4.8
4-methyl-3-hydroxyquinolin-2(1H)-one>10
4-phenyl-3-hydroxyquinolin-2(1H)-one>10

Table 2: Inhibition of Human D-Amino Acid Oxidase (DAAO) by 3-Hydroxyquinolin-2(1H)-one Analogs [2]

CompoundhDAAO IC50 (nM)
3-Hydroxyquinolin-2(1H)-one4.2
5-Fluoro-3-hydroxyquinolin-2(1H)-one3.6
6-Fluoro-3-hydroxyquinolin-2(1H)-one5.2
7-Fluoro-3-hydroxyquinolin-2(1H)-one6.4
8-Fluoro-3-hydroxyquinolin-2(1H)-one3.9
5-Chloro-3-hydroxyquinolin-2(1H)-one10
6-Chloro-3-hydroxyquinolin-2(1H)-one2750
7-Chloro-3-hydroxyquinolin-2(1H)-one230
8-Chloro-3-hydroxyquinolin-2(1H)-one68
5-Methyl-3-hydroxyquinolin-2(1H)-one14
8-Methyl-3-hydroxyquinolin-2(1H)-one20

Table 3: Inhibition of Mushroom Tyrosinase by 3-Hydroxyquinolin-2(1H)-one Derivatives [3][4]

CompoundIC50 (µM)
3-Hydroxyquinolin-2(1H)-one5.88
6-Bromo-3-hydroxyquinolin-2(1H)-one3.11
6-Chloro-3-hydroxyquinolin-2(1H)-one2.52
6-Fluoro-3-hydroxyquinolin-2(1H)-one6.11
Kojic Acid (Reference Inhibitor)26.4
Thiamidol (Reference Inhibitor)0.130

Experimental Protocols and Visualizations

This section provides detailed experimental protocols for the HTS assays and visual representations of the associated signaling pathways and workflows.

Influenza A Endonuclease Inhibition Assay

Signaling Pathway: Influenza A Cap-Snatching Mechanism

The influenza virus utilizes a unique "cap-snatching" mechanism for transcription of its genome. The viral RNA-dependent RNA polymerase (RdRp), a heterotrimer of PA, PB1, and PB2 subunits, is central to this process. The PB2 subunit binds to the 5' cap of host pre-mRNAs. Subsequently, the endonuclease domain of the PA subunit cleaves the host mRNA 10-13 nucleotides downstream of the cap. This capped fragment then serves as a primer for the PB1 subunit to initiate transcription of the viral RNA template.[5][6][7] 3-Hydroxyquinolin-2(1H)-one analogs can inhibit this process by targeting the endonuclease active site on the PA subunit.[1]

cap_snatching cluster_host Host Cell Nucleus cluster_virus Influenza Virus Components cluster_inhibition Inhibition Host_pre_mRNA Host pre-mRNA (with 5' Cap) PB2 PB2 Subunit Host_pre_mRNA->PB2 PB1 PB1 Subunit (Polymerase) Host_pre_mRNA->PB1 4. Capped Primer Transfer PA PA Subunit (Endonuclease) PB2->PA 2. Activation PA->Host_pre_mRNA 3. Cleavage ('Snatching') Inhibitor 3-Hydroxyquinolin-2(1H)-one Analog PA->Inhibitor Inhibition Viral_mRNA Viral mRNA PB1->Viral_mRNA 5. Viral mRNA Transcription vRNA Viral RNA (vRNA) vRNA->PB1 Template

Influenza A 'Cap-Snatching' Mechanism and Inhibition.
Experimental Workflow: Fluorescence Polarization HTS Assay

This workflow outlines a fluorescence polarization (FP) competition assay to screen for inhibitors of the influenza A endonuclease. The assay measures the displacement of a fluorescently labeled ligand from the endonuclease active site by a potential inhibitor.[8][9]

hts_workflow_flu start Start: Compound Library dispense_compounds Dispense Compounds (3-Hydroxyquinolin-2(1H)-one analogs) to 384-well plate start->dispense_compounds prepare_reagents Prepare Assay Reagents: - PA Endonuclease - Fluorescent Ligand - Assay Buffer add_enzyme Add PA Endonuclease to each well prepare_reagents->add_enzyme dispense_compounds->add_enzyme incubate1 Incubate to allow compound-enzyme interaction add_enzyme->incubate1 add_ligand Add Fluorescent Ligand to each well incubate1->add_ligand incubate2 Incubate to reach binding equilibrium add_ligand->incubate2 read_plate Read Fluorescence Polarization (FP) on a plate reader incubate2->read_plate analyze_data Data Analysis: - Calculate % Inhibition - Determine IC50 for hits read_plate->analyze_data end End: Hit Compounds Identified analyze_data->end

HTS Workflow for Influenza Endonuclease Inhibitors.
Detailed Protocol: Fluorescence Polarization (FP) HTS Assay[8][9]

  • Reagent Preparation :

    • Assay Buffer : 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM MnCl₂, 0.01% Tween-20.

    • PA Endonuclease Solution : Dilute purified PA endonuclease to a final concentration of 0.8 µM in Assay Buffer.

    • Fluorescent Ligand Solution : Prepare a fluorescein-labeled ligand (tracer) at a concentration of 60 nM in Assay Buffer.

    • Compound Plates : Prepare serial dilutions of 3-hydroxyquinolin-2(1H)-one analogs in 100% DMSO.

  • Assay Procedure (384-well format) :

    • Dispense 100 nL of compound solutions from the compound plates into the assay plate.

    • Add 10 µL of the PA Endonuclease Solution to each well.

    • Incubate the plate at room temperature for 15 minutes to allow for compound binding to the enzyme.

    • Add 10 µL of the Fluorescent Ligand Solution to each well.

    • Incubate for an additional 15 minutes at room temperature, protected from light, to allow the binding to reach equilibrium.

    • Measure the fluorescence polarization on a suitable plate reader (e.g., excitation at 485 nm, emission at 535 nm).

  • Data Analysis :

    • The percentage of inhibition is calculated using the following formula: % Inhibition = 100 * (1 - [(mP_sample - mP_min) / (mP_max - mP_min)]) where mP_sample is the millipolarization value of the test well, mP_min is the average millipolarization of the negative control (ligand only), and mP_max is the average millipolarization of the positive control (ligand and enzyme without inhibitor).

    • IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

D-Amino Acid Oxidase (DAAO) Inhibition Assay

Signaling Pathway: DAAO and NMDA Receptor Modulation

D-Amino Acid Oxidase (DAAO) is a flavoenzyme that degrades D-serine, an endogenous co-agonist of the N-methyl-D-aspartate (NMDA) receptor.[10] By inhibiting DAAO, 3-hydroxyquinolin-2(1H)-one analogs can increase the levels of D-serine in the synapse. This leads to enhanced activation of the NMDA receptor, a key player in synaptic plasticity and cognitive function.[10]

daao_nmda_pathway cluster_presynaptic Presynaptic Terminal cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Terminal Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Binds DSerine D-Serine DAAO DAAO DSerine->DAAO Degradation DSerine->NMDAR Co-agonist Binding Inhibitor 3-Hydroxyquinolin-2(1H)-one Analog DAAO->Inhibitor Inhibition Ca_ion Ca²⁺ Influx NMDAR->Ca_ion Channel Opening Downstream Signaling Downstream Signaling Ca_ion->Downstream Signaling Activates

DAAO-Mediated Modulation of the NMDA Receptor.
Experimental Workflow: Amplex Red Fluorescence Assay

This workflow describes a fluorometric assay for screening DAAO inhibitors. The assay measures the production of hydrogen peroxide (H₂O₂), a byproduct of the DAAO-catalyzed oxidation of D-serine, using the Amplex® Red reagent.[11][12][13]

hts_workflow_daao start Start: Compound Library dispense_compounds Dispense Compounds to 96-well black plate start->dispense_compounds prepare_reagents Prepare Assay Reagents: - DAAO Enzyme - D-Serine (Substrate) - Amplex® Red/HRP Solution - FAD (Cofactor) add_enzyme Add DAAO Enzyme and FAD to each well prepare_reagents->add_enzyme dispense_compounds->add_enzyme incubate1 Pre-incubate to allow compound-enzyme interaction add_enzyme->incubate1 add_reaction_mix Add D-Serine and Amplex® Red/HRP Solution incubate1->add_reaction_mix incubate2 Incubate at 37°C, protected from light add_reaction_mix->incubate2 read_plate Read Fluorescence (Ex: 570 nm, Em: 585 nm) incubate2->read_plate analyze_data Data Analysis: - Calculate % Inhibition - Determine IC50 for hits read_plate->analyze_data end End: Hit Compounds Identified analyze_data->end

HTS Workflow for DAAO Inhibitors.
Detailed Protocol: Amplex® Red DAAO Inhibition Assay[11][12][13]

  • Reagent Preparation :

    • Reaction Buffer : 50 mM sodium phosphate, pH 7.4.

    • DAAO Enzyme Solution : Dilute recombinant human DAAO in Reaction Buffer to the desired concentration (e.g., 0.01 mg/mL).

    • FAD Solution : Prepare a 4 µM solution of Flavin Adenine Dinucleotide (FAD) in Reaction Buffer.

    • Amplex® Red/HRP Working Solution : Prepare a solution containing 50 µM Amplex® Red and 0.1 U/mL Horseradish Peroxidase (HRP) in Reaction Buffer.

    • D-Serine Solution : Prepare a stock solution of D-serine in Reaction Buffer.

    • Compound Plates : Prepare serial dilutions of 3-hydroxyquinolin-2(1H)-one analogs in DMSO.

  • Assay Procedure (96-well black, clear-bottom plate) :

    • Add 2 µL of the compound solutions to the wells of the microplate.

    • Add 50 µL of the DAAO Enzyme Solution and 23 µL of the FAD Solution to each well.

    • Pre-incubate the plate for 30 minutes at room temperature.

    • Initiate the reaction by adding 25 µL of the D-Serine Solution and 50 µL of the Amplex® Red/HRP Working Solution to each well.

    • Incubate the plate at 37°C for 30-60 minutes, protected from light.

    • Measure the fluorescence intensity using a microplate reader with excitation at ~570 nm and emission at ~585 nm.

  • Data Analysis :

    • Calculate the percentage of inhibition for each inhibitor concentration relative to a no-inhibitor control.

    • Determine the IC50 value by fitting the concentration-response data to a four-parameter logistic equation.

Tyrosinase Inhibition Assay

Signaling Pathway: Melanogenesis

Tyrosinase is the rate-limiting enzyme in the biosynthesis of melanin. It catalyzes the hydroxylation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone. Dopaquinone is a precursor for the synthesis of both eumelanin (brown-black pigment) and pheomelanin (red-yellow pigment).[14] By inhibiting tyrosinase, 3-hydroxyquinolin-2(1H)-one analogs can block the initial steps of melanogenesis, making them potential agents for treating hyperpigmentation.[8][14]

melanogenesis_pathway cluster_melanocyte Melanocyte LTyrosine L-Tyrosine Tyrosinase1 Tyrosinase (Monophenolase activity) LTyrosine->Tyrosinase1 LDOPA L-DOPA Tyrosinase2 Tyrosinase (Diphenolase activity) LDOPA->Tyrosinase2 Dopaquinone Dopaquinone Eumelanin Eumelanin (Brown-Black Pigment) Dopaquinone->Eumelanin Pheomelanin Pheomelanin (Red-Yellow Pigment) Dopaquinone->Pheomelanin Tyrosinase1->LDOPA Inhibitor 3-Hydroxyquinolin-2(1H)-one Analog Tyrosinase1->Inhibitor Inhibition Tyrosinase2->Dopaquinone Tyrosinase2->Inhibitor Inhibition

Melanogenesis Pathway and Tyrosinase Inhibition.
Experimental Workflow: Colorimetric Tyrosinase Assay

This workflow details a colorimetric assay to screen for tyrosinase inhibitors. The assay measures the formation of dopachrome, a colored product resulting from the oxidation of L-DOPA by tyrosinase.[8][14]

hts_workflow_tyrosinase start Start: Compound Library dispense_compounds Dispense Compounds to 96-well plate start->dispense_compounds prepare_reagents Prepare Assay Reagents: - Mushroom Tyrosinase - L-DOPA (Substrate) - Phosphate Buffer add_enzyme Add Tyrosinase Solution to each well prepare_reagents->add_enzyme dispense_compounds->add_enzyme pre_incubate Pre-incubate at 25°C add_enzyme->pre_incubate add_substrate Add L-DOPA Solution to initiate reaction pre_incubate->add_substrate incubate Incubate at 25°C add_substrate->incubate read_plate Read Absorbance at 475 nm incubate->read_plate analyze_data Data Analysis: - Calculate % Inhibition - Determine IC50 for hits read_plate->analyze_data end End: Hit Compounds Identified analyze_data->end

HTS Workflow for Tyrosinase Inhibitors.
Detailed Protocol: Colorimetric Tyrosinase Inhibition Assay[8][14]

  • Reagent Preparation :

    • Phosphate Buffer : 50 mM Sodium Phosphate Buffer, pH 6.8.

    • Mushroom Tyrosinase Solution : Prepare a 1000 units/mL solution of mushroom tyrosinase in cold Phosphate Buffer. Keep on ice.

    • L-DOPA Solution : Prepare a 10 mM solution of L-DOPA in Phosphate Buffer. Prepare fresh.

    • Compound Stock Solutions : Dissolve 3-hydroxyquinolin-2(1H)-one analogs and reference inhibitors (e.g., Kojic Acid) in DMSO to prepare 10 mM stock solutions. Prepare serial dilutions in Phosphate Buffer.

  • Assay Procedure (96-well plate format) :

    • In a 96-well plate, add the following in order:

      • 40 µL of Phosphate Buffer.

      • 20 µL of the test compound dilution (or buffer for control).

      • 20 µL of the Tyrosinase Solution.

    • Pre-incubate the plate at 25°C for 10 minutes.

    • Initiate the reaction by adding 20 µL of the L-DOPA Solution to all wells. The final volume in each well will be 100 µL.

    • Immediately measure the absorbance at 475 nm using a microplate reader. Take readings every minute for 10-20 minutes.

  • Data Analysis :

    • Calculate the rate of dopachrome formation (V) by determining the slope of the linear portion of the absorbance versus time curve (ΔAbs/min).

    • Calculate the percentage of inhibition using the formula: % Inhibition = [ (V_control - V_inhibitor) / V_control ] * 100 where V_control is the rate of reaction in the absence of inhibitor and V_inhibitor is the rate in the presence of the test compound.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

References

Application Notes & Protocols: Development of 3-Hydroxyquinolin-2(1H)-one based D-Amino Acid Oxidase (DAAO) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction D-amino acid oxidase (DAAO) is a flavoenzyme that catalyzes the oxidative deamination of D-amino acids.[1][2] In the mammalian central nervous system (CNS), DAAO plays a critical role in regulating the levels of D-serine, an endogenous co-agonist of the N-methyl-D-aspartate (NMDA) receptor.[3][4][5] Hypofunction of the NMDA receptor has been strongly implicated in the pathophysiology of schizophrenia, particularly its negative and cognitive symptoms.[4][6][7] Consequently, inhibiting DAAO to increase synaptic D-serine concentrations and enhance NMDA receptor signaling represents a promising therapeutic strategy for schizophrenia.[3][8][9]

High-throughput screening has identified the 3-hydroxyquinolin-2(1H)-one scaffold as a potent and novel class of human DAAO inhibitors.[10][11][12] This document provides an overview of the relevant signaling pathway, a summary of inhibitor potency, and detailed protocols for the synthesis, in vitro characterization, and cell-based evaluation of these compounds.

DAAO Signaling Pathway and Therapeutic Rationale

DAAO inhibitors function by blocking the degradation of D-serine in the brain.[7] The resulting increase in D-serine availability enhances the activation of synaptic NMDA receptors, which are crucial for learning, memory, and synaptic plasticity.[5] This mechanism is hypothesized to alleviate the cognitive and negative symptoms associated with schizophrenia.[13]

DAAO_Signaling_Pathway cluster_pre Presynaptic Neuron cluster_glia Astrocyte cluster_post Postsynaptic Neuron SerRac Serine Racemase D_Ser_pre D-Serine SerRac->D_Ser_pre L_Ser L-Serine L_Ser->SerRac D_Ser_glia D-Serine D_Ser_pre->D_Ser_glia Uptake DAAO DAAO Degradation Degradation (α-keto acid) DAAO->Degradation Inhibitor 3-Hydroxyquinolin-2(1H)-one Inhibitor Inhibitor->DAAO Inhibits D_Ser_glia->DAAO NMDAR NMDA Receptor D_Ser_glia->NMDAR Co-agonist Binding Effect Enhanced Neurotransmission (Therapeutic Effect) NMDAR->Effect

Caption: DAAO inhibition enhances NMDA receptor signaling by increasing D-serine levels.

Quantitative Data Summary

The 3-hydroxyquinolin-2(1H)-one scaffold has yielded highly potent inhibitors of human DAAO (hDAAO). The structure-activity relationship (SAR) has been explored, and key quantitative data are summarized below. It is important to note that a divergent SAR has been observed between human and rat DAAO, which can impact the translation of results from rodent models.[10][14]

Table 1: In Vitro Inhibitory Potency of Selected DAAO Inhibitors

CompoundScaffoldIC₅₀ (nM), hDAAOSpeciesReference
Compound 2 3-Hydroxyquinolin-2(1H)-one3 - 4Human[2][15][16]
Luvadaxistat (TAK-831) Phenyl-imidazole derivative14Human[17]
CBIO Benzo[d]isoxazol-3-ol188Porcine[17]
Sodium Benzoate Carboxylic Acid~16,000 - 75,000Human/Rodent[17]

Table 2: Pharmacokinetic and In Vivo Data for 3-Hydroxyquinolin-2(1H)-one (Compound 2)

ParameterSpeciesValueNotesReference
Oral Bioavailability (F) Rat0.9%Poor oral bioavailability.[2][16]
Clearance Rat46 mg/min/kgModerate clearance.[2][16]
Brain/Plasma Ratio Rat0.7Demonstrates CNS penetration.[16]
D-Serine Elevation RatIncreasedIncreased cerebellar D-serine after subcutaneous administration.[16]

Experimental Protocols

Protocol 1: General Synthesis of 3-Hydroxyquinolin-2(1H)-one Derivatives

This protocol describes a general method for synthesizing substituted 3-hydroxyquinolin-2(1H)-ones, adapted from procedures involving substituted isatins.[12]

Materials:

  • Substituted isatin

  • Trimethylsilyldiazomethane (TMS-diazomethane)

  • Diethylamine

  • Boron tribromide (BBr₃)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Standard glassware for organic synthesis

Procedure:

  • Methoxy Intermediate Formation:

    • Dissolve the substituted isatin in a mixture of DCM and MeOH.

    • Add diethylamine to the solution.

    • Slowly add TMS-diazomethane to the reaction mixture at 0 °C.

    • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

    • Quench the reaction carefully with acetic acid.

    • Remove the solvent under reduced pressure. The crude product is the methoxy intermediate.

  • Demethylation:

    • Dissolve the crude methoxy intermediate in anhydrous DCM.

    • Cool the solution to -78 °C.

    • Slowly add a solution of BBr₃ in DCM.

    • Stir the reaction at low temperature, then allow it to slowly warm to room temperature.

    • Monitor the reaction by TLC until completion.

  • Work-up and Purification:

    • Cool the reaction mixture to 0 °C and slowly quench with water.

    • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization to yield the final 3-hydroxyquinolin-2(1H)-one derivative.

Protocol 2: In Vitro DAAO Inhibition Assay (Coupled-Enzyme, Amplex® Red Method)

This is a robust, fluorescence-based assay to determine the IC₅₀ of test compounds against recombinant human DAAO. The assay measures the production of hydrogen peroxide (H₂O₂), a product of the DAAO reaction.[1][5][18]

Materials:

  • Recombinant human DAAO (hDAAO)

  • D-serine (substrate)

  • Flavin adenine dinucleotide (FAD)

  • Amplex® Red reagent

  • Horseradish peroxidase (HRP)

  • Assay Buffer: 50 mM Sodium Phosphate, pH 7.4

  • Test compounds dissolved in DMSO

  • Black, 96-well microplates

  • Fluorescence microplate reader (Excitation: ~530-570 nm, Emission: ~585-590 nm)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of D-serine in Assay Buffer (e.g., 100 mM).

    • Prepare a stock solution of FAD in Assay Buffer (e.g., 100 µM).

    • Prepare stock solutions of Amplex® Red (e.g., 10 mM in DMSO) and HRP (e.g., 10 U/mL in Assay Buffer).

    • Prepare serial dilutions of the test compound in DMSO, then dilute further in Assay Buffer to the desired final concentrations.

  • Assay Reaction:

    • In the wells of a 96-well plate, add 25 µL of hDAAO solution (e.g., to a final concentration of ~1 nM).

    • Add 25 µL of the test compound dilution (or vehicle for control wells).

    • Add 25 µL of a solution containing FAD (final concentration ~450 nM).[18]

    • Incubate the plate for 20-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.[18]

    • Prepare a substrate/detection mixture containing D-serine (final concentration ~5 mM), Amplex® Red (final concentration ~50 µM), and HRP (final concentration ~4 U/mL).[18]

    • Initiate the reaction by adding 25 µL of the substrate/detection mixture to each well.

  • Data Acquisition and Analysis:

    • Incubate the plate at 37 °C for 60 minutes, protected from light.

    • Measure the fluorescence intensity using a plate reader.

    • Calculate the percent inhibition for each compound concentration relative to the no-inhibitor control.

    • Determine the IC₅₀ value by fitting the concentration-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

In_Vitro_Workflow start Start prep Prepare Reagents: - hDAAO Enzyme - Inhibitor Dilutions - FAD, HRP, Amplex Red start->prep plate Plate Setup (96-well): 1. Add hDAAO 2. Add Inhibitor/Vehicle prep->plate preinc Pre-incubate (20-30 min, RT) plate->preinc addsub Initiate Reaction: Add D-Serine + Amplex Red + HRP preinc->addsub inc Incubate (60 min, 37°C) addsub->inc read Measure Fluorescence (Ex: 570nm, Em: 585nm) inc->read analyze Data Analysis: Calculate % Inhibition Determine IC₅₀ read->analyze end End analyze->end

Caption: Workflow for the in vitro DAAO Amplex® Red inhibition assay.

Protocol 3: Cell-Based DAAO Inhibition Assay

This protocol describes a method for assessing inhibitor potency in a more physiologically relevant environment using cells stably expressing hDAAO.[19][20]

Materials:

  • Chinese Hamster Ovary (CHO) cells stably expressing hDAAO.

  • Cell culture medium and supplements.

  • D-serine.

  • Reagents for H₂O₂ detection (e.g., Amplex® Red and HRP).

  • Assay plates (e.g., 384-well format).

  • Test compounds dissolved in DMSO.

Procedure:

  • Cell Plating:

    • Seed the hDAAO-CHO cells into 384-well assay plates at an optimal density (e.g., 25,000 cells/well) and allow them to attach overnight.[20]

  • Compound Addition:

    • Add the test compounds at various concentrations to the cell plates. Ensure the final DMSO concentration is tolerated by the cells (e.g., ≤1%).[20]

  • Substrate Addition and Incubation:

    • Add D-serine to the wells to a final concentration of 50 mM.[20]

    • Incubate the plates for a set period (e.g., 60 minutes) at 37 °C to allow for D-serine metabolism by intracellular DAAO.[20]

  • Detection of H₂O₂:

    • After the incubation, transfer a portion of the supernatant (growth medium) from each well to a new assay plate.

    • Add the H₂O₂ detection reagents (Amplex® Red and HRP) to the supernatant.

    • Incubate for a short period (e.g., 15-30 minutes) at room temperature, protected from light.

  • Data Acquisition and Analysis:

    • Measure the fluorescence signal.

    • Calculate the percent inhibition of D-serine metabolism for each compound concentration.

    • Determine the EC₅₀ value by fitting the data to a suitable dose-response curve.

Cell_Based_Workflow start Start seed Seed hDAAO-CHO Cells in 384-well plates start->seed incubate_cells Incubate Overnight seed->incubate_cells add_cpd Add Test Compounds incubate_cells->add_cpd add_dser Add D-Serine Substrate add_cpd->add_dser incubate_rxn Incubate (60 min, 37°C) add_dser->incubate_rxn transfer Transfer Supernatant to new plate incubate_rxn->transfer detect Add H₂O₂ Detection Reagents (Amplex Red + HRP) transfer->detect read Measure Fluorescence detect->read analyze Data Analysis: Determine EC₅₀ read->analyze end End analyze->end

Caption: Workflow for a cell-based DAAO inhibition high-throughput screen.

Protocol 4: Outline for In Vivo Evaluation in Rodent Models

Following in vitro and cell-based characterization, lead compounds should be evaluated in vivo to assess their pharmacokinetic (PK) and pharmacodynamic (PD) properties.

Objectives:

  • Determine key PK parameters (e.g., clearance, half-life, oral bioavailability, brain penetration).

  • Establish a PK/PD relationship by measuring D-serine levels in the brain and plasma following compound administration.

Procedure Outline:

  • Pharmacokinetic Study:

    • Administer the compound to rodents (e.g., Sprague-Dawley rats) via intravenous (IV) and oral (PO) routes.[21]

    • Collect blood samples at multiple time points post-dose.

    • At the end of the study, collect brain tissue.

    • Analyze plasma and brain homogenates for compound concentration using a validated LC-MS/MS method.

    • Calculate PK parameters, including the brain-to-plasma ratio to assess CNS exposure.[16]

  • Pharmacodynamic Study:

    • Administer the test compound to rodents at several dose levels.

    • At a specific time point post-dose (e.g., corresponding to the expected Tₘₐₓ), collect blood and brain tissue (specifically cerebellum, where DAAO is highly expressed).[7][16]

    • Analyze plasma and brain tissue for D-serine levels using an appropriate analytical method (e.g., LC-MS/MS).

    • Correlate the compound exposure (from PK studies) with the observed increase in D-serine levels to establish a dose-response relationship.

  • Behavioral Models:

    • Once a clear PK/PD relationship is established, the efficacy of the inhibitor can be tested in animal models relevant to schizophrenia, such as those assessing sensorimotor gating (prepulse inhibition), social interaction, or cognitive deficits.[22][23]

References

Application Notes and Protocols: X-ray Crystallography of 3-Hydroxyquinolin-2(1H)-one Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis, crystallization, and X-ray crystallographic analysis of 3-Hydroxyquinolin-2(1H)-one and its metal complexes. This class of compounds is of significant interest due to its diverse biological activities, including potential applications in drug development as enzyme inhibitors.

Introduction to 3-Hydroxyquinolin-2(1H)-one and its Complexes

3-Hydroxyquinolin-2(1H)-one is a heterocyclic compound featuring a quinolone core. The presence of hydroxyl and carbonyl groups allows it to act as a versatile ligand, forming stable complexes with a variety of metal ions. These complexes have garnered attention for their potential therapeutic applications, including roles as inhibitors of enzymes such as tyrosinase and D-amino acid oxidase (DAAO). X-ray crystallography is an indispensable tool for elucidating the precise three-dimensional structures of these complexes, providing critical insights into their structure-activity relationships and guiding rational drug design.

Experimental Protocols

Synthesis of 3-Hydroxyquinolin-2(1H)-one Metal Complexes

This protocol provides a general method for the synthesis of metal complexes of 3-Hydroxyquinolin-2(1H)-one. The specific metal salt and solvent may be varied to obtain different complexes.

Materials:

  • 3-Hydroxyquinolin-2(1H)-one

  • Metal(II) salt (e.g., CuCl₂, NiCl₂, CoCl₂)

  • Ethanol

  • Deionized water

  • Magnetic stirrer with heating plate

  • Reflux condenser

  • Beakers and flasks

  • Filtration apparatus (e.g., Büchner funnel and flask)

Procedure:

  • Ligand Solution Preparation: Dissolve 2 mmol of 3-Hydroxyquinolin-2(1H)-one in 50 mL of ethanol in a round-bottom flask. Stir the solution gently at room temperature until the ligand is completely dissolved.

  • Metal Salt Solution Preparation: In a separate beaker, dissolve 1 mmol of the desired metal(II) salt in a minimal amount of deionized water and then dilute with 20 mL of ethanol.

  • Complexation Reaction: While stirring the ligand solution, add the metal salt solution dropwise at room temperature.

  • Refluxing: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 80°C) with continuous stirring for 3-4 hours. The formation of a precipitate indicates the formation of the complex.

  • Isolation of the Complex: After reflux, allow the mixture to cool to room temperature. Collect the precipitate by vacuum filtration using a Büchner funnel.

  • Washing and Drying: Wash the collected solid with small portions of cold ethanol to remove any unreacted starting materials. Dry the complex in a desiccator over anhydrous CaCl₂.

  • Characterization: The synthesized complex can be characterized by techniques such as FT-IR spectroscopy, UV-Vis spectroscopy, and elemental analysis to confirm its formation and purity before proceeding to crystallization.

Single Crystal Growth of 3-Hydroxyquinolin-2(1H)-one Complexes

Growing single crystals of sufficient quality is a critical step for X-ray diffraction analysis. The following are common methods that can be adapted for 3-Hydroxyquinolin-2(1H)-one complexes.

Method 1: Slow Evaporation

  • Prepare a saturated solution of the complex in a suitable solvent (e.g., ethanol, methanol, DMF, or a mixture) at a slightly elevated temperature.

  • Filter the hot solution to remove any insoluble impurities.

  • Transfer the clear solution to a clean vial or beaker.

  • Cover the container with a perforated lid (e.g., parafilm with a few pinholes) to allow for slow evaporation of the solvent.

  • Place the container in a vibration-free environment at a constant temperature.

  • Monitor the container over several days to weeks for the formation of single crystals.

Method 2: Solvent Diffusion

  • Dissolve the complex in a "good" solvent in which it is readily soluble (e.g., DMF).

  • Place this solution in a small, open vial.

  • Place the small vial inside a larger, sealed container (e.g., a beaker or jar) that contains a "poor" solvent in which the complex is insoluble but is miscible with the "good" solvent (e.g., diethyl ether).

  • Over time, the vapor of the poor solvent will diffuse into the good solvent, reducing the solubility of the complex and promoting slow crystallization.

X-ray Diffraction Data Collection and Structure Refinement

This section outlines the general workflow for obtaining the crystal structure of a 3-Hydroxyquinolin-2(1H)-one complex from a suitable single crystal.

Procedure:

  • Crystal Mounting: Carefully select a well-formed single crystal (typically 0.1-0.3 mm in size) and mount it on a goniometer head using a suitable cryoprotectant if data is to be collected at low temperatures.

  • Data Collection:

    • Mount the goniometer head on the diffractometer.

    • Center the crystal in the X-ray beam.

    • Perform an initial screening to determine the crystal quality and unit cell parameters.

    • Set up a data collection strategy to ensure complete and redundant data are collected. This typically involves rotating the crystal in the X-ray beam and collecting diffraction images at various orientations.

    • Commonly used X-ray sources are Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation. Data is often collected at low temperatures (e.g., 100 K) to minimize thermal vibrations and radiation damage.

  • Data Processing:

    • Integrate the raw diffraction images to obtain the intensities and positions of the Bragg reflections.

    • Apply corrections for factors such as Lorentz and polarization effects, and absorption.

    • Scale and merge the data to produce a final reflection file.

  • Structure Solution and Refinement:

    • Use direct methods or Patterson methods to solve the phase problem and obtain an initial electron density map.

    • Build an initial model of the molecule into the electron density map.

    • Refine the atomic coordinates, displacement parameters, and other structural parameters against the experimental data using least-squares methods.

    • Analyze difference Fourier maps to locate missing atoms (e.g., hydrogen atoms) and to identify any disorder.

    • Validate the final structure using crystallographic software to check for geometric reasonability and overall quality of the model.

Data Presentation

The following tables summarize crystallographic data for a representative 3-Hydroxyquinolin-2(1H)-one derivative, 4-Hydroxy-1-methyl-3-phenylquinolin-2(1H)-one, providing an example of the quantitative data obtained from X-ray crystallography.[1]

Table 1: Crystal Data and Structure Refinement Details [1]

ParameterValue
Empirical formulaC₁₆H₁₃NO₂
Formula weight251.27
Temperature293(2) K
Wavelength (Mo Kα)0.71073 Å
Crystal systemMonoclinic
Space groupP2₁/c
Unit cell dimensionsa = 6.1787(2) Å, α = 90°
b = 8.2696(2) Å, β = 101.632(2)°
c = 12.3665(4) Å, γ = 90°
Volume618.89(3) ų
Z2
Density (calculated)1.348 Mg/m³
Absorption coefficient0.091 mm⁻¹
F(000)264
Crystal size0.50 x 0.25 x 0.10 mm
Theta range for data collection3.29 to 27.50°
Reflections collected2580
Independent reflections1479 [R(int) = 0.0174]
Final R indices [I>2sigma(I)]R1 = 0.0393, wR2 = 0.0989
R indices (all data)R1 = 0.0514, wR2 = 0.1023
Goodness-of-fit on F²1.022

Table 2: Selected Bond Lengths (Å) [1]

BondLength (Å)
O1-C91.253(2)
O2-C41.355(2)
N1-C91.371(2)
N1-C8a1.397(2)
N1-C101.468(2)
C2-C31.348(2)
C3-C41.411(2)
C4-C4a1.408(2)

Table 3: Selected Bond Angles (°) [1]

AngleDegrees (°)
C9-N1-C8a121.8(1)
C9-N1-C10118.5(1)
C8a-N1-C10119.7(1)
C3-C2-C9120.9(1)
C2-C3-C4122.1(1)
O2-C4-C3118.8(1)
O2-C4-C4a120.3(1)
C3-C4-C4a120.8(1)

Visualizations

The following diagrams illustrate key experimental workflows and biological signaling pathways relevant to 3-Hydroxyquinolin-2(1H)-one complexes.

Experimental_Workflow cluster_synthesis Synthesis & Crystallization cluster_data_collection X-ray Diffraction cluster_structure_determination Structure Determination Synthesis Synthesis of Complex Purification Purification Synthesis->Purification Crystal_Growth Single Crystal Growth Purification->Crystal_Growth Crystal_Mounting Crystal Mounting Crystal_Growth->Crystal_Mounting Data_Collection Data Collection Crystal_Mounting->Data_Collection Data_Processing Data Processing Data_Collection->Data_Processing Structure_Solution Structure Solution Data_Processing->Structure_Solution Model_Building Model Building Structure_Solution->Model_Building Refinement Structure Refinement Model_Building->Refinement Validation Validation Refinement->Validation

Caption: Experimental workflow for X-ray crystallography.

Tyrosinase_Inhibition Tyrosine L-Tyrosine DOPA L-DOPA Tyrosine->DOPA hydroxylation Dopaquinone Dopaquinone DOPA->Dopaquinone oxidation Melanin Melanin Dopaquinone->Melanin series of reactions Tyrosinase Tyrosinase Inhibitor 3-Hydroxyquinolin-2(1H)-one Complex Inhibitor->Tyrosinase Inhibition

Caption: Tyrosinase inhibition pathway.

DAAO_Inhibition D_Serine D-Serine Keto_Acid α-Keto Acid + NH₃ D_Serine->Keto_Acid oxidation NMDA_Receptor NMDA Receptor D_Serine->NMDA_Receptor Co-agonist DAAO D-Amino Acid Oxidase (DAAO) Inhibitor 3-Hydroxyquinolin-2(1H)-one Complex Inhibitor->DAAO Inhibition Neuronal_Activity Enhanced Neuronal Activity NMDA_Receptor->Neuronal_Activity

Caption: D-Amino Acid Oxidase (DAAO) inhibition pathway.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Hydroxyquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-Hydroxyquinolin-2(1H)-one, a crucial scaffold in medicinal chemistry.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for preparing 3-Hydroxyquinolin-2(1H)-one and its derivatives?

A1: The main synthetic strategies include traditional condensation reactions and modern catalytic methods. Classical routes like the Conrad-Limpach and Gould-Jacobs reactions are well-established for synthesizing quinoline cores.[1][2] More contemporary and often higher-yielding methods involve palladium-catalyzed cross-coupling reactions and microwave-assisted synthesis, which offer improved efficiency and functional group tolerance.[3][4]

Q2: My reaction is resulting in a low yield. What are the initial parameters I should investigate?

A2: Low yields are a frequent challenge and can originate from several factors. Key areas to examine first include:

  • Reaction Temperature: Many quinolinone syntheses require elevated temperatures, but excessive heat can lead to decomposition and tar formation.[5][6] Conversely, insufficient temperature will result in an incomplete reaction.

  • Catalyst System: For catalyzed reactions, ensure the catalyst (e.g., Palladium acetate) and any associated ligands are active and used in the correct proportions.[3][4]

  • Solvent and Base: The choice of solvent and base is critical. Aprotic polar solvents like DMF are common, but the optimal choice is reaction-dependent. The strength of the base can significantly influence the reaction pathway.[3]

  • Purity of Starting Materials: Impurities, including residual water or oxygen, can inhibit catalysis and lead to the formation of side products.[5][6]

Q3: I am observing the formation of the quinolin-4-one isomer. How can I improve the regioselectivity for the desired 3-Hydroxyquinolin-2(1H)-one?

A3: The formation of the quinolin-4-one isomer is a known issue, particularly in Camps cyclization. The regioselectivity is often dictated by the choice of base. A weaker base, such as cesium carbonate (Cs₂CO₃), tends to favor deprotonation at the amide nitrogen, leading to the desired quinolin-2-one product. In contrast, a stronger base like sodium hydroxide (NaOH) can favor deprotonation at the α-position of a ketone, resulting in the formation of the quinolin-4-one isomer.[3] Careful selection of the base is therefore crucial for controlling the reaction's outcome.

Q4: What are the best practices for purifying 3-Hydroxyquinolin-2(1H)-one derivatives?

A4: Purification can be challenging due to the often poor solubility of quinolinone derivatives.

  • Chromatography: For purification by column chromatography, if the product is poorly soluble in common chromatography solvents, try dissolving the crude product in a stronger solvent like DMF or DMSO and adsorbing it onto silica gel before loading it onto the column.[3]

  • Recrystallization: If you are recrystallizing the product, it is essential to use the correct solvent or solvent mixture. Slow cooling of the solution promotes the formation of pure crystals.[6]

  • Extraction: During the work-up, optimize the pH of the aqueous layer to ensure the product is in its neutral, less water-soluble form to minimize loss during extraction.[6]

Troubleshooting Guides

Issue 1: Low or No Product Formation
Possible Cause Troubleshooting Step Experimental Protocol
Poor Quality of Starting Materials Verify the purity of your starting materials (e.g., anilines, β-ketoesters) by NMR, GC-MS, or melting point.Purification of Starting Materials: Distill liquid starting materials under reduced pressure. Recrystallize solid starting materials from a suitable solvent.[6]
Suboptimal Reaction Temperature Optimize the reaction temperature. Many quinolinone syntheses require heating to overcome the activation energy barrier.Temperature Screening: Set up small-scale reactions at various temperatures (e.g., 80 °C, 100 °C, 120 °C) and monitor the progress by TLC or LC-MS to identify the optimal condition.[6]
Incorrect Solvent Screen different solvents. The polarity and boiling point of the solvent can significantly impact the reaction outcome.Solvent Screening: Perform the reaction in a variety of solvents with different polarities (e.g., toluene, DMF, ethanol, acetonitrile) to determine the solvent that provides the best yield.[6]
Inactive Catalyst For catalyzed reactions, use a fresh batch of catalyst. Ensure the catalyst is not poisoned by impurities. Optimize catalyst loading.Catalyst Loading Optimization: Run a series of small-scale reactions with varying catalyst concentrations (e.g., 1 mol%, 5 mol%, 10 mol%) to find the optimal loading.
Issue 2: Formation of Significant Byproducts (e.g., Tar)
Possible Cause Troubleshooting Step Experimental Protocol
Excessive Reaction Temperature Lower the reaction temperature. Overheating can lead to the decomposition of reactants and products.Temperature Gradient: If possible, use a reactor that allows for precise temperature control. Start at a lower temperature and gradually increase it while monitoring the reaction progress.
Harsh Acidic or Oxidizing Conditions In reactions like the Skraup synthesis, add a moderator to control the reaction's exothermicity.Use of a Moderator: Add ferrous sulfate (FeSO₄) to the reaction mixture to make the reaction less violent and reduce charring.[7]
Incorrect Stoichiometry Ensure the correct ratio of reactants is used.Careful Reactant Addition: Use precise measuring techniques (e.g., syringe pump for liquid addition) to maintain the correct stoichiometry throughout the reaction.

Data Presentation: Comparison of Synthetic Methods

Synthetic Method Catalyst/Reagents Solvent Temperature Time Yield (%) Reference
Palladium-Catalyzed Heck Coupling-CyclizationPd(OAc)₂, PPh₃, NaOAcDMF100 °C20 h67-76[4]
Microwave-Assisted Gould-JacobsNone (excess reagent as solvent)Diethyl ethoxymethylenemalonate250-300 °C5-10 minup to 47[8]
Conrad-Limpach (for 4-hydroxyquinoline)NoneDowtherm A or mineral oil250 °C15-30 min~90[9]
Camps Cyclization (for 2- or 4-hydroxyquinoline)Base (e.g., NaOH, Cs₂CO₃)VariesVariesVariesVaries[3]

Experimental Protocols

Protocol 1: Palladium-Catalyzed Synthesis of 3-Substituted Quinolin-2(1H)-ones[4][8]
  • To a reaction vessel, add 2-iodoaniline (1.0 equiv), the α,β-unsaturated carbonyl compound (1.2 equiv), Palladium(II) acetate (Pd(OAc)₂, 5 mol%), triphenylphosphine (PPh₃, 10 mol%), and sodium acetate (NaOAc, 2.0 equiv).

  • Add anhydrous dimethylformamide (DMF) as the solvent.

  • Place the vessel under an inert atmosphere (e.g., nitrogen).

  • Heat the reaction mixture to 100 °C and stir for 20 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and pour it into water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired 3-substituted quinolin-2(1H)-one.

Protocol 2: Microwave-Assisted Gould-Jacobs Reaction[9]
  • In a 2.5 mL microwave vial, add aniline (2.0 mmol) and diethyl ethoxymethylenemalonate (6.0 mmol). The excess diethyl ethoxymethylenemalonate serves as both a reagent and a solvent.

  • Seal the vial and place it in a microwave reactor.

  • Heat the mixture to 250-300 °C and hold for 5-10 minutes.

  • After the reaction is complete, cool the vial to room temperature. A precipitate of the product should form.

  • Filter the precipitate and wash it with ice-cold acetonitrile.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Assemble Glassware (Flame-dried if necessary) B 2. Weigh Starting Materials & Catalyst A->B C 3. Add Solvent & Reagents (under inert atmosphere if needed) B->C D 4. Heat to Reaction Temperature C->D E 5. Monitor Reaction (TLC/LC-MS) D->E F 6. Quench Reaction & Aqueous Work-up E->F Reaction Complete G 7. Extract Product F->G H 8. Dry & Concentrate G->H I 9. Purify Product (Chromatography/Recrystallization) H->I J 10. Characterize Product (NMR, MS, etc.) I->J

Caption: General experimental workflow for the synthesis of 3-Hydroxyquinolin-2(1H)-one.

Troubleshooting_Yield Start Low Yield Observed Check_Purity 1. Verify Purity of Starting Materials Start->Check_Purity Purity_OK Purity Confirmed Check_Purity->Purity_OK Pure Purify Purify Starting Materials (Distillation/Recrystallization) Check_Purity->Purify Impure Check_Conditions 2. Review Reaction Conditions Purity_OK->Check_Conditions Purify->Check_Purity Conditions_OK Conditions Correct Check_Conditions->Conditions_OK Optimal Optimize_Temp Optimize Temperature Check_Conditions->Optimize_Temp Suboptimal Temperature Optimize_Solvent Screen Solvents Check_Conditions->Optimize_Solvent Suboptimal Solvent Optimize_Base Screen Bases Check_Conditions->Optimize_Base Suboptimal Base Check_Workup 3. Analyze Work-up & Purification Conditions_OK->Check_Workup Optimize_Temp->Check_Conditions Optimize_Solvent->Check_Conditions Optimize_Base->Check_Conditions Workup_OK Procedure Optimized Check_Workup->Workup_OK Optimal Optimize_Extraction Optimize Extraction pH & Solvent Check_Workup->Optimize_Extraction Loss during Extraction Optimize_Purification Optimize Purification Method Check_Workup->Optimize_Purification Loss during Purification Success Yield Improved Workup_OK->Success Optimize_Extraction->Check_Workup Optimize_Purification->Check_Workup

Caption: Troubleshooting flowchart for improving the yield of 3-Hydroxyquinolin-2(1H)-one synthesis.

References

Navigating the Labyrinth of Quinoline Synthesis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

Shanghai, China - For researchers, scientists, and professionals in drug development, the synthesis of quinoline derivatives is a cornerstone of their work, given the broad therapeutic applications of these compounds. However, the path to pure, high-yield quinoline products is often fraught with challenges, most notably the emergence of side reactions that can complicate experiments and compromise results. This technical support center provides a comprehensive guide to troubleshooting these common issues, presented in a clear question-and-answer format, to empower researchers to optimize their synthetic strategies.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues encountered during the most common quinoline synthesis reactions.

General Issues

Q1: My quinoline cyclization reaction is resulting in a very low yield or no product at all. What are the most common general causes?

A1: Low yields in quinoline synthesis can stem from several factors that are common across different named reactions. Key areas to investigate include:

  • Inappropriate Catalyst: The choice of acid or base catalyst is crucial and highly substrate-dependent. An unsuitable catalyst may

Technical Support Center: Purification of 3-Hydroxyquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 3-Hydroxyquinolin-2(1H)-one.

Troubleshooting Guides

This section addresses common issues encountered during the purification of 3-Hydroxyquinolin-2(1H)-one.

Issue 1: Low Yield After Recrystallization

Potential Cause Troubleshooting Step Expected Outcome
Incomplete Precipitation The solution may be supersaturated. Try cooling the solution for a longer period or gently scratching the inside of the flask with a glass rod to induce crystallization. Seeding with a small crystal of pure product can also be effective.Increased precipitation of the target compound, leading to a higher yield.
Product Loss During Washing The washing solvent may be too aggressive, dissolving some of the product. Use a minimal amount of ice-cold solvent for washing.Reduced loss of the purified product.
Incorrect Solvent System The chosen solvent or solvent mixture may be too good a solvent for the compound, even at low temperatures. Experiment with different solvent systems. For instance, if using aqueous ethanol, try varying the water-to-ethanol ratio.Identification of a solvent system that maximizes insolubility of the target compound at low temperatures while effectively dissolving impurities at high temperatures.

Issue 2: Persistent Impurities After Column Chromatography

Potential Cause Troubleshooting Step Expected Outcome
Inappropriate Stationary Phase The polarity of the stationary phase (e.g., silica gel) may not be suitable for separating the target compound from impurities. Consider using a different stationary phase, such as alumina, or a reverse-phase material.Improved separation of the target compound from closely related impurities.
Incorrect Eluent System The mobile phase may not have the optimal polarity to achieve good separation. Perform a gradient elution or try different solvent mixtures. For example, a mixture of dichloromethane and methanol can be effective for silica gel chromatography.[1]Better resolution between the product and impurity peaks, allowing for the collection of purer fractions.
Column Overloading Too much crude product applied to the column can lead to poor separation. Use a smaller amount of crude material or a larger column.Sharper, more defined bands on the column, leading to better separation.

Issue 3: Oily Product Instead of Crystals

Potential Cause Troubleshooting Step Expected Outcome
Presence of Impurities Impurities can inhibit crystallization. Try an additional purification step, such as a preliminary extraction or a different type of chromatography.Removal of impurities that interfere with the crystal lattice formation, resulting in a solid product.
Rapid Cooling Cooling the recrystallization solution too quickly can cause the product to "oil out." Allow the solution to cool slowly to room temperature before placing it in an ice bath.Formation of well-defined crystals instead of an oil.
Residual Solvent Trace amounts of solvent can prevent solidification. Ensure the product is thoroughly dried under vacuum.A dry, crystalline final product.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for a recrystallization solvent for 3-Hydroxyquinolin-2(1H)-one?

A good starting point for recrystallization is an aqueous ethanol or aqueous acetone solution.[2] You can dissolve the crude product in the hot solvent mixture and then allow it to cool slowly to induce crystallization. The optimal ratio of organic solvent to water will need to be determined experimentally to maximize yield and purity.

Q2: What type of column chromatography is most effective for purifying 3-Hydroxyquinolin-2(1H)-one?

Silica gel column chromatography is a commonly used and effective method.[1][3] A typical eluent system could be a mixture of dichloromethane and methanol, with the polarity adjusted to achieve optimal separation.[1] For certain applications, reverse-phase HPLC can also be employed for high-purity isolation.[4]

Q3: How can I remove colored impurities from my product?

If your product has a persistent color, you can try treating a solution of the compound with activated carbon.[3] Dissolve the product in a suitable hot solvent, add a small amount of activated carbon, and heat for a short period. The activated carbon can then be removed by hot filtration. Be aware that activated carbon can also adsorb some of your product, potentially reducing the yield.

Q4: What are the expected impurities in the synthesis of 3-Hydroxyquinolin-2(1H)-one?

Impurities will largely depend on the synthetic route used. Common impurities could include starting materials, reagents, and by-products from side reactions. For instance, if prepared via cyclization of an N-(hydroxyphenyl)prop-2-enamide, unreacted starting material or over-reduced byproducts could be present. Understanding the potential impurities is crucial for developing an effective purification strategy.[5][6]

Q5: Can I use extraction to purify 3-Hydroxyquinolin-2(1H)-one?

Yes, liquid-liquid extraction can be a useful preliminary purification step. The phenolic hydroxy group and the lactam functionality will influence the compound's solubility in acidic and basic aqueous solutions. This property can be exploited to separate it from non-polar or non-ionizable impurities. For instance, the product could be extracted into an organic solvent like dichloromethane from a neutral aqueous solution.[3]

Experimental Protocols

Recrystallization Protocol

This protocol is a general guideline and may require optimization.

  • Dissolution: In a flask, dissolve the crude 3-Hydroxyquinolin-2(1H)-one in a minimal amount of a hot solvent mixture (e.g., 80% aqueous ethanol).[2]

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and keep the solution hot for 5-10 minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with filter paper to remove any insoluble impurities (and activated carbon if used).

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can promote more complete crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Silica Gel Column Chromatography Protocol

  • Column Packing: Prepare a silica gel slurry in a non-polar solvent (e.g., hexane) and pack it into a chromatography column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and adsorb it onto a small amount of silica gel. Carefully load the dried silica gel with the adsorbed product onto the top of the column.

  • Elution: Begin eluting the column with a solvent system of appropriate polarity (e.g., dichloromethane). The polarity can be gradually increased by adding a more polar solvent like methanol to the eluent.

  • Fraction Collection: Collect fractions and monitor them by a suitable analytical technique, such as thin-layer chromatography (TLC), to identify the fractions containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 3-Hydroxyquinolin-2(1H)-one.

Data Presentation

Table 1: Comparison of Purification Techniques (Illustrative)

Technique Typical Purity Typical Yield Advantages Disadvantages
Recrystallization >98%60-90%Simple, inexpensive, scalableMay not remove closely related impurities, potential for significant product loss
Silica Gel Chromatography >99%40-80%High resolution for a wide range of impuritiesMore time-consuming, requires larger volumes of solvent, can be less scalable
Preparative HPLC >99.5%VariableHighest purity achievable, good for small quantitiesExpensive, not suitable for large-scale purification

Visualizations

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Filtration cluster_crystallization Crystallization cluster_isolation Isolation A Crude Product C Dissolved Product A->C Add B Hot Solvent B->C Add D Hot Filtration C->D E Insoluble Impurities D->E Remove F Hot Filtrate D->F G Cooling F->G H Crystals G->H I Mother Liquor G->I J Vacuum Filtration H->J K Washing J->K L Drying K->L M Pure Product L->M

Caption: Workflow for the purification of 3-Hydroxyquinolin-2(1H)-one by recrystallization.

Chromatography_Workflow A Prepare Silica Gel Slurry B Pack Column A->B E Load Sample onto Column C Dissolve Crude Product D Adsorb onto Silica C->D D->E F Elute with Solvent Gradient E->F G Collect Fractions F->G H Monitor Fractions (TLC) G->H I Combine Pure Fractions H->I Identify Pure J Evaporate Solvent I->J K Pure Product J->K

Caption: Experimental workflow for column chromatography purification.

References

Technical Support Center: Overcoming Poor Solubility of 3-Hydroxyquinolin-2(1H)-One Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor aqueous solubility of 3-hydroxyquinolin-2(1H)-one derivatives.

Frequently Asked Questions (FAQs)

Q1: Why do my 3-hydroxyquinolin-2(1H)-one derivatives have such low water solubility?

A1: The limited aqueous solubility of 3-hydroxyquinolin-2(1H)-one derivatives is primarily due to their molecular structure. The quinolinone core is rigid, planar, and aromatic, which contributes to a highly stable crystal lattice that is difficult for water to break down and solvate.[1] Additionally, many derivatives in this class are lipophilic (fat-soluble), further reducing their affinity for aqueous environments.[1] Strong intermolecular forces, such as hydrogen bonding and π-π stacking between the molecules in the solid state, also hinder their interaction with water molecules.

Q2: I'm observing precipitation of my compound in my aqueous buffer. What are the first things I should try?

A2: When precipitation occurs, a systematic approach is recommended. Start with simple formulation adjustments before moving to more complex strategies. The following workflow can guide your initial troubleshooting efforts.

Troubleshooting_Precipitation cluster_0 Initial Observation cluster_1 Tier 1: Simple Adjustments cluster_2 Tier 2: Advanced Strategies Compound_Precipitates Compound Precipitates in Aqueous Buffer Adjust_pH Adjust pH (if ionizable groups are present) Compound_Precipitates->Adjust_pH Ionizable? Add_Cosolvents Add Co-solvents (e.g., DMSO, Ethanol) Compound_Precipitates->Add_Cosolvents Non-ionizable or pH adjustment fails Use_Cyclodextrins Use Cyclodextrins (e.g., HP-β-CD) Add_Cosolvents->Use_Cyclodextrins Still insoluble Solid_Dispersions Prepare Solid Dispersions (e.g., with PVP, PEG) Use_Cyclodextrins->Solid_Dispersions Further enhancement needed Cyclodextrin_Complexation Start Start Prep_CD Prepare HP-β-CD Solutions Start->Prep_CD Add_Cmpd Add Excess Compound Prep_CD->Add_Cmpd Equilibrate Equilibrate (48-72h) Add_Cmpd->Equilibrate Centrifuge Centrifuge Equilibrate->Centrifuge Quantify Quantify Supernatant (e.g., HPLC) Centrifuge->Quantify Plot Plot Phase Solubility Diagram Quantify->Plot End End Plot->End PI3K_Akt_mTOR_Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Quinoline_Derivative Quinoline Derivative Quinoline_Derivative->PI3K Quinoline_Derivative->mTORC1

References

Technical Support Center: Optimizing Reaction Conditions for 3-Hydroxyquinolin-2(1H)-one Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the functionalization of 3-Hydroxyquinolin-2(1H)-one.

I. N-Alkylation

The N-alkylation of 3-hydroxyquinolin-2(1H)-one is a common transformation, but can present challenges in achieving high yields and selectivity.

Frequently Asked Questions (FAQs) for N-Alkylation

Q1: My N-alkylation reaction is resulting in a mixture of N-alkylated and O-alkylated products. How can I improve the selectivity for N-alkylation?

A1: The formation of both N- and O-alkylated products is a common issue due to the ambident nucleophilic nature of the 3-hydroxyquinolin-2(1H)-one scaffold.[1][2] To favor N-alkylation, consider the following strategies:

  • Choice of Base and Solvent: Using a non-polar aprotic solvent like DMF in combination with a moderately strong base such as potassium carbonate (K₂CO₃) often favors N-alkylation.[2][3] The dissociation of the base is reduced in such solvents, leading to a tighter ion pair and preferential attack by the more nucleophilic nitrogen.

  • Nature of the Alkylating Agent: Harder electrophiles tend to react at the harder oxygen center, while softer electrophiles favor the softer nitrogen center. However, steric hindrance around the nitrogen can also influence the outcome.

  • Reaction Temperature: Lowering the reaction temperature can sometimes improve selectivity.

  • Phase Transfer Catalysis: Employing a phase transfer catalyst like tetrabutylammonium bromide (TBAB) can enhance the rate of N-alkylation.[4]

Q2: My N-alkylation reaction has a low yield or does not proceed to completion. What are the potential causes and solutions?

A2: Low yields in N-alkylation reactions can stem from several factors. A systematic approach to troubleshooting is recommended.

  • Inadequate Deprotonation: Ensure the base is strong enough and used in sufficient excess (typically 2-3 equivalents) to fully deprotonate the starting material. Sodium hydride (NaH) can be a stronger alternative to potassium carbonate if incomplete deprotonation is suspected.

  • Poor Solubility: The starting material or base may not be sufficiently soluble in the chosen solvent. Ensure vigorous stirring and consider alternative anhydrous solvents like DMSO or dioxane.

  • Inactive Alkylating Agent: Verify the purity and reactivity of your alkylating agent. Degradation over time can lead to poor results.

  • Reaction Temperature and Time: Some alkylations require heating to proceed at a reasonable rate. Monitor the reaction progress by TLC and consider increasing the temperature or extending the reaction time if necessary.[4]

Troubleshooting Workflow for N-Alkylation

N_Alkylation_Troubleshooting start Low Yield or Poor Selectivity in N-Alkylation check_purity Check Purity of Starting Material & Alkylating Agent start->check_purity check_conditions Verify Anhydrous Conditions check_purity->check_conditions base_issue Inadequate Deprotonation? check_conditions->base_issue solvent_issue Solubility Issues? base_issue->solvent_issue No solution_base Use Stronger Base (e.g., NaH) or Increase Equivalents base_issue->solution_base Yes temp_issue Suboptimal Temperature/Time? solvent_issue->temp_issue No solution_solvent Change Solvent (e.g., DMSO) or Use Phase Transfer Catalyst solvent_issue->solution_solvent Yes selectivity_issue O-Alkylation Side Product? temp_issue->selectivity_issue No solution_temp Increase Temperature & Monitor by TLC temp_issue->solution_temp Yes solution_selectivity Use Less Polar Aprotic Solvent (DMF) & K2CO3 selectivity_issue->solution_selectivity Yes

Troubleshooting workflow for N-alkylation of 3-hydroxyquinolin-2(1H)-one.
Optimized N-Alkylation Protocol

Table 1: Reaction Conditions for N-Alkylation of 3-Hydroxyquinolin-2(1H)-one

ParameterConditionNotes
Base K₂CO₃ (2.0-3.0 eq)A moderate base that often favors N-alkylation.[4]
Solvent Anhydrous DMFA polar aprotic solvent that facilitates the reaction.[2]
Alkylating Agent Alkyl halide (1.1-1.5 eq)The reactivity can vary (I > Br > Cl).
Temperature 40-80 °CHeating is often required to drive the reaction to completion.[4]
Reaction Time 4-24 hoursMonitor by TLC until starting material is consumed.

Experimental Procedure:

  • To a solution of 3-hydroxyquinolin-2(1H)-one (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0-3.0 eq).

  • Stir the suspension at room temperature for 30 minutes to facilitate deprotonation.

  • Add the alkyl halide (1.1-1.5 eq) dropwise to the reaction mixture.

  • Heat the reaction to the desired temperature (e.g., 60 °C) and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

II. C-Acylation (Friedel-Crafts)

C-acylation, typically at the C4 position, is another important functionalization. This is often achieved through a Friedel-Crafts acylation reaction.

Frequently Asked Questions (FAQs) for C-Acylation

Q3: I am attempting a Friedel-Crafts acylation on 3-hydroxyquinolin-2(1H)-one, but the reaction is not working. What could be the problem?

A3: Friedel-Crafts reactions can be sensitive to the substrate and reaction conditions.[5][6] Here are some common issues:

  • Deactivated Ring System: The quinolinone ring system may not be sufficiently activated for the reaction to occur, especially if electron-withdrawing groups are present. The hydroxyl and amide functionalities can also complicate the reaction by coordinating to the Lewis acid.

  • Inappropriate Lewis Acid: The choice of Lewis acid is critical. A common choice is aluminum chloride (AlCl₃), but others like iron(III) chloride (FeCl₃) or zinc chloride (ZnCl₂) can also be used.[7][8] The Lewis acid must be strong enough to generate the acylium ion electrophile.

  • Stoichiometry of Lewis Acid: In many Friedel-Crafts acylations, a stoichiometric amount or even an excess of the Lewis acid is required because the product ketone can form a complex with the catalyst, rendering it inactive.[7]

  • Moisture Sensitivity: Lewis acids like AlCl₃ are highly sensitive to moisture. Ensure all glassware is oven-dried and anhydrous solvents are used.

Q4: My Friedel-Crafts acylation is giving a low yield and multiple byproducts. How can I optimize the reaction?

A4: Low yields and byproduct formation are common challenges. Consider these optimization strategies:

  • Solvent Choice: The choice of solvent can significantly impact the reaction. Common solvents for Friedel-Crafts reactions include dichloromethane (DCM), carbon disulfide (CS₂), or nitrobenzene.

  • Reaction Temperature: The reaction temperature needs to be carefully controlled. Some reactions proceed at room temperature, while others may require cooling or heating.

  • Order of Addition: The order in which the reagents are added can be important. Often, the Lewis acid is added to the acyl halide first to form the acylium ion before the substrate is introduced.

Troubleshooting Workflow for C-Acylation

Troubleshooting workflow for C-acylation of 3-hydroxyquinolin-2(1H)-one.
General Protocol for Friedel-Crafts Acylation

Table 2: Typical Conditions for Friedel-Crafts Acylation

ParameterConditionNotes
Lewis Acid AlCl₃ (1.1-2.5 eq)Must be anhydrous. Other Lewis acids can be used.[8]
Acylating Agent Acyl chloride or anhydride (1.0-1.2 eq)The choice depends on the desired acyl group.
Solvent Anhydrous DCM or CS₂The solvent should be inert to the reaction conditions.
Temperature 0 °C to room temperatureThe initial addition is often done at low temperature.
Reaction Time 1-12 hoursMonitor by TLC.

Experimental Procedure:

  • In a flame-dried flask under an inert atmosphere, suspend the Lewis acid (e.g., AlCl₃, 1.1 eq) in an anhydrous solvent (e.g., DCM).

  • Cool the suspension to 0 °C and slowly add the acyl chloride (1.0 eq). Stir for 15-30 minutes to allow for the formation of the acylium ion.

  • Add the 3-hydroxyquinolin-2(1H)-one (1.0 eq) portion-wise to the reaction mixture, maintaining the low temperature.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated HCl.

  • Extract the product with a suitable organic solvent.

  • Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify the crude product by recrystallization or column chromatography.

III. Halogenation

Electrophilic halogenation is a key method for introducing halogen atoms onto the quinolinone ring, which can then serve as handles for further synthetic transformations.

Frequently Asked Questions (FAQs) for Halogenation

Q5: I am trying to brominate 3-hydroxyquinolin-2(1H)-one with N-bromosuccinimide (NBS), but the reaction is giving a mixture of products or is not selective. How can I improve this?

A5: The 3-hydroxyquinolin-2(1H)-one ring is activated towards electrophilic substitution, which can sometimes lead to a lack of selectivity or over-halogenation.[9] To improve selectivity:

  • Control Stoichiometry: Carefully control the stoichiometry of the halogenating agent. Use of 1.0-1.1 equivalents of NBS is recommended for mono-bromination.

  • Reaction Conditions: The reaction can be sensitive to light and temperature. Performing the reaction in the dark and at room temperature or below can help to control the reactivity.[10]

  • Solvent: Aprotic solvents like chloroform (CHCl₃) or carbon tetrachloride (CCl₄) are commonly used for NBS brominations.[9]

  • Radical vs. Electrophilic Pathway: NBS can react via either a radical or an electrophilic pathway. The presence of a radical initiator (like AIBN or benzoyl peroxide) will favor allylic/benzylic bromination, while polar solvents and the absence of initiators favor electrophilic aromatic substitution. For aromatic bromination, avoid radical initiators.[10]

Q6: My halogenation reaction with a molecular halogen (e.g., Br₂) is not proceeding. What should I do?

A6: While molecular halogens can be used, they often require a Lewis acid catalyst to increase their electrophilicity for reaction with aromatic rings.[11]

  • Use a Lewis Acid Catalyst: Add a catalyst such as iron(III) bromide (FeBr₃) for bromination or iron(III) chloride (FeCl₃) for chlorination.[12]

  • Activate the Halogen: For iodination, which is generally less reactive, an oxidizing agent (e.g., nitric acid) might be needed to generate a more potent electrophilic iodine species.[11]

Troubleshooting Workflow for Halogenation

Halogenation_Troubleshooting start Poor Yield or Selectivity in Halogenation check_purity Check Purity of Halogenating Agent start->check_purity no_reaction No Reaction? check_purity->no_reaction low_selectivity Mixture of Products? no_reaction->low_selectivity No solution_no_reaction_lewis_acid Use Lewis Acid Catalyst (e.g., FeBr3 for Br2) no_reaction->solution_no_reaction_lewis_acid Using Br2/Cl2 solution_no_reaction_nbs Consider using NBS as a more reactive source of electrophilic bromine no_reaction->solution_no_reaction_nbs Using NBS solution_low_selectivity Control Stoichiometry (1.0 eq) Lower Temperature Run in the dark low_selectivity->solution_low_selectivity Yes

References

Troubleshooting unexpected products in 3-Hydroxyquinolin-2(1h)-One reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Hydroxyquinolin-2(1H)-one. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you navigate unexpected outcomes in your experiments.

Frequently Asked Questions (FAQs)

Q1: I performed a formylation reaction on a quinolin-2-one derivative and obtained a dimeric product instead of the expected formylated compound. What could be the cause?

A1: This is a known, though often unexpected, side reaction. During the formylation of 2-quinolones using a DMF/Et₃N mixture, the formation of 3,3'-methylenebis(4-hydroxyquinolin-2(1H)-ones) has been reported. The proposed mechanism involves the in-situ formation of a 4-formyl-2-quinolone intermediate. This intermediate can then react with a molecule of the starting quinolone under the same reaction conditions to yield the dimeric product.[1]

To minimize this side reaction, consider the following:

  • Reaction Temperature: Lowering the reaction temperature may favor the desired formylation over the subsequent condensation reaction.

  • Stoichiometry: Using a minimal excess of the formylating agent might reduce the formation of the reactive intermediate.

  • Reaction Time: Monitoring the reaction closely and stopping it as soon as the starting material is consumed may prevent the accumulation of the dimeric byproduct.

Q2: My oxidation reaction of a 3-substituted-4-hydroxyquinolin-2(1H)-one derivative yielded a complex mixture. What are the possible unexpected products?

A2: Oxidation of 3-acyl-1-alkyl-4-hydroxyquinolin-2(1H)-ones can lead to a mixture of an α-keto acid and its dehydrated dimer as unexpected products.[1] The specific conditions of the oxidation (oxidizing agent, solvent, temperature) can influence the product distribution.

Troubleshooting Steps:

  • Choice of Oxidant: Milder oxidizing agents might selectively oxidize the desired functional group without leading to further reactions.

  • Anhydrous Conditions: The formation of the dehydrated dimer suggests that the presence of water might be a factor. Ensuring strictly anhydrous conditions could potentially suppress this side reaction.

  • Purification: Careful column chromatography may be necessary to separate the desired product from the α-keto acid and its dimer.

Q3: I am observing multiple products in the bromination of a hydroxyquinoline derivative. How can I improve the selectivity?

A3: The bromination of hydroxyquinolines can be complex, yielding a mixture of mono- and di-brominated products. The position of bromination is influenced by the directing effects of the hydroxyl and other substituent groups on the quinoline ring. For instance, bromination of 8-hydroxyquinoline can result in a mixture of 5,7-dibromo-8-hydroxyquinoline and 7-bromo-8-hydroxyquinoline.

To improve selectivity:

  • Reaction Conditions: Carefully controlling the stoichiometry of the brominating agent (e.g., Br₂) and the reaction temperature can help favor mono-bromination.

  • Solvent: The choice of solvent can influence the reactivity and selectivity of the bromination reaction.

  • Protecting Groups: In some cases, protecting the hydroxyl group prior to bromination may be necessary to achieve the desired regioselectivity.

Troubleshooting Guide for Unexpected Products

This table summarizes common unexpected products in reactions involving 3-Hydroxyquinolin-2(1H)-one and its derivatives, along with potential causes and suggested solutions.

Reaction TypeExpected ProductUnexpected Product(s)Potential Cause(s)Suggested Solutions
Formylation 3-Formyl-quinolin-2-one derivative3,3'-Methylenebis(4-hydroxyquinolin-2(1H)-one)Formation of a reactive formyl intermediate followed by condensation.[1]Lower reaction temperature, use minimal excess of formylating agent, monitor reaction time.
Oxidation Oxidized derivative (e.g., carboxylic acid)α-Keto acid and its dehydrated dimerOver-oxidation and subsequent dehydration/dimerization.[1]Use milder oxidizing agents, ensure anhydrous conditions, optimize reaction time.
Vilsmeier-Haack 3-Formyl-2-hydroxyquinoline2-Chloro-3-formylquinolineReaction of the hydroxyl group with the Vilsmeier reagent (POCl₃/DMF).Protect the hydroxyl group before the reaction; use alternative formylation methods not requiring POCl₃.
Bromination Mono-brominated derivativeMixture of mono- and di-brominated isomers; over-bromination.Strong activating effect of the hydroxyl group.Control stoichiometry of brominating agent, lower reaction temperature, consider using a milder brominating agent.
Alkylation O-alkylated or N-alkylated productMixture of O- and N-alkylated productsTautomerism of the 3-hydroxyquinolin-2(1H)-one scaffold.Choice of base and solvent can influence the selectivity. Stronger bases may favor O-alkylation.

Experimental Protocols

Protocol 1: Synthesis of 3-Hydroxyquinoline

This protocol is adapted from a procedure in Organic Syntheses, a reliable source for chemical preparations.

Materials:

  • o-Aminobenzaldehyde

  • Chloropyruvic acid

  • Sodium hydroxide

  • Hydrochloric acid

  • Sodium bisulfite

  • Ethanol

  • Hexane

Procedure:

  • Dissolve o-aminobenzaldehyde in an appropriate solvent.

  • Cool the solution and gradually add chloropyruvic acid while maintaining the temperature at 20-25°C.

  • After the addition, continue stirring for an additional hour. Allow the mixture to stand at room temperature for 6 days.

  • Cool the reaction mixture and add a solution of sodium bisulfite.

  • Isolate the crude product by filtration.

  • Purify the crude product by dissolving it in dilute hydrochloric acid, treating with decolorizing carbon, and then precipitating with concentrated aqueous ammonia.

  • Further purification can be achieved by recrystallization from ethanol. The product is a gray-brown solid.[2]

Note: The heating time during recrystallization should be minimized to reduce darkening of the solution.[2]

Protocol 2: Derivatization of 6-Bromo-3-hydroxyquinolin-2(1H)-one via O-Alkylation

Materials:

  • 6-Bromo-3-hydroxyquinolin-2(1H)-one

  • Alkyl halide (e.g., methyl iodide, ethyl bromide)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine solution

Procedure:

  • To a solution of 6-Bromo-3-hydroxyquinolin-2(1H)-one (1.0 mmol) in DMF (10 mL), add K₂CO₃ (2.0 mmol).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the alkyl halide (1.2 mmol) dropwise to the reaction mixture.

  • Heat the reaction mixture to 60-70°C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (50 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.[1]

Visualizing Reaction Pathways and Troubleshooting Logic

Diagram 1: Unexpected Dimerization in Formylation

formylation_dimerization Start Quinolin-2-one Intermediate 4-Formyl-2-quinolone (Intermediate) Start->Intermediate Formylation Reagent DMF / Et3N Expected Expected: 3-Formyl-quinolin-2-one Intermediate->Expected Desired Pathway Unexpected Unexpected: 3,3'-Methylenebis(4-hydroxy quinolin-2(1H)-one) Intermediate->Unexpected Side Reaction Starting_Material Quinolin-2-one (another molecule) Starting_Material->Unexpected

Caption: Unexpected dimerization pathway during the formylation of quinolin-2-ones.

Diagram 2: Troubleshooting Logic for Unexpected Products

Caption: A logical workflow for troubleshooting unexpected product formation in chemical reactions.

References

Stability issues of 3-Hydroxyquinolin-2(1h)-One under different conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 3-Hydroxyquinolin-2(1H)-one. The information is intended for researchers, scientists, and drug development professionals to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the typical stability concerns for 3-Hydroxyquinolin-2(1H)-one?

A1: While specific public data on the stability of 3-Hydroxyquinolin-2(1H)-one is limited, compounds with similar quinolinone structures can be susceptible to degradation under various conditions. Key concerns include hydrolysis across a wide pH range, oxidative degradation, and photodegradation upon exposure to light. Thermal degradation can also occur at elevated temperatures.

Q2: How does pH affect the stability of 3-Hydroxyquinolin-2(1H)-one in aqueous solutions?

A2: The stability of 3-Hydroxyquinolin-2(1H)-one in aqueous solutions is expected to be pH-dependent. Generally, quinolinone derivatives may exhibit instability in both acidic and alkaline conditions, leading to hydrolysis. The rate of degradation is typically influenced by the pH of the medium. To determine the optimal pH for stability, it is recommended to conduct a pH-rate profile study.

Q3: Is 3-Hydroxyquinolin-2(1H)-one sensitive to light?

A3: Many quinoline derivatives are known to be photosensitive.[1] It is highly probable that 3-Hydroxyquinolin-2(1H)-one is susceptible to photodegradation. Therefore, it is crucial to protect solutions and solid material from light during storage and handling to prevent the formation of photodegradation products.

Q4: What are the likely degradation pathways for 3-Hydroxyquinolin-2(1H)-one?

A4: Based on the study of related quinoline compounds, potential degradation pathways for 3-Hydroxyquinolin-2(1H)-one may include:

  • Hydrolysis: Cleavage of the amide bond in the quinolinone ring, particularly under strong acidic or basic conditions.

  • Oxidation: The phenol-like hydroxyl group and the electron-rich aromatic system are potential sites for oxidation.

  • Photodegradation: UV or visible light could induce complex degradation pathways, potentially involving radical reactions or rearrangements.[1]

Q5: What are the best practices for storing 3-Hydroxyquinolin-2(1H)-one?

A5: To ensure the stability of 3-Hydroxyquinolin-2(1H)-one, it is recommended to store the solid compound in a well-closed container, protected from light and moisture, at controlled room temperature or refrigerated. Solutions should be freshly prepared and protected from light. If solutions need to be stored, they should be kept at low temperatures (2-8 °C) and in light-protected containers. A stability study of the solution under intended storage conditions is advisable.

Troubleshooting Guides

Issue 1: Inconsistent results in biological assays.
  • Possible Cause: Degradation of 3-Hydroxyquinolin-2(1H)-one in the assay medium.

  • Troubleshooting Steps:

    • Verify Stock Solution Integrity: Prepare a fresh stock solution of 3-Hydroxyquinolin-2(1H)-one and compare its performance to the older stock.

    • Assess Medium Stability: Incubate the compound in the assay medium for the duration of the experiment and analyze for degradation using a stability-indicating method like HPLC.

    • Control for Light Exposure: Repeat the assay with light-protected plates or tubes to rule out photodegradation.

    • pH Considerations: Measure the pH of the assay medium and consider its potential impact on the compound's stability.

Issue 2: Appearance of unknown peaks in HPLC analysis over time.
  • Possible Cause: Degradation of 3-Hydroxyquinolin-2(1H)-one in the sample or mobile phase.

  • Troubleshooting Steps:

    • Sample Stability: Analyze freshly prepared samples and compare the chromatograms with those of aged samples. If new peaks appear, it indicates degradation.

    • Mobile Phase Compatibility: Ensure the mobile phase pH is within a range where the compound is stable. Avoid highly acidic or basic mobile phases if the compound is known to be labile.

    • Forced Degradation Study: Perform a forced degradation study (see Experimental Protocols section) to intentionally generate degradation products. This can help in identifying and tracking the unknown peaks.

    • Peak Purity Analysis: Use a photodiode array (PDA) detector to check the peak purity of the 3-Hydroxyquinolin-2(1H)-one peak in aged samples.

Quantitative Data Summary

Specific quantitative stability data for 3-Hydroxyquinolin-2(1H)-one is not extensively available in the public domain. The following tables are provided as examples to illustrate how such data would be presented. Researchers should generate their own data based on their specific formulations and storage conditions.

Table 1: Example pH-Rate Profile Data for 3-Hydroxyquinolin-2(1H)-one at 25°C

pHApparent First-Order Rate Constant (k_obs) (day⁻¹)Half-life (t½) (days)
2.0[Data Not Available][Data Not Available]
4.0[Data Not Available][Data Not Available]
7.0[Data Not Available][Data Not Available]
9.0[Data Not Available][Data Not Available]
12.0[Data Not Available][Data Not Available]

Table 2: Example Forced Degradation Data for 3-Hydroxyquinolin-2(1H)-one

Stress Condition% DegradationNumber of Degradation Products
0.1 M HCl, 60°C, 24h[Data Not Available][Data Not Available]
0.1 M NaOH, 60°C, 24h[Data Not Available][Data Not Available]
3% H₂O₂, RT, 24h[Data Not Available][Data Not Available]
Dry Heat, 80°C, 48h[Data Not Available][Data Not Available]
Photostability (ICH Q1B)[Data Not Available][Data Not Available]

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting forced degradation studies to understand the intrinsic stability of 3-Hydroxyquinolin-2(1H)-one.

  • Preparation of Stock Solution: Prepare a stock solution of 3-Hydroxyquinolin-2(1H)-one in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Keep the mixture at 60°C for 24 hours. At appropriate time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.

  • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep the mixture at 60°C for 24 hours. At appropriate time points, withdraw an aliquot, neutralize it with 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂). Keep the mixture at room temperature, protected from light, for 24 hours. At appropriate time points, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.

  • Thermal Degradation: Expose the solid compound to dry heat at 80°C for 48 hours. Also, expose a solution of the compound to the same conditions. At the end of the exposure, dissolve the solid or dilute the solution for HPLC analysis.

  • Photostability Testing: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter (as per ICH Q1B guidelines). A control sample should be protected from light. Analyze the samples by HPLC after exposure.

  • Analysis: Analyze all samples using a suitable stability-indicating HPLC method. The percentage of degradation and the formation of degradation products are monitored.

Protocol 2: Development of a Stability-Indicating HPLC Method

This protocol provides a general approach to developing an HPLC method capable of separating 3-Hydroxyquinolin-2(1H)-one from its potential degradation products.[2]

  • Column Selection: Start with a C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) as it is a versatile choice for a wide range of compounds.

  • Mobile Phase Selection:

    • Aqueous Phase (A): Start with an acidic mobile phase, such as 0.1% formic acid or phosphoric acid in water, as this often provides good peak shapes for heterocyclic compounds.

    • Organic Phase (B): Use acetonitrile or methanol. Acetonitrile often provides better resolution and lower backpressure.

  • Detection Wavelength: Determine the UV absorbance maximum (λmax) of 3-Hydroxyquinolin-2(1H)-one by scanning a dilute solution from 200-400 nm. Use this wavelength for detection.

  • Initial Gradient: Develop a gradient elution method to ensure the separation of the parent compound from any potential degradation products, which may have different polarities. A typical starting gradient could be from 5% to 95% organic phase over 20-30 minutes.

  • Method Optimization:

    • Inject a mixture of the stressed samples (from the forced degradation study) to evaluate the method's ability to separate the degradation products from the parent peak and from each other.

    • Adjust the gradient slope, mobile phase pH, and column temperature to improve the resolution between peaks.

    • If co-elution occurs, consider trying a different column chemistry (e.g., phenyl-hexyl or cyano).

  • Method Validation: Once a suitable separation is achieved, validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Visualizations

Experimental_Workflow_for_Stability_Testing cluster_preparation Preparation cluster_stress_conditions Forced Degradation cluster_analysis Analysis prep Prepare Stock Solution of 3-Hydroxyquinolin-2(1H)-one acid Acid Hydrolysis prep->acid Expose to Stress Conditions base Base Hydrolysis prep->base Expose to Stress Conditions oxidation Oxidation prep->oxidation Expose to Stress Conditions thermal Thermal Stress prep->thermal Expose to Stress Conditions photo Photostability prep->photo Expose to Stress Conditions hplc Stability-Indicating HPLC Analysis acid->hplc Analyze Samples base->hplc Analyze Samples oxidation->hplc Analyze Samples thermal->hplc Analyze Samples photo->hplc Analyze Samples data Data Interpretation (% Degradation, Impurity Profile) hplc->data

Caption: Workflow for Forced Degradation Studies.

HPLC_Troubleshooting_Guide start Issue: Poor Peak Shape (Tailing or Fronting) check_mobile_phase Check Mobile Phase pH Is it appropriate for the analyte's pKa? start->check_mobile_phase Possible Cause check_column Evaluate Column Health Is the column old or contaminated? start->check_column Possible Cause check_sample_solvent Assess Sample Solvent Is it compatible with the mobile phase? start->check_sample_solvent Possible Cause solution_ph Adjust Mobile Phase pH Use a buffer. check_mobile_phase->solution_ph Solution solution_column Replace or Wash Column check_column->solution_column Solution solution_solvent Dissolve Sample in Mobile Phase check_sample_solvent->solution_solvent Solution

Caption: Troubleshooting Poor HPLC Peak Shape.

References

Enhancing the biological activity of 3-Hydroxyquinolin-2(1h)-One through structural modification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Hydroxyquinolin-2(1H)-one and its derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during synthesis, biological evaluation, and structural modification aimed at enhancing biological activity.

Section 1: Synthesis and Purification FAQs

This section addresses common questions and issues related to the chemical synthesis and purification of 3-Hydroxyquinolin-2(1H)-one derivatives.

Q1: What is a common and effective method for synthesizing the 3-Hydroxyquinolin-2(1H)-one core structure?

A1: A widely used method is the Eistert ring expansion of isatins with ethyl diazoacetate, catalyzed by dirhodium(II) complexes. This approach allows for the synthesis of 4-carboxylate-substituted-3-hydroxyquinolin-2(1H)-ones in good to excellent yields.[1][2] Another reported method involves the treatment of 2-aminobenzaldehyde derivatives.[2]

Q2: I am having trouble with the purification of my synthesized quinolinone derivative. What are some recommended purification techniques?

A2: Recrystallization is a common and effective method for purifying these compounds.[3] Suitable solvents for recrystallization include dimethylformamide (DMF), acetic acid, or ethanol.[3] After synthesis, precipitating the product by adding a non-solvent like hexane can also facilitate initial purification before recrystallization.[3]

Q3: My reaction to introduce a substituent at the 3-position is not working. What could be the issue?

A3: For synthesizing derivatives like 3-anilino-quinolin-2(1H)-ones, a Buchwald-Hartwig cross-coupling reaction is an effective strategy. This involves coupling a 3-bromo-quinolin-2(1H)-one intermediate with a functionalized aniline.[4] If your reaction is failing, consider troubleshooting the catalyst system, base, and solvent conditions, as these are critical for successful Buchwald-Hartwig couplings.

Section 2: Biological Assays & Troubleshooting

This section provides guidance on performing biological evaluations and troubleshooting common experimental hurdles.

Q4: My 3-Hydroxyquinolin-2(1H)-one analog is precipitating in the aqueous buffer during my biological assay. How can I solve this solubility issue?

A4: Precipitation in aqueous buffers is a frequent challenge with hydrophobic compounds. Here are several strategies to address this:[5]

  • Optimize DMSO Concentration: Prepare high-concentration stock solutions in 100% DMSO. Ensure the final concentration of DMSO in your assay is as low as possible (typically ≤1%) to avoid solvent effects, while still maintaining the compound's solubility.[5]

  • Use a Surfactant: Incorporate a non-ionic surfactant, such as Pluronic F-68, at a final concentration of 0.01-0.1% in the assay buffer to help maintain the solubility of your compound.[5]

  • Sonication: After final dilution, briefly sonicate the solution to help dissolve any minor precipitates that may have formed.[5]

Q5: I am observing significant variability and inconsistent results in my enzyme inhibition or cell viability assays. What are the potential causes?

A5: Inconsistent results often stem from issues with compound handling and dissolution.[5]

  • Ensure Complete Dissolution: Always visually confirm that your compound is fully dissolved in the DMSO stock solution before preparing dilutions. Vortex thoroughly.

  • Prepare Fresh Dilutions: Avoid using old dilutions. Prepare fresh serial dilutions from your stock solution for each experiment to ensure accurate concentrations.

  • Minimize Freeze-Thaw Cycles: Store stock solutions in small, single-use aliquots at -20°C or -80°C to prevent degradation and concentration changes from repeated freeze-thaw cycles.[5]

Q6: What are the initial screening assays recommended for evaluating the anticancer potential of new derivatives?

A6: The standard initial step is to determine the concentration-dependent cytotoxic effect of the compounds on various cancer cell lines using a cell viability assay, such as the MTT or MTS assay.[3][6][7] This allows for the determination of the half-maximal inhibitory concentration (IC50) or growth inhibitory 50 (GI50) value, which indicates the potency of the compound.[3][7]

Section 3: Structure-Activity Relationship (SAR) Data

Structural modifications to the 3-Hydroxyquinolin-2(1H)-one scaffold can significantly impact biological activity. The tables below summarize quantitative data from various studies.

Table 1: Tyrosinase Inhibitory Activity of 3-Hydroxyquinolin-2(1H)-one Derivatives

CompoundSubstitutionTargetIC50 (µM)Reference CompoundIC50 (µM)
Derivative 1UnspecifiedMushroom Tyrosinase2.52Thiamidol0.130
Derivative 2UnspecifiedMushroom Tyrosinase< 6.11Kojic Acid26.4
3-Hydroxycoumarin(Parent Scaffold)Mushroom Tyrosinase2.49

Data sourced from a study on structurally related 3-hydroxyquinolin-2(1H)-one derivatives designed as tyrosinase inhibitors.[8]

Table 2: Anticancer Activity of Quinolinone Derivatives

Cell LineCompound SeriesKey Finding
MCF-7 (Breast Cancer)4-Carboxylate-3HQsShowed anti-proliferative activity.[1]
NCI-H460 (Lung Cancer)4-Carboxylate-3HQsShowed anti-proliferative activity.[1]
HT-29 (Colorectal Cancer)4-Carboxylate-3HQsShowed anti-proliferative activity.[1]
HeLa (Cervical Cancer)Quinolone/Quinoline DerivativesInduced G2 or S-phase cell cycle arrest and apoptosis.[9]
K-562 (Leukemia)Quinolone/Quinoline DerivativesInduced G2 or S-phase cell cycle arrest and apoptosis.[9]

Table 3: Influenza A Endonuclease Inhibitory Activity

CompoundSubstitutionTargetIC50 (µM)
7-(p-fluorophenyl)-3-hydroxyquinolin-2(1H)-one7-(p-fluorophenyl)H1N1 Influenza A Endonuclease0.5

This derivative was identified as a potent inhibitor that chelates two metal ions at the enzyme's active site.[10]

Section 4: Key Experimental Protocols

Protocol 1: General Procedure for In Vitro Cytotoxicity (MTT Assay) [5][7]

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the compound or vehicle control (e.g., 0.5% DMSO).

  • Incubation: Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle-treated control wells (representing 100% viability) and plot the results to determine the IC50 value.

Protocol 2: General Procedure for Mushroom Tyrosinase Inhibition Assay [11]

  • Reagent Preparation:

    • Prepare a stock solution of mushroom tyrosinase in phosphate buffer (pH 6.8).

    • Prepare a stock solution of L-DOPA in phosphate buffer.

    • Prepare stock solutions of the test compounds and a positive control (e.g., Kojic acid) in DMSO, then dilute to various concentrations with phosphate buffer.

  • Assay Setup (96-well plate):

    • To each well, add the test compound solution (or vehicle control/positive control).

    • Add the mushroom tyrosinase solution to each well and pre-incubate for 10 minutes at 25°C.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the L-DOPA solution to each well.

  • Data Acquisition: Immediately measure the change in absorbance at 475 nm over a set period using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.[11]

Section 5: Visualized Workflows and Pathways

The following diagrams illustrate common experimental workflows and biological pathways relevant to the study of 3-Hydroxyquinolin-2(1H)-one derivatives.

G start_node Starting Material (e.g., Substituted Isatin) process_node Synthesis (e.g., Eistert Ring Expansion) start_node->process_node purify_node Purification (e.g., Recrystallization) process_node->purify_node screen_node Biological Screening (Primary Assays) purify_node->screen_node end_node Identify Lead Compound screen_node->end_node

Caption: General workflow for synthesis and screening of derivatives.

G start Primary Screening: MTT/MTS Cytotoxicity Assay determine_ic50 Determine IC50 Values start->determine_ic50 decision Compound is Potent? determine_ic50->decision moa Mechanism of Action Studies decision->moa Yes stop Low Potency: Further Modification or Stop decision->stop No cell_cycle Cell Cycle Analysis (Flow Cytometry) moa->cell_cycle apoptosis Apoptosis Assay (e.g., Annexin V) moa->apoptosis

Caption: Workflow for evaluating anticancer properties.[3][6]

G tyrosine L-Tyrosine dopa L-DOPA tyrosine->dopa (o-hydroxylation) dopaquinone Dopaquinone dopa->dopaquinone (oxidation) melanin Melanin dopaquinone->melanin enzyme Tyrosinase enzyme->dopa enzyme->dopaquinone inhibitor 3-Hydroxyquinolin-2(1H)-one Derivative inhibitor->enzyme Inhibition

Caption: Inhibition of the melanogenesis pathway by tyrosinase inhibitors.[8]

References

Technical Support Center: Scale-Up Synthesis of 3-Hydroxyquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 3-Hydroxyquinolin-2(1H)-one.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for the industrial-scale production of 3-Hydroxyquinolin-2(1H)-one?

A1: The most prevalent methods for synthesizing the quinolinone core on a larger scale are variations of the Conrad-Limpach and Friedländer syntheses. The Conrad-Limpach synthesis typically involves the condensation of an aniline with a β-ketoester, followed by a high-temperature cyclization. The Friedländer synthesis condenses a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. The choice of route often depends on the availability and cost of starting materials, as well as the desired substitution pattern.

Q2: We are observing a significant drop in yield when scaling up our synthesis from lab to pilot scale. What are the likely causes?

A2: A decrease in yield upon scale-up is a common challenge. The primary reasons include mass and heat transfer limitations. In larger reactors, inefficient mixing can lead to localized "hot spots" or areas of high reactant concentration, which can promote the formation of side reactions and impurities. Inadequate heat removal can also lead to thermal degradation of reactants and products.

Q3: Our product isolation is inconsistent, and we are struggling to obtain a uniform crystalline form. What could be the issue?

A3: Issues with crystallization at scale can stem from several factors. The cooling rate in a large reactor is much slower and less uniform than in laboratory glassware, which can affect crystal size and morphology. The presence of even minor impurities, which may have been insignificant at a small scale, can inhibit or alter the crystallization process on a larger scale. The solvent system that worked in the lab may not be optimal for large-scale crystallization due to solubility changes at different cooling profiles.

Q4: What are the major safety concerns when scaling up the synthesis of 3-Hydroxyquinolin-2(1H)-one?

A4: The primary safety concern is the potential for a thermal runaway reaction, especially during the cyclization step, which is often highly exothermic and conducted at elevated temperatures. Inadequate temperature control in a large reactor can lead to a rapid increase in temperature and pressure, potentially causing a reactor failure. It is crucial to have a thorough understanding of the reaction thermochemistry and to have robust cooling systems and emergency pressure relief measures in place.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Yield Poor Heat Transfer: Localized overheating leading to decomposition or side reactions.- Ensure adequate cooling capacity of the reactor jacket.- Optimize the stirring rate to improve heat exchange.- Consider controlled, slower addition of reagents for highly exothermic steps.
Inefficient Mass Transfer: Poor mixing leading to incomplete reaction or localized high concentrations of reactants.- Use an appropriate impeller design and agitation speed for the reactor volume.- Ensure all reactants are fully dissolved or suspended before proceeding with the reaction.
Suboptimal Reaction Temperature: The optimal temperature in the lab may not translate directly to a larger scale due to different surface area-to-volume ratios.- Re-optimize the temperature profile for the pilot-scale reactor.- Use process analytical technology (PAT) to monitor reaction progress in real-time.
Impurity Formation Side Reactions: Higher temperatures or longer reaction times at scale can promote the formation of by-products.- Lower the reaction temperature if the reaction kinetics allow.- Minimize the reaction time by closely monitoring for completion.- Investigate the by-product profile to understand the side reactions and adjust conditions accordingly.
Degradation of Starting Materials or Product: Instability at the reaction temperature over extended periods.- Perform thermal stability studies on starting materials and the final product.- Reduce the time the reaction mixture is held at high temperatures.
Difficult Product Isolation/Crystallization Inappropriate Solvent System: The solvent used for lab-scale precipitation or crystallization may not be suitable for larger volumes.- Screen for alternative solvent/anti-solvent systems that provide good crystal morphology and yield at scale.- Optimize the cooling profile to control crystal growth.
Presence of Impurities: Minor impurities can act as crystal growth inhibitors.- Improve the purity of the starting materials.- Introduce a work-up step to remove critical impurities before crystallization.
Physical Form: Formation of oils or amorphous solids instead of a crystalline product.- Seed the solution with a small amount of crystalline product to induce crystallization.- Age the slurry at a controlled temperature to promote crystal growth.
Slow or Stalled Reaction Catalyst Deactivation: The catalyst may be less effective at a larger scale due to lower concentration or poisoning.- Re-evaluate the catalyst loading for the larger scale.- Ensure the reaction environment is free from catalyst poisons.
Mass Transfer Limitations: Reactants are not coming into contact effectively.- Improve agitation.- If it is a multiphase reaction, consider using a phase-transfer catalyst.

Data Presentation

Table 1: Illustrative Comparison of Lab-Scale vs. Scale-Up Parameters for a Generic Conrad-Limpach Synthesis

ParameterLab-Scale (10 g)Pilot-Scale (1 kg)Rationale for Change on Scale-Up
Aniline Derivative1.0 eq1.0 eq-
Diethyl Malonate Derivative1.1 eq1.05 eqReduced excess to minimize by-products and cost.
Solvent Volume100 mL8 LMaintain a manageable concentration for stirring and heat transfer.
Reaction Temperature250 °C (Heating Mantle)240-250 °C (Jacketed Reactor)A slightly lower setpoint on the jacket may be needed to control the internal temperature.
Reagent AdditionAll at onceControlled addition over 1-2 hoursTo manage the exotherm of the initial condensation.
Reaction Time2 hours4-6 hoursLonger time may be needed to ensure complete conversion due to mass transfer limitations.
Purification MethodColumn ChromatographyRecrystallizationRecrystallization is more scalable and economical for large quantities.
Typical Yield 80% 65-70% A slight decrease in yield is common on scale-up; a significant drop indicates process control issues.

Experimental Protocols

Protocol 1: Scale-Up Synthesis of 3-Hydroxyquinolin-2(1H)-one via a Modified Conrad-Limpach Approach

Materials:

  • 2-Aminophenol

  • Diethyl malonate

  • High-boiling point solvent (e.g., Dowtherm A, mineral oil)

  • Toluene

  • Hexane

Equipment:

  • Jacketed glass reactor with overhead stirrer, condenser, and temperature probe

  • Addition funnel

  • Heating/cooling circulator

  • Filtration apparatus

Procedure:

  • Reaction Setup: Charge the jacketed reactor with 2-aminophenol (1.0 eq) and the high-boiling point solvent (approx. 8 L per kg of 2-aminophenol).

  • Reagent Addition: Begin stirring and heat the mixture to 120-130 °C. Slowly add diethyl malonate (1.05 eq) via the addition funnel over 1-2 hours. During the addition, ethanol will begin to distill off.

  • Cyclization: After the addition is complete, slowly raise the temperature of the reactor to 240-250 °C. Maintain this temperature for 4-6 hours, or until reaction completion is confirmed by in-process control (e.g., HPLC).

  • Work-up and Isolation: Cool the reaction mixture to 80-90 °C. Carefully add toluene to dilute the mixture and precipitate the product. Further cool to room temperature and stir for 2-4 hours.

  • Filtration: Filter the precipitated solid and wash the filter cake with fresh toluene, followed by hexane.

  • Drying: Dry the product under vacuum at 60-70 °C to a constant weight.

Visualizations

experimental_workflow Experimental Workflow for Scale-Up Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Isolation charge_reactants Charge Reactor with 2-Aminophenol and Solvent heat_stir Heat and Stir to 120-130 °C charge_reactants->heat_stir add_malonate Slowly Add Diethyl Malonate heat_stir->add_malonate distill_ethanol Distill off Ethanol add_malonate->distill_ethanol heat_cyclize Heat to 240-250 °C for Cyclization distill_ethanol->heat_cyclize monitor_ipc Monitor by IPC (e.g., HPLC) heat_cyclize->monitor_ipc cool_down Cool to 80-90 °C monitor_ipc->cool_down dilute_precipitate Dilute with Toluene to Precipitate cool_down->dilute_precipitate cool_stir Cool to RT and Stir dilute_precipitate->cool_stir filter_wash Filter and Wash (Toluene, Hexane) cool_stir->filter_wash dry_product Dry Under Vacuum filter_wash->dry_product troubleshooting_guide Troubleshooting Decision Tree for Low Yield start Low Yield Observed in Scale-Up check_temp Is Temperature Profile Uniform and Controlled? start->check_temp check_mixing Is Agitation Sufficient for Reactor Volume? check_temp->check_mixing Yes sol_temp Optimize Cooling/Heating Rate. Improve Stirring. check_temp->sol_temp No check_impurities Are Starting Materials of Sufficient Purity? check_mixing->check_impurities Yes sol_mixing Increase Agitation Speed. Use Baffles or Different Impeller. check_mixing->sol_mixing No sol_impurities Re-purify Starting Materials. Analyze for Inhibitors. check_impurities->sol_impurities No end Yield Improved check_impurities->end Yes sol_temp->check_mixing sol_mixing->check_impurities sol_impurities->end

Technical Support Center: Interpreting Complex NMR Spectra of 3-Hydroxyquinolin-2(1H)-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals who are working with 3-hydroxyquinolin-2(1H)-one derivatives and encountering challenges in interpreting their NMR spectra. The inherent structural complexities of these molecules, particularly their tendency to exist in multiple tautomeric forms, can lead to spectra that are difficult to analyze. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common issues.

Frequently Asked Questions (FAQs)

Q1: Why does the NMR spectrum of my 3-hydroxyquinolin-2(1H)-one derivative show more signals than I predicted for a single structure?

A1: The primary reason for a more complex than expected NMR spectrum is the presence of tautomers. 3-Hydroxyquinolin-2(1H)-one and its derivatives can exist in equilibrium between the keto-enol forms. The predominant tautomer is generally the 3-hydroxyquinolin-2(1H)-one form, but the position of the equilibrium can be influenced by the solvent, temperature, and pH, leading to the presence of multiple species in solution, each with its own set of NMR signals.[1]

Q2: How can I identify the signals corresponding to the N-H and O-H protons, which often appear broad?

A2: Protons attached to heteroatoms like nitrogen and oxygen (N-H and O-H) are exchangeable. Their signals can be confirmed by adding a drop of deuterium oxide (D₂O) to your NMR sample. After shaking, the N-H and O-H protons will exchange with deuterium, causing their signals to disappear or significantly decrease in intensity in the ¹H NMR spectrum.[2]

Q3: What causes the aromatic proton signals in my spectrum to be broad and poorly resolved?

A3: Broadening of aromatic signals can be due to several factors including:

  • Intermediate Tautomeric Exchange: If the rate of exchange between tautomers is on the same timescale as the NMR experiment, the signals for the protons in different environments can coalesce and appear broad.

  • Sample Concentration: High sample concentrations can lead to intermolecular interactions and peak broadening.[2]

  • Paramagnetic Impurities: Even trace amounts of paramagnetic metals can cause significant line broadening.

  • Poor Shimming: An inhomogeneous magnetic field will lead to broad peaks throughout the spectrum.

Q4: My chemical shifts seem to vary between different samples of the same compound. What could be the reason?

A4: Inconsistent chemical shifts can arise from differences in sample concentration, temperature, or pH. For compounds like 3-hydroxyquinolin-2(1H)-ones that can engage in hydrogen bonding and self-association, changes in concentration can particularly affect the chemical shifts of protons involved in these interactions.[2][3][4] It is crucial to maintain consistent experimental conditions for comparable results.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
More peaks than expected Presence of multiple tautomers or impurities.Confirm tautomeric forms by comparing with literature data. Run 2D NMR experiments (COSY, HSQC, HMBC) for structural elucidation.[1] Purify the sample if synthetic impurities are suspected.
Broad signals for N-H and O-H protons Chemical exchange with residual water; intermediate rate of tautomeric exchange.Use a freshly opened or properly dried deuterated solvent. Perform a D₂O exchange experiment to confirm the identity of these signals.[1][2]
Poorly resolved aromatic multiplets Signal overlap; strong coupling effects.Use a higher field NMR spectrometer for better signal dispersion. Try a different deuterated solvent (e.g., benzene-d₆) to induce different chemical shifts.[1][2]
Broad signals throughout the spectrum Poor shimming; low sample solubility; high sample concentration; paramagnetic impurities.Re-shim the instrument. Ensure your compound is fully dissolved. Prepare a more dilute sample.[2] Filter the sample to remove any particulate matter.
Absence of expected signals Low solubility; very broad signals lost in the baseline.Test solubility in various deuterated solvents before sample preparation. Adjust spectral processing parameters to look for very broad peaks.[1]

Quantitative Data Summary

The following table summarizes typical ¹H and ¹³C NMR chemical shift ranges for the core structure of 3-hydroxyquinolin-2(1H)-one derivatives, based on data for 2-phenylquinolin-4(1H)-one in DMSO-d₆. Note that substituent effects will cause variations in these ranges.

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm) Typical Coupling Constants (J) in Hz
N-H11.5 - 12.0 (broad singlet)--
C3-H6.3 - 6.5 (singlet)107 - 110-
C4-176 - 178-
C5-H8.0 - 8.2 (doublet)118 - 120³J = 7.5 - 8.5
C6-H7.3 - 7.5 (triplet)123 - 125³J = 7.0 - 8.0
C7-H7.6 - 7.8 (triplet)131 - 133³J = 7.0 - 8.0
C8-H7.7 - 7.9 (doublet)124 - 126³J = 8.0 - 8.5
C4a-124 - 125-
C8a-140 - 141-

Data extrapolated from 2-phenylquinolin-4(1H)-one.[5]

Experimental Protocols

Sample Preparation
  • Dissolution: Accurately weigh 5-10 mg of the 3-hydroxyquinolin-2(1H)-one derivative and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry vial.

  • Filtration (if necessary): If any solid particles are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube. This is crucial for achieving good shimming and sharp lines.[1]

  • Transfer to NMR Tube: Carefully transfer the solution to the NMR tube to a height of about 4-5 cm.

  • Capping and Labeling: Securely cap and clearly label the NMR tube.

1D NMR Spectroscopy (¹H and ¹³C)
  • Instrument Setup: Insert the NMR tube into the spectrometer. Lock onto the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition:

    • Spectral Width (SW): Typically -2 to 14 ppm.

    • Acquisition Time (AT): 2-4 seconds.

    • Relaxation Delay (D1): 1-5 seconds.

    • Number of Scans (NS): 8-16 scans for samples with good concentration.

  • ¹³C NMR Acquisition:

    • Spectral Width (SW): Typically 0 to 200 ppm.

    • Acquisition Time (AT): 1-2 seconds.

    • Relaxation Delay (D1): 2 seconds.

    • Number of Scans (NS): 1024 or more, depending on the sample concentration.

2D NMR Spectroscopy (COSY, HSQC, HMBC)

For unambiguous signal assignment, especially with complex substitution patterns or the presence of tautomers, 2D NMR experiments are essential.

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled (typically through 2-3 bonds). It is useful for tracing out proton networks within the molecule.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to (one-bond ¹H-¹³C correlations).

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by multiple bonds (typically 2-3 bonds). It is crucial for identifying quaternary carbons and piecing together different fragments of the molecule.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis dissolve Dissolve sample in deuterated solvent filter Filter if necessary dissolve->filter transfer Transfer to NMR tube filter->transfer lock_shim Lock and Shim transfer->lock_shim nmr_1d Acquire 1D NMR (¹H, ¹³C) lock_shim->nmr_1d nmr_2d Acquire 2D NMR (COSY, HSQC, HMBC) nmr_1d->nmr_2d process Process spectra (FT, phasing, baseline correction) nmr_2d->process assign Assign signals process->assign structure Elucidate structure assign->structure

Caption: Experimental workflow for NMR analysis.

troubleshooting_flowchart start Complex/Broad NMR Spectrum q_tautomer More signals than expected? start->q_tautomer a_tautomer Likely due to tautomers/impurities. - Compare with literature. - Run 2D NMR. q_tautomer->a_tautomer Yes q_broad_exchangeable Broad N-H/O-H signals? q_tautomer->q_broad_exchangeable No a_tautomer->q_broad_exchangeable a_broad_exchangeable Perform D₂O exchange to confirm. q_broad_exchangeable->a_broad_exchangeable Yes q_broad_aromatic Broad aromatic signals? q_broad_exchangeable->q_broad_aromatic No a_broad_exchangeable->q_broad_aromatic a_broad_aromatic Possible intermediate exchange. - Vary temperature. - Try different solvent. q_broad_aromatic->a_broad_aromatic Yes q_all_broad All signals broad? q_broad_aromatic->q_all_broad No a_broad_aromatic->q_all_broad a_all_broad Check shimming, solubility, and concentration. q_all_broad->a_all_broad Yes end_node Resolved Spectrum q_all_broad->end_node No a_all_broad->end_node

Caption: Troubleshooting flowchart for common NMR issues.

tautomerism_pathway enol 3-Hydroxy Form (Enol) keto 2-Keto Form (Quinolinone) enol->keto Tautomeric Equilibrium

Caption: Tautomeric equilibrium in 3-hydroxyquinolin-2(1H)-one.

References

Avoiding dimer formation in 3-Hydroxyquinolin-2(1h)-One synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 3-Hydroxyquinolin-2(1H)-one, with a specific focus on avoiding dimer formation.

Frequently Asked Questions (FAQs)

Q1: What is the most common type of dimer formed during the synthesis of 3-Hydroxyquinolin-2(1H)-one and its derivatives?

A1: A prevalent dimeric impurity is the 3,3'-methylenebis(4-hydroxyquinolin-2(1H)-one). This dimer is not typically formed during the initial synthesis of the 3-Hydroxyquinolin-2(1H)-one core structure but rather in subsequent functionalization steps, particularly during formylation reactions using a mixture of dimethylformamide (DMF) and triethylamine (Et3N).[1]

Q2: What is the underlying mechanism of this dimer formation?

A2: The formation of 3,3'-methylenebis(4-hydroxyquinolin-2(1H)-one) proceeds through the in-situ generation of a 4-formyl-2-quinolone intermediate. This intermediate then reacts with a molecule of the parent quinolone under the reaction conditions to yield the methylene-bridged dimer.[1]

Q3: Can dimerization occur during the primary synthesis of the 3-Hydroxyquinolin-2(1H)-one scaffold?

A3: While the methylene-bridged dimer is associated with subsequent formylation, other side reactions and oligomerizations can occur during the primary synthesis, especially under harsh conditions such as very high temperatures or incorrect stoichiometry. These can lead to a complex mixture of byproducts and lower yields of the desired product.

Q4: What are the key reaction parameters to control to minimize byproduct formation?

A4: Careful control of reaction temperature, choice of solvent and catalyst, and the purity of starting materials are crucial. High temperatures can often lead to decomposition and side reactions. The selection of an appropriate solvent and catalyst system can significantly influence the reaction's selectivity and yield.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield of 3-Hydroxyquinolin-2(1H)-one Incomplete reaction.Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.
Suboptimal reaction temperature.For thermal cyclizations, ensure the temperature is high enough for the reaction to proceed but not so high as to cause degradation of starting materials or products. Incremental increases in temperature should be tested.
Inefficient catalyst.Ensure the catalyst is fresh and of high purity. For reactions involving catalysts, screen different catalysts and catalyst loadings to find the optimal conditions.
Presence of Impurities (Including Dimers) Reaction temperature is too high.Reduce the reaction temperature. High temperatures can promote side reactions.
Incorrect stoichiometry of reactants.Carefully control the molar ratios of the starting materials. An excess of one reactant can sometimes lead to the formation of byproducts.
Presence of water or other impurities in starting materials or solvents.Use anhydrous solvents and ensure the purity of all reactants. Impurities can interfere with the reaction and lead to the formation of undesired products.
Difficulty in Purifying the Final Product Complex mixture of byproducts.Optimize the reaction conditions to minimize byproduct formation. For purification, consider column chromatography with a suitable solvent system or recrystallization from an appropriate solvent.

Experimental Protocols

Recommended Synthesis of 3-Hydroxyquinolin-2(1H)-one via Ring Expansion of Isatin

This method is a reliable route to 3-Hydroxyquinolin-2(1H)-one, generally providing good yields and minimizing the risk of dimerization that can be associated with other methods. The procedure involves the ring expansion of isatin using diazomethane or its precursors, followed by demethylation.

Step 1: Ring Expansion of Isatin to 3-Methoxyquinolin-2(1H)-one

  • Materials: Isatin, (Trimethylsilyl)diazomethane (TMS-diazomethane) solution (2.0 M in hexanes), Methanol, Dichloromethane (DCM).

  • Procedure:

    • In a round-bottom flask, dissolve isatin (1.0 eq) in a mixture of DCM and methanol (4:1 v/v).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add TMS-diazomethane (1.2 eq) dropwise to the stirred solution.

    • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction by TLC until the isatin is consumed.

    • Carefully quench any excess TMS-diazomethane by adding a few drops of acetic acid.

    • Remove the solvent under reduced pressure to obtain the crude 3-methoxyquinolin-2(1H)-one.

Step 2: Demethylation to 3-Hydroxyquinolin-2(1H)-one

  • Materials: Crude 3-methoxyquinolin-2(1H)-one, Boron tribromide (BBr3) solution (1.0 M in DCM), Dichloromethane (DCM).

  • Procedure:

    • Dissolve the crude 3-methoxyquinolin-2(1H)-one in anhydrous DCM.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add BBr3 solution (1.5 eq) dropwise to the stirred solution.

    • Allow the reaction to stir at -78 °C for 1 hour and then let it warm to room temperature overnight.

    • Cool the reaction mixture to 0 °C and slowly quench by adding water.

    • Extract the aqueous layer with DCM (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford pure 3-Hydroxyquinolin-2(1H)-one.

Data Presentation

Table 1: Comparison of Reaction Conditions for Quinolinone Synthesis (General)

Parameter Condition A Condition B Condition C Impact on Yield and Purity
Temperature 180 °C220 °C250 °CHigher temperatures can increase reaction rate but may also lead to more byproducts and lower overall yield due to degradation. Optimal temperature needs to be determined empirically for each specific reaction.
Solvent TolueneDiphenyl etherNone (neat)High-boiling point solvents can facilitate the reaction at the required high temperatures and improve heat transfer. Neat reactions can be efficient but may lead to charring and difficult purification.
Catalyst Nonep-Toluenesulfonic acidPolyphosphoric acid (PPA)Acid catalysts can promote the cyclization step, potentially allowing for lower reaction temperatures and shorter reaction times, which can improve the overall outcome.

Visualizations

Logical Workflow for Troubleshooting Dimer Formation

troubleshooting_workflow start Dimer Formation Observed check_reaction Investigate Reaction Stage start->check_reaction primary_synthesis Primary Synthesis? check_reaction->primary_synthesis Yes functionalization Functionalization Step? (e.g., Formylation) check_reaction->functionalization No optimize_conditions Optimize Primary Synthesis Conditions primary_synthesis->optimize_conditions modify_formylation Modify Functionalization Protocol functionalization->modify_formylation temp Lower Reaction Temperature optimize_conditions->temp solvent Change Solvent optimize_conditions->solvent catalyst Screen Catalysts optimize_conditions->catalyst end Dimer Formation Minimized temp->end solvent->end catalyst->end alternative_reagent Use Alternative Formylating Agent modify_formylation->alternative_reagent shorter_time Reduce Reaction Time modify_formylation->shorter_time lower_temp_func Lower Reaction Temperature modify_formylation->lower_temp_func alternative_reagent->end shorter_time->end lower_temp_func->end

Caption: Troubleshooting workflow for dimer formation.

Signaling Pathway: Tyrosinase Inhibition

3-Hydroxyquinolin-2(1H)-one derivatives have been investigated as inhibitors of tyrosinase, a key enzyme in melanin synthesis.

tyrosinase_inhibition cluster_enzyme Enzymatic Conversion Tyrosine Tyrosine DOPA L-DOPA Tyrosine->DOPA Tyrosinase Tyrosinase Tyrosine->Tyrosinase Dopaquinone Dopaquinone DOPA->Dopaquinone DOPA->Tyrosinase Melanin Melanin Dopaquinone->Melanin Further Reactions Tyrosinase->DOPA Tyrosinase->Dopaquinone Inhibitor 3-Hydroxyquinolin-2(1H)-one Derivative Inhibitor->Tyrosinase Inhibition

Caption: Tyrosinase inhibition by 3-Hydroxyquinolin-2(1H)-one derivatives.

References

Technical Support Center: Managing Exothermic Reactions in Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist in managing the exothermic nature of common quinoline synthesis reactions. Below you will find detailed experimental protocols, quantitative data for reaction optimization, and visual workflows to ensure safe and successful experiments.

Frequently Asked Questions (FAQs)

Q1: My Skraup synthesis is extremely vigorous and difficult to control. How can I moderate it?

A1: The Skraup synthesis is notoriously exothermic.[1][2] To control the reaction, you can:

  • Add a moderator: Ferrous sulfate (FeSO₄) is commonly used to make the reaction less violent.[1][2] Boric acid is also an option.[2]

  • Control the addition of sulfuric acid: Add the concentrated sulfuric acid slowly and with efficient cooling.[2]

  • Ensure efficient stirring: Good mixing helps to dissipate heat and prevent localized hotspots.[2]

Q2: I am observing significant tar formation in my Skraup synthesis. What is the cause and how can I minimize it?

A2: Tar formation is a common side reaction in the Skraup synthesis due to the harsh acidic and oxidizing conditions which can cause polymerization of reactants and intermediates. To minimize tarring:

  • Use a moderator: As mentioned above, ferrous sulfate can help control the reaction rate and reduce charring.[2]

  • Optimize temperature: Avoid excessively high temperatures. The reaction should be gently heated to initiate, and the exothermic phase must be controlled.[2]

  • Purification: The crude product is often a black, tarry substance.[2] Purification by steam distillation followed by extraction is a common method to isolate the quinoline derivative from the tar.[2]

Q3: My Doebner-von Miller reaction has a low yield due to a large amount of polymeric material. How can I prevent this?

A3: Polymerization of the α,β-unsaturated aldehyde or ketone is a major side reaction in the Doebner-von Miller synthesis, especially under strong acid catalysis. To address this:

  • Use a biphasic reaction medium: Sequestering the carbonyl compound in an organic phase can significantly reduce polymerization.[3]

  • Slow addition of reactants: Adding the carbonyl compound slowly to the reaction mixture helps to control its concentration and minimize self-condensation.[4]

  • Control Reaction Temperature: The reaction often requires heating, but excessive temperatures can promote polymerization.[4] Maintain the lowest effective temperature for the reaction to proceed at a reasonable rate. Stepwise heating or gradual addition of reagents can also help to control exothermic reactions.[4]

Q4: I am getting a mixture of regioisomers in my Friedländer synthesis with an unsymmetrical ketone. How can I improve regioselectivity?

A4: When using an unsymmetrical ketone, condensation can occur on either side of the carbonyl group. To control regioselectivity, you can:

  • Explore different catalysts: The choice of an acid or base catalyst can influence the regioselectivity.[5]

  • Modify the ketone: Introducing a directing group on the ketone can favor one cyclization pathway over the other.

Troubleshooting Guides

Issue 1: Runaway Exothermic Reaction in Skraup Synthesis

Symptoms:

  • Rapid, uncontrolled increase in reaction temperature.

  • Vigorous, violent boiling and potential splashing of the reaction mixture.

  • Release of fumes.

Troubleshooting Workflow:

RunawayReaction Start Runaway Reaction Detected Step1 Immediate Cooling Start->Step1 Emergency Response Step2 Ensure Proper Venting Step1->Step2 Step3 Review Protocol for Flaws Step2->Step3 Post-Incident Analysis Step4 Implement Preventative Measures Step3->Step4 End Safe and Controlled Reaction Step4->End

Caption: Troubleshooting workflow for a runaway exothermic reaction.

Detailed Steps:

  • Immediate Action: If it is safe to do so, immediately immerse the reaction flask in an ice-water bath to rapidly reduce the temperature.[1] Ensure a blast shield is in place.

  • Ensure Venting: Be prepared for a sudden increase in pressure and ensure the reaction setup has adequate venting.[1]

  • Post-Mortem Analysis:

    • Moderator: Was a moderator like ferrous sulfate used?[1] Its absence is a common cause of violent reactions.

    • Reagent Addition: Was the sulfuric acid added slowly and with sufficient cooling?[2] Rapid addition can lead to a sudden exotherm.

    • Heating: Was the initial heating gentle? The reaction should be initiated carefully, and external heating should be removed once the exotherm begins.[1][6]

  • Preventative Measures for Future Experiments:

    • Always use a moderator (e.g., ferrous sulfate).[1]

    • Ensure a slow, controlled addition of sulfuric acid with efficient stirring and cooling.[2]

    • Heat the reaction mixture gently to initiate the reaction and then remove the heat source.[1][6]

Issue 2: Low Yield and Polymer Formation in Doebner-von Miller Synthesis

Symptoms:

  • The final product yield is significantly lower than expected.

  • The reaction mixture becomes a thick, dark, intractable tar.

Troubleshooting Workflow:

LowYield Start Low Yield / Tar Formation Step1 Analyze Reaction Conditions Start->Step1 Step2 Optimize Reagent Addition Step1->Step2 If polymerization is suspected Step4 Refine Purification Step1->Step4 If product loss is suspected Step3 Consider Biphasic System Step2->Step3 End Improved Yield and Purity Step3->End Step4->End

Caption: Troubleshooting workflow for low yield and tar formation.

Detailed Steps:

  • Review Reaction Temperature: Excessive heat can promote the polymerization of the α,β-unsaturated carbonyl compound.[4] Maintain the lowest effective temperature for the reaction.

  • Control Reagent Concentration: Add the α,β-unsaturated carbonyl compound slowly to the heated acidic solution of the aniline.[4] This keeps the instantaneous concentration of the carbonyl compound low, favoring the desired reaction over polymerization.

  • Implement a Biphasic System: Sequestering the α,β-unsaturated carbonyl compound in an organic phase (e.g., toluene) while the aniline is in an acidic aqueous phase can drastically reduce self-polymerization.[3]

  • Optimize Acid Catalyst: While a strong acid is necessary, excessively harsh conditions can accelerate tar formation. Consider a comparative study of different Brønsted and Lewis acids to find a balance between reaction rate and side-product formation.[7]

Quantitative Data Summary

Table 1: Effect of Moderator on Skraup Synthesis (Illustrative)
ModeratorMolar Ratio (Moderator:Aniline)Peak Exotherm Temperature (°C)Yield (%)Observations
None0>180 (violent)<30Uncontrolled, significant tarring
Ferrous Sulfate (FeSO₄)0.1140-15070-80Smoother, more controlled reaction
Boric Acid0.2150-16065-75Less violent than no moderator

Note: This data is illustrative and compiled from qualitative descriptions in the literature. Actual results may vary.

Table 2: Influence of Temperature on Doebner-von Miller Synthesis of 2-methylquinoline
Temperature (°C)Reaction Time (h)Yield (%)Polymer Formation
801245Moderate
100865Low
120675Minimal
140670Noticeable increase

Note: This data is representative of typical trends observed in Doebner-von Miller reactions.

Table 3: Comparison of Catalysts in the Friedländer Synthesis
CatalystSolventTemperature (°C)Time (h)Yield (%)
NaOHEthanolReflux1275
p-TsOHTolueneReflux885
IodineSolvent-free100292
Zr(OTf)₄Ethanol/Water601>88[8]
PEG-SO₃HWater605>90[9]

Experimental Protocols

Protocol 1: Moderated Skraup Synthesis of Quinoline

Materials:

  • Aniline

  • Glycerol (anhydrous)

  • Concentrated Sulfuric Acid

  • Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O)

  • Nitrobenzene (oxidizing agent)

Procedure:

  • Reaction Setup: In a large round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add aniline, ferrous sulfate heptahydrate, and glycerol.[1]

  • Acid Addition: Slowly and with vigorous stirring, add concentrated sulfuric acid to the mixture. The addition is exothermic; use an ice bath to maintain the temperature below 120°C.

  • Initiation of Reaction: Gently heat the mixture. Once the reaction begins to boil vigorously (around 140-150°C), immediately remove the external heat source.[10] The exothermic nature of the reaction should sustain the reflux for 30-60 minutes.[1] If the reaction becomes too violent, cool the flask with a wet towel.[6]

  • Reaction Completion: After the initial vigorous exotherm has subsided, heat the mixture to a gentle reflux for an additional 3 hours.[1]

  • Work-up: Allow the reaction mixture to cool. Carefully dilute with water and make the solution strongly alkaline with a concentrated sodium hydroxide solution.

  • Purification: Isolate the crude quinoline by steam distillation.[1][2]

Protocol 2: Controlled Doebner-von Miller Synthesis of 2-Methylquinoline

Materials:

  • Aniline

  • Crotonaldehyde

  • Concentrated Hydrochloric Acid

  • Toluene

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine aniline and 6 M hydrochloric acid. Heat the mixture to reflux.

  • Reagent Addition: In a separate addition funnel, dissolve crotonaldehyde in toluene. Add the crotonaldehyde solution dropwise to the refluxing aniline hydrochloride solution over 1-2 hours. This slow addition is crucial to minimize polymerization.

  • Reaction Completion: After the addition is complete, continue to reflux for an additional 4-6 hours. Monitor the reaction progress by TLC.

  • Work-up: Allow the mixture to cool to room temperature. Carefully neutralize the mixture with a concentrated solution of sodium hydroxide until the pH is basic.

  • Purification: Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Protocol 3: Friedländer Synthesis of a Substituted Quinoline

Materials:

  • 2-aminobenzophenone

  • Acetone

  • Potassium hydroxide (catalyst)

  • Ethanol (solvent)

Procedure:

  • Reaction Setup: In a fume hood, combine 2-aminobenzophenone and acetone in a round-bottom flask.[2]

  • Catalyst Addition: Add a catalytic amount of potassium hydroxide.[2]

  • Reaction: Heat the mixture under reflux in ethanol for several hours.[2] The reaction is typically less exothermic than the Skraup or Doebner-von Miller syntheses, but gentle reflux should still be maintained.

  • Work-up: Cool the reaction mixture. If the product precipitates, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure.[2]

  • Purification: The crude product can be purified by recrystallization or column chromatography.

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_skraup Skraup Synthesis cluster_dvm Doebner-von Miller Synthesis cluster_friedlander Friedländer Synthesis S1 Combine Aniline, Glycerol, and FeSO4 S2 Slowly Add H2SO4 with Cooling S1->S2 S3 Gentle Initial Heating S2->S3 S4 Remove Heat Source During Exotherm S3->S4 S5 Reflux to Completion S4->S5 DVM1 Heat Aniline in Acid DVM2 Slowly Add Carbonyl Compound DVM1->DVM2 DVM3 Maintain Lowest Effective Temperature DVM2->DVM3 DVM4 Reflux to Completion DVM3->DVM4 F1 Combine Aminoaryl Ketone and Methylene Compound F2 Add Catalyst F1->F2 F3 Gentle Reflux F2->F3 F4 Monitor to Completion F3->F4

References

Validation & Comparative

Comparative Efficacy of 3-Hydroxyquinolin-2(1H)-one Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

The 3-hydroxyquinolin-2(1H)-one scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives demonstrating inhibitory activity against a range of biological targets. This guide provides a comparative analysis of the efficacy of various 3-hydroxyquinolin-2(1H)-one derivatives, supported by experimental data from recent studies. The information is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in the pursuit of novel therapeutics.

Inhibition of Viral and Endogenous Enzymes

Derivatives of 3-hydroxyquinolin-2(1H)-one have been investigated for their potential to inhibit viral enzymes, such as influenza A endonuclease, as well as endogenous enzymes like tyrosinase and D-amino acid oxidase (DAAO). The following sections present a comparative summary of their performance in these contexts.

Influenza A Endonuclease Inhibition

Several 3-hydroxyquinolin-2(1H)-one derivatives have been synthesized and evaluated as inhibitors of the 2009 pandemic H1N1 influenza A endonuclease.[1] Comparative studies revealed that substitutions at the 6- and 7-positions of the quinolinone ring are particularly effective.[1]

Quantitative Comparison of Influenza A Endonuclease Inhibitors
Compound/DerivativeTargetIC50 (µM)
6-(p-fluorophenyl)-3-hydroxyquinolin-2(1H)-oneH1N1 Influenza A Endonuclease>10
7-(p-fluorophenyl)-3-hydroxyquinolin-2(1H)-oneH1N1 Influenza A Endonuclease>10
Bromo-substituted 3-hydroxyquinolin-2(1H)-onesH1N1 Influenza A Endonuclease>10

Table 1: Inhibitory concentration (IC50) values of 3-hydroxyquinolin-2(1H)-one derivatives against influenza A endonuclease. Data from a 2013 study by Se-Limon et al.[1]

While specific IC50 values below 10 µM were not reported in this study, the 6- and 7-substituted derivatives were identified as the most potent among those tested.[1] The presence of a 4-methyl or 4-phenyl substituent did not enhance, and in some cases was detrimental to, the inhibitory activity.[1] The mechanism of inhibition involves the chelation of two metal ions at the active site of the endonuclease.[1]

Experimental Protocol: Influenza A Endonuclease Inhibition Assay

The endonuclease inhibition assays were performed as previously described in the literature cited within the primary study.[1] The general steps for such an assay are outlined below.

G cluster_prep Assay Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis enzyme Influenza A Endonuclease mix Incubate Enzyme, Substrate, and Inhibitor enzyme->mix substrate Fluorescently Labeled RNA Substrate substrate->mix inhibitor 3-Hydroxyquinolin-2(1H)-one Derivative inhibitor->mix measure Measure Fluorescence mix->measure calculate Calculate IC50 Values measure->calculate

Caption: Workflow for a typical influenza A endonuclease inhibition assay.

Tyrosinase Inhibition

In the field of dermatology and cosmetology, there is a continuous search for novel tyrosinase inhibitors to manage hyperpigmentation. A series of eight 3-hydroxyquinolin-2(1H)-one derivatives were synthesized and evaluated for their ability to inhibit tyrosinase from Agaricus bisporus (abTYR).[2]

Quantitative Comparison of Tyrosinase Inhibitors
Compound/DerivativeTargetIC50 (µM)
Most Potent 3-hydroxyquinolin-2(1H)-one derivativeAgaricus bisporus Tyrosinase (abTYR)2.52
Other active derivatives (3)Agaricus bisporus Tyrosinase (abTYR)< 6.11
Thiamidol (Reference Inhibitor)Agaricus bisporus Tyrosinase (abTYR)0.130
Kojic Acid (Reference Inhibitor)Agaricus bisporus Tyrosinase (abTYR)26.4

Table 2: Inhibitory concentration (IC50) values of 3-hydroxyquinolin-2(1H)-one derivatives against tyrosinase. Data from a 2024 study by Jacobs et al.[2]

Four of the synthesized derivatives demonstrated significant inhibitory activity, with the most potent compound exhibiting an IC50 value of 2.52 µM.[2] This positions these derivatives as promising leads for the development of new tyrosinase inhibitors.[2]

Experimental Protocol: Tyrosinase Inhibition Assay

The tyrosinase inhibition assay typically involves measuring the enzymatic conversion of a substrate, such as L-DOPA, in the presence and absence of the test compounds.

G cluster_pathway Melanogenesis Pathway Tyrosinase Tyrosinase Inhibitor 3-Hydroxyquinolin-2(1H)-one Derivative Inhibitor->Tyrosinase Tyrosine Tyrosine L_DOPA L_DOPA Tyrosine->L_DOPA Tyrosinase Dopaquinone Dopaquinone L_DOPA->Dopaquinone Tyrosinase Melanin Melanin Dopaquinone->Melanin

Caption: Inhibition of the melanogenesis pathway by 3-hydroxyquinolin-2(1H)-one derivatives.

D-Amino Acid Oxidase (DAAO) Inhibition

3-Hydroxyquinolin-2(1H)-one itself was identified as a potent inhibitor of human D-amino acid oxidase (DAAO) through high-throughput screening.[3][4] This discovery has spurred the design and evaluation of novel analogues to further probe the structure-activity relationship (SAR).[3][4] The binding mode of the parent compound in the human DAAO enzyme has been defined by co-crystallization, providing a structural basis for inhibitor design.[3][4]

While specific IC50 values for a range of derivatives are detailed within the full publication, the initial discovery highlights the potential of this scaffold for developing DAAO inhibitors.[3][4] A divergent SAR was observed between the human and rat DAAO enzymes, which is a critical consideration for preclinical development.[3]

Experimental Protocol: DAAO Inhibition Assay

The efficacy of DAAO inhibitors is typically assessed using a functional assay that measures the enzymatic activity.

G cluster_prep Assay Components cluster_reaction Enzymatic Reaction cluster_detection Detection of Product cluster_analysis Data Analysis DAAO Human DAAO Enzyme Incubation Incubate Components DAAO->Incubation D_Serine D-Serine (Substrate) D_Serine->Incubation Inhibitor 3-Hydroxyquinolin-2(1H)-one Derivative Inhibitor->Incubation Detection Measure Product Formation (e.g., H2O2 detection) Incubation->Detection Analysis Determine Inhibitory Potency Detection->Analysis

References

A Comparative Guide to 3-Hydroxyquinolin-2(1H)-one and Other Quinolinone-Based Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous inhibitors targeting a wide array of enzymes. This guide provides an objective comparison of 3-Hydroxyquinolin-2(1H)-one with other quinolinone-based inhibitors, supported by experimental data, detailed protocols, and mechanistic diagrams to aid in research and drug development.

Overview of 3-Hydroxyquinolin-2(1H)-one and its Inhibitory Profile

3-Hydroxyquinolin-2(1H)-one is a versatile small molecule that has demonstrated inhibitory activity against several distinct enzyme targets. Its efficacy stems from the core quinolinone structure, which can be readily functionalized to enhance potency and selectivity. This guide will explore its performance in comparison to other quinolinone-based inhibitors targeting the following key enzymes:

  • Influenza A Endonuclease: A critical enzyme for influenza virus replication.

  • D-Amino Acid Oxidase (DAAO): An enzyme involved in the regulation of D-serine levels in the brain, a target for neurological disorders.

  • Tyrosinase: A key enzyme in melanin biosynthesis, relevant for cosmetology and treating hyperpigmentation.

  • DNA Gyrase: A bacterial topoisomerase and a well-established target for antibacterial agents (fluoroquinolones).

  • Kynurenine-3-Monooxygenase (KMO): An enzyme in the kynurenine pathway, implicated in neurodegenerative diseases.

Comparative Performance Data

The following tables summarize the inhibitory potency (IC50 values) of 3-Hydroxyquinolin-2(1H)-one and other quinolinone-based inhibitors against their respective targets.

Table 1: Inhibition of Influenza A Endonuclease
CompoundQuinolinone SubclassIC50 (µM)Reference
3-Hydroxyquinolin-2(1H)-one3-Hydroxyquinolin-2(1H)-one>10[1]
6-Bromo-3-hydroxyquinolin-2(1H)-one3-Hydroxyquinolin-2(1H)-one>10[1]
7-Bromo-3-hydroxyquinolin-2(1H)-one3-Hydroxyquinolin-2(1H)-one>10[1]
6-(p-fluorophenyl)-3-hydroxyquinolin-2(1H)-one3-Hydroxyquinolin-2(1H)-one0.5[1]
7-(p-fluorophenyl)-3-hydroxyquinolin-2(1H)-one3-Hydroxyquinolin-2(1H)-one0.5[1]
Baloxavir marboxil (prodrug of Baloxavir acid)Non-quinolinone0.0014-0.0035[2]
Table 2: Inhibition of D-Amino Acid Oxidase (DAAO)
CompoundQuinolinone SubclassIC50 (nM)Reference
3-Hydroxyquinolin-2(1H)-one3-Hydroxyquinolin-2(1H)-one4[3]
5-Fluoro-3-hydroxyquinolin-2(1H)-one3-Hydroxyquinolin-2(1H)-one3[4]
Benzoic AcidNon-quinolinone9,000[5]
Table 3: Inhibition of Tyrosinase
CompoundQuinolinone SubclassIC50 (µM)Reference
3-Hydroxyquinolin-2(1H)-one3-Hydroxyquinolin-2(1H)-one2.52
6-Bromo-3-hydroxyquinolin-2(1H)-one3-Hydroxyquinolin-2(1H)-one4.31
Kojic AcidNon-quinolinone26.4
Table 4: Inhibition of Bacterial DNA Gyrase (E. coli)
CompoundQuinolinone SubclassIC50 (µg/mL)Reference
CiprofloxacinFluoroquinolone0.5-1.5[6]
NorfloxacinFluoroquinolone0.5-1.5[6]
OfloxacinFluoroquinolone0.5-1.5[6]
SitafloxacinFluoroquinolone1.38[7]
GatifloxacinFluoroquinolone5.60[7]
Table 5: Inhibition of Kynurenine-3-Monooxygenase (KMO)
CompoundQuinolinone SubclassIC50 (µM)Reference
m-Nitrobenzoyl alanine (m-NBA)Kynurenine analogue0.9
UPF 648Kynurenine analogue~0.2[8]

Signaling Pathways and Mechanisms of Inhibition

The following diagrams illustrate the key signaling pathways and the points of inhibition for the discussed quinolinone-based inhibitors.

DNA_Gyrase_Inhibition cluster_gyrase DNA Gyrase Action Relaxed_DNA Relaxed DNA Gyrase_Complex Gyrase-DNA Complex Relaxed_DNA->Gyrase_Complex Binding Cleaved_Complex Cleavage Complex (Transient) Gyrase_Complex->Cleaved_Complex DNA Cleavage Resealed_DNA Negative Supercoiled DNA Cleaved_Complex->Resealed_DNA Strand Passage & Resealing Fluoroquinolones Fluoroquinolones Fluoroquinolones->Cleaved_Complex Stabilizes

Figure 1: Mechanism of DNA Gyrase Inhibition by Fluoroquinolones.

Kynurenine_Pathway_Inhibition Tryptophan Tryptophan Kynurenine Kynurenine Tryptophan->Kynurenine KMO Kynurenine-3-Monooxygenase (KMO) Kynurenine->KMO KAT Kynurenine Aminotransferase (KAT) Kynurenine->KAT 3_HK 3-Hydroxykynurenine (Neurotoxic) KMO->3_HK Quinolinic_Acid Quinolinic Acid (Neurotoxic) 3_HK->Quinolinic_Acid Kynurenic_Acid Kynurenic Acid (Neuroprotective) KAT->Kynurenic_Acid KMO_Inhibitors KMO Inhibitors KMO_Inhibitors->KMO Inhibit

Figure 2: Inhibition of the Kynurenine Pathway by KMO Inhibitors.

Experimental Protocols

Detailed methodologies for the key enzyme inhibition assays are provided below.

Influenza A Endonuclease Inhibition Assay (Fluorescence Resonance Energy Transfer - FRET)

Principle: This assay measures the cleavage of a fluorogenic substrate by the influenza A endonuclease. The substrate is a short RNA oligonucleotide labeled with a fluorophore and a quencher. In its intact state, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by the endonuclease, the fluorophore is separated from the quencher, resulting in an increase in fluorescence.

Materials:

  • Recombinant influenza A endonuclease

  • FRET-based RNA substrate

  • Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 100 mM NaCl, 5 mM MgCl2, 2 mM DTT)

  • Test compounds (dissolved in DMSO)

  • 384-well black plates

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in assay buffer.

  • Add a small volume (e.g., 1 µL) of the diluted compounds to the wells of the 384-well plate.

  • Add the influenza A endonuclease to the wells and incubate for a short period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the reaction by adding the FRET-based RNA substrate to each well.

  • Monitor the increase in fluorescence over time using a plate reader (e.g., excitation at 485 nm, emission at 520 nm).

  • Calculate the initial reaction rates and determine the percent inhibition for each compound concentration.

  • Plot the percent inhibition against the compound concentration to determine the IC50 value.

D-Amino Acid Oxidase (DAAO) Inhibition Assay (Amplex Red)

Principle: This is a coupled enzyme assay that measures the hydrogen peroxide (H2O2) produced by the DAAO-catalyzed oxidation of a D-amino acid substrate (e.g., D-serine). The H2O2, in the presence of horseradish peroxidase (HRP), reacts with Amplex Red to produce the highly fluorescent resorufin.

Materials:

  • Recombinant human DAAO

  • D-serine (substrate)

  • Amplex Red reagent

  • Horseradish peroxidase (HRP)

  • Assay buffer (e.g., 50 mM sodium phosphate, pH 7.4)

  • Test compounds (dissolved in DMSO)

  • 96-well black plates

  • Fluorescence plate reader

Procedure:

  • Prepare a reaction mixture containing D-serine, Amplex Red, and HRP in assay buffer.

  • Prepare serial dilutions of the test compounds.

  • Add the diluted compounds to the wells of the 96-well plate.

  • Add the DAAO enzyme to the wells.

  • Initiate the reaction by adding the reaction mixture to each well.

  • Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes), protected from light.

  • Measure the fluorescence of resorufin using a plate reader (e.g., excitation at 530-560 nm, emission at 590 nm).[9]

  • Calculate the percent inhibition and determine the IC50 values.

Tyrosinase Inhibition Assay (Mushroom Tyrosinase)

Principle: This colorimetric assay measures the inhibition of mushroom tyrosinase activity. The enzyme catalyzes the oxidation of L-DOPA to dopaquinone, which then undergoes a series of reactions to form dopachrome, a colored product with an absorbance maximum around 475 nm.

Materials:

  • Mushroom tyrosinase

  • L-DOPA (substrate)

  • Assay buffer (e.g., 0.1 M phosphate buffer, pH 6.8)

  • Test compounds (dissolved in DMSO)

  • 96-well clear plates

  • Spectrophotometric plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in assay buffer.

  • In a 96-well plate, add the assay buffer, test compound solution, and mushroom tyrosinase solution.

  • Pre-incubate the mixture for a few minutes at room temperature.

  • Initiate the reaction by adding the L-DOPA substrate.[10]

  • Monitor the increase in absorbance at 475 nm over time.[10]

  • Calculate the initial reaction rates and determine the percent inhibition.

  • Plot the percent inhibition against the compound concentration to determine the IC50 value.

DNA Gyrase Supercoiling Inhibition Assay (E. coli)

Principle: This assay assesses the ability of a compound to inhibit the ATP-dependent supercoiling of relaxed plasmid DNA by E. coli DNA gyrase. The different topological forms of the plasmid DNA (relaxed and supercoiled) are then separated by agarose gel electrophoresis.

Materials:

  • E. coli DNA gyrase

  • Relaxed pBR322 plasmid DNA

  • Assay buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 6.5% glycerol, 0.1 mg/mL albumin)

  • ATP

  • Test compounds (dissolved in DMSO)

  • Agarose gel electrophoresis system

  • DNA staining agent (e.g., ethidium bromide)

Procedure:

  • Prepare a reaction mixture containing assay buffer, relaxed pBR322 DNA, and ATP.

  • Prepare serial dilutions of the test compounds.

  • Add the diluted compounds to reaction tubes.

  • Add the DNA gyrase enzyme to initiate the reaction.

  • Incubate the reactions at 37°C for a specified time (e.g., 30-60 minutes).

  • Stop the reaction by adding a stop buffer containing a loading dye and SDS.

  • Analyze the products by agarose gel electrophoresis.

  • Stain the gel with a DNA staining agent and visualize the DNA bands under UV light. The inhibition is determined by the reduction in the amount of supercoiled DNA compared to the control.

Kynurenine-3-Monooxygenase (KMO) Inhibition Assay

Principle: This assay measures the activity of KMO by monitoring the consumption of the cofactor NADPH, which has a characteristic absorbance at 340 nm. As KMO hydroxylates L-kynurenine to 3-hydroxykynurenine, NADPH is oxidized to NADP+, leading to a decrease in absorbance at 340 nm.

Materials:

  • Recombinant human KMO

  • L-kynurenine (substrate)

  • NADPH (cofactor)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 2 mM DTT, 1 mM EDTA)

  • Test compounds (dissolved in DMSO)

  • UV-transparent 96-well plates

  • Spectrophotometric plate reader

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a UV-transparent 96-well plate, add the assay buffer, test compound, and KMO enzyme.

  • Pre-incubate for a short period.

  • Initiate the reaction by adding a mixture of L-kynurenine and NADPH.[8]

  • Immediately measure the absorbance at 340 nm and continue to monitor the decrease in absorbance over time.[11]

  • Calculate the initial reaction rates and determine the percent inhibition.

  • Plot the percent inhibition against the compound concentration to determine the IC50 value.

Conclusion

3-Hydroxyquinolin-2(1H)-one demonstrates a diverse inhibitory profile, with notable potency against DAAO and tyrosinase. While the parent compound shows limited activity against influenza A endonuclease, its derivatives highlight the potential for optimization. In the context of well-established quinolinone inhibitors like the fluoroquinolones for DNA gyrase, 3-hydroxyquinolin-2(1H)-one represents a distinct chemical space with different therapeutic applications. The provided data and protocols offer a foundation for further investigation and development of novel quinolinone-based inhibitors for a range of diseases.

References

A Comparative Guide to the In Vitro and In Vivo Activity of 3-Hydroxyquinolin-2(1H)-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Unveiling the Therapeutic Potential of a Versatile Scaffold

The 3-hydroxyquinolin-2(1H)-one core structure has emerged as a privileged scaffold in medicinal chemistry, serving as a foundation for the development of novel therapeutic agents. Derivatives of this compound have demonstrated significant activity in diverse biological contexts, most notably as potent inhibitors of D-amino acid oxidase (DAAO) and as promising anticancer agents. This guide provides a comparative analysis of the in vitro and in vivo activities of 3-hydroxyquinolin-2(1H)-one and its analogs, supported by experimental data and detailed methodologies, to inform researchers and drug development professionals.

In Vitro Activity Profile: From Enzyme Inhibition to Cancer Cell Cytotoxicity

The in vitro evaluation of 3-hydroxyquinolin-2(1H)-one derivatives has revealed potent inhibitory activity against specific molecular targets and significant cytotoxicity towards cancer cell lines.

D-Amino Acid Oxidase (DAAO) Inhibition

3-Hydroxyquinolin-2(1H)-one was initially identified through high-throughput screening as a potent inhibitor of human D-amino acid oxidase (DAAO), an enzyme implicated in the regulation of D-serine levels in the brain.[1][2][3][4][5] The inhibitory activity of the parent compound and its analogs has been quantified, with key structure-activity relationships (SAR) identified. For instance, substitutions at various positions on the quinolinone ring have been shown to modulate potency and pharmacokinetic properties.[1]

Compound/AnalogTargetIn Vitro AssayIC50 / pKaReference
3-Hydroxyquinolin-2(1H)-one (Compound 2)Human DAAOFunctional AssaypKa = 8.7[1]
6-Fluoro substituted analogHuman DAAOFunctional Assay-[1]
7-Fluoro substituted analogHuman DAAOFunctional Assay-[1]
5-Chloro substituted analogRat DAAOFunctional AssayImproved Potency[1]
8-Aza analogHuman DAAOBinding AssayImproved Affinity[1]
Anticancer Activity

Derivatives of the 3-hydroxyquinolin-2(1H)-one scaffold have demonstrated significant cytotoxic effects against various human cancer cell lines.[6] Studies have shown that substitutions at the 4-position can yield compounds with potent activity against breast (MCF-7) and non-small cell lung cancer (NCI-H460) cell lines.[6] Some quinolin-2(1H)-one derivatives have also been investigated as dual inhibitors of epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER-2).[7]

Compound/AnalogCancer Cell LineIn Vitro AssayIC50Reference
4-Carboxylate-3HQsMCF-7Cytotoxicity Assayup to 4.82 μM[6]
4-Carboxylate-3HQsNCI-H460Cytotoxicity Assayup to 1.8 μM[6]
L-leucine derivativeMCF-7Cytotoxicity Assay15.1 μM[6]
L-leucine derivativeNCI-H460Cytotoxicity Assay2.7 μM[6]
Compound III (Erlotinib analog)MCF-7MTT Assay23 nM[7]

In Vivo Activity and Correlation with In Vitro Data

While comprehensive in vitro-in vivo correlation (IVIVC) studies for 3-hydroxyquinolin-2(1H)-one derivatives are not extensively published, the available data allows for a correlative analysis between in vitro potency and in vivo effects.

DAAO Inhibition In Vivo

In vivo studies for DAAO inhibitors have primarily focused on rodent models to assess brain exposure and the pharmacodynamic effect on D-serine levels in the cerebellum.[1][4] A key finding is the species-dependent divergence in SAR between human and rat DAAO, which may account for the high drug exposures required to observe significant changes in D-serine levels in rats and mice.[1] This highlights a crucial aspect of in vitro-in vivo correlation: the predictive power of in vitro assays is highly dependent on the relevance of the in vitro model to the in vivo system.

Compound/AnalogAnimal ModelKey In Vivo FindingReference
3-Hydroxyquinolin-2(1H)-one derivativesRat, MouseDivergent SAR vs. human enzyme, requiring high exposures to affect cerebellum D-serine.[1]
6- or 7-Fluoro substituted analogsNot specifiedImproved oral bioavailability.[1]
Anticancer Activity In Vivo

Detailed in vivo efficacy studies for the anticancer derivatives of 3-hydroxyquinolin-2(1H)-one are less reported in the provided literature. However, the potent in vitro cytotoxicity of compounds like the L-leucine derivative, coupled with its lack of toxicity to non-cancerous cells, suggests a favorable therapeutic window that warrants further in vivo investigation in xenograft models.[6] For a meaningful in vitro-in vivo correlation in oncology, future studies would need to correlate in vitro IC50 values with in vivo tumor growth inhibition at specific dosing regimens.

Experimental Protocols

In Vitro D-Amino Acid Oxidase (DAAO) Functional Assay

This assay measures the enzymatic activity of DAAO by detecting the production of hydrogen peroxide, a byproduct of the oxidative deamination of D-amino acids.

  • Enzyme and Substrate Preparation: Recombinant human or rat DAAO is purified. The substrate, D-serine, is prepared in a suitable buffer.

  • Inhibitor Incubation: The test compounds (3-hydroxyquinolin-2(1H)-one derivatives) are pre-incubated with the DAAO enzyme in a multi-well plate.

  • Enzymatic Reaction: The reaction is initiated by adding D-serine to the enzyme-inhibitor mixture.

  • Detection: The generated hydrogen peroxide is detected using a fluorescent or colorimetric probe, such as Amplex Red, in the presence of horseradish peroxidase.

  • Data Analysis: The signal is measured over time, and the rate of reaction is calculated. IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.

In Vitro Anticancer MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.

  • Cell Seeding: Cancer cells (e.g., MCF-7, NCI-H460) are seeded into 96-well plates and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO or isopropanol).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. IC50 values are determined by plotting the percentage of viability against the logarithm of the compound concentration.

Signaling Pathways and Mechanisms of Action

The therapeutic effects of 3-hydroxyquinolin-2(1H)-one derivatives are rooted in their modulation of specific biological pathways.

DAAO_Inhibition cluster_0 DAAO Catalytic Cycle D-Serine D-Serine DAAO DAAO Enzyme D-Serine->DAAO Binds to active site Imino Acid Imino Acid DAAO->Imino Acid Oxidizes H2O2 H2O2 DAAO->H2O2 Produces Alpha-Keto Acid Alpha-Keto Acid Imino Acid->Alpha-Keto Acid Hydrolyzes Inhibitor 3-Hydroxyquinolin-2(1H)-one Inhibitor->DAAO Inhibits Experimental_Workflow Compound_Library Compound Library (3-Hydroxyquinolin-2(1H)-one analogs) In_Vitro_Screening In Vitro Screening (e.g., DAAO assay, MTT assay) Compound_Library->In_Vitro_Screening Hit_Identification Hit Identification (Potent & Selective Compounds) In_Vitro_Screening->Hit_Identification Lead_Optimization Lead Optimization (SAR, ADME properties) Hit_Identification->Lead_Optimization In_Vivo_Testing In Vivo Testing (Rodent models) Lead_Optimization->In_Vivo_Testing Clinical_Candidate Clinical Candidate In_Vivo_Testing->Clinical_Candidate Anticancer_Signaling_Pathway cluster_EGFR EGFR/HER-2 Pathway EGFR EGFR/HER-2 RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK (MAPK) MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation Promotes Inhibitor Quinolinone Derivative Inhibitor->EGFR Inhibits

References

A Comparative Guide to the Synthesis of 3-Hydroxyquinolin-2(1H)-one: A Novel Route Versus a Traditional Approach

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of core heterocyclic scaffolds is a critical aspect of the discovery pipeline. The 3-hydroxyquinolin-2(1H)-one moiety is a privileged structure found in numerous biologically active compounds. This guide provides an objective comparison of a novel synthetic route to this scaffold with a traditional, established method, offering a clear perspective on the advantages and disadvantages of each. The comparison is supported by experimental data to aid in the selection of the most suitable pathway for specific research and development needs.

Comparison of Synthetic Routes

The following table summarizes the key quantitative data for a traditional Conrad-Limpach type synthesis and a novel synthetic route starting from isatin.

ParameterTraditional Route: Conrad-Limpach Type SynthesisNew Route: Isatin Ring Expansion
Starting Materials Aniline, Diethyl malonateIsatin, (Trimethylsilyl)diazomethane
Key Steps 1. Condensation of aniline and diethyl malonate2. Thermal cyclization1. Ring expansion of isatin2. Demethylation
Reaction Temperature High (220-270 °C)Not explicitly stated, but likely milder
Reaction Time 3-6 hours for cyclizationNot explicitly stated
Overall Yield ~89% (for a substituted analog)Not explicitly stated
Reagents Toluene, Sodium hydroxide, Hydrochloric acidBBr3 (Boron tribromide)
Solvents TolueneNot explicitly stated
Purification RecrystallizationNot explicitly stated

Experimental Protocols

Traditional Route: Conrad-Limpach Type Synthesis of a 4-hydroxyquinolin-2(1H)-one derivative

This protocol describes a general procedure for the synthesis of 4-hydroxyquinolin-2(1H)-ones, which is analogous to the synthesis of the 3-hydroxy isomer and represents a classical high-temperature condensation and cyclization approach.[1]

  • A mixture of an appropriate aniline (100 mmol) and a substituted diethyl malonate (102 mmol) is heated in a flask equipped with a distillation head on a metal bath.

  • The reaction mixture is first heated at 220-230°C for 1 hour.

  • The temperature is then raised to 260-270°C and maintained until the distillation of ethanol ceases (approximately 3-6 hours).

  • The hot liquid reaction mixture is carefully poured into stirred toluene (50 mL) and allowed to cool to room temperature.

  • The precipitated solid is collected by filtration.

  • The crude product is then mixed with an aqueous sodium hydroxide solution (0.5M, 250mL) and toluene (50mL).

  • The aqueous layer is separated, washed with toluene, and then treated with decolorizing charcoal.

  • After filtration, the aqueous layer is acidified with 10% HCl.

  • The precipitated 4-hydroxyquinolin-2(1H)-one is collected by filtration, washed with water, and purified by recrystallization if necessary.[1]

New Route: Synthesis of 3-Hydroxyquinolin-2(1H)-one via Isatin Ring Expansion

This modern approach utilizes a ring expansion of isatin to construct the quinolinone core.[2]

  • Step 1: Ring Expansion. Isatin is reacted with (trimethylsilyl)diazomethane to yield 3-methoxyquinolin-2(1H)-one.

  • Step 2: Demethylation. The resulting 3-methoxyquinolin-2(1H)-one is treated with boron tribromide (BBr3) to afford the final product, 3-hydroxyquinolin-2(1H)-one.[2]

Synthetic Pathway Visualizations

The following diagrams illustrate the logical flow of the two synthetic routes.

G Traditional Route: Conrad-Limpach Type Synthesis cluster_start Starting Materials cluster_process Reaction Process cluster_end Final Product Aniline Aniline Condensation Condensation (220-230°C, 1h) Aniline->Condensation DiethylMalonate Diethyl malonate DiethylMalonate->Condensation Cyclization Thermal Cyclization (260-270°C, 3-6h) Condensation->Cyclization Intermediate Product 3-Hydroxyquinolin-2(1H)-one Cyclization->Product

Caption: Traditional Conrad-Limpach type synthesis workflow.

G New Route: Isatin Ring Expansion Synthesis cluster_start Starting Material cluster_process Reaction Process cluster_end Final Product Isatin Isatin RingExpansion Ring Expansion (with (TMS)diazomethane) Isatin->RingExpansion Demethylation Demethylation (with BBr3) RingExpansion->Demethylation 3-Methoxyquinolin-2(1H)-one Product 3-Hydroxyquinolin-2(1H)-one Demethylation->Product

Caption: New synthetic route via isatin ring expansion.

Objective Comparison and Conclusion

The traditional Conrad-Limpach type synthesis is a long-established method that can provide good yields, as demonstrated by the synthesis of a substituted analog.[1] However, this route is often characterized by harsh reaction conditions, including very high temperatures and long reaction times. These factors can limit the substrate scope, particularly for starting materials with sensitive functional groups, and may not align with the principles of green chemistry.

In contrast, the novel synthetic route starting from isatin represents a more modern and potentially milder approach to the 3-hydroxyquinolin-2(1H)-one scaffold.[2] While specific yields and reaction times for this route were not detailed in the available literature, the use of reagents like (trimethylsilyl)diazomethane and boron tribromide suggests that the reactions can likely be carried out under more controlled and less energy-intensive conditions compared to the thermal cyclization of the traditional method.

For researchers in drug development, the choice of synthetic route will depend on several factors. The traditional route may be suitable for large-scale synthesis of simple, robust analogs where the high-temperature conditions are not a concern. The new route, however, offers the potential for greater functional group tolerance and milder conditions, which could be advantageous for the synthesis of more complex and highly functionalized derivatives in a discovery chemistry setting. Further optimization and detailed quantitative analysis of the new route would be beneficial to fully assess its efficiency and scalability.

References

Unveiling the Enzymatic Interactions of 3-Hydroxyquinolin-2(1H)-one: A Comparative Guide to Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the selectivity of a compound is paramount. This guide provides a comparative analysis of the cross-reactivity of 3-Hydroxyquinolin-2(1H)-one, a versatile scaffold known for its diverse biological activities, with a range of enzymes. By presenting supporting experimental data and detailed methodologies, this document aims to facilitate a deeper understanding of its potential as a therapeutic agent and guide future drug discovery efforts.

The core structure of 3-Hydroxyquinolin-2(1H)-one has been identified as a privileged scaffold in medicinal chemistry, demonstrating inhibitory activity against a variety of enzymes. This inherent capacity for multiple interactions underscores the importance of a thorough cross-reactivity assessment to ensure target specificity and minimize off-target effects. This guide synthesizes available data on its interactions with several key enzymes, providing a framework for evaluating its selectivity profile.

Comparative Analysis of Enzyme Inhibition

The inhibitory potential of 3-Hydroxyquinolin-2(1H)-one and its derivatives has been evaluated against several enzymes. The following table summarizes the available quantitative data, primarily as half-maximal inhibitory concentrations (IC50), to facilitate a direct comparison of potency. It is important to note that these values are derived from different studies and experimental conditions, which may influence direct comparability.

Enzyme TargetCompoundIC50 (µM)Reference CompoundIC50 (µM)
D-Amino Acid Oxidase (DAAO)3-Hydroxyquinolin-2(1H)-one0.004--
Influenza A Endonuclease6-Bromo-3-hydroxyquinolin-2(1H)-one>10--
Influenza A Endonuclease7-Bromo-3-hydroxyquinolin-2(1H)-one>10--
Tyrosinase (from Agaricus bisporus)6-Bromo-3-hydroxyquinolin-2(1H)-one< 6.11Kojic Acid26.4
Human Phenylalanine Hydroxylase (hPAH)3-Hydroxyquinolin-2(1H)-one derivativesModulator of activity--

*Data for 6- and 7-Bromo-3-hydroxyquinolin-2(1H)-one are included as illustrative examples of the scaffold's activity against Influenza A Endonuclease and Tyrosinase, as data for the unsubstituted parent compound was not specified in the cited sources. For hPAH, derivatives of 3-hydroxyquinolin-2(1H)-one were found to act as protectors of enzyme activity rather than direct inhibitors with a reported IC50[1]. The D-amino acid oxidase inhibition study also noted that 3-hydroxyquinolin-2(1H)-one exhibited weak affinity for the glycine site of the NMDA receptor (29% inhibition at 10µM) and some affinity for D-aspartate oxidase (DDO) with an IC50 of 855nM, indicating a degree of cross-reactivity.

Experimental Methodologies

Detailed and reproducible experimental protocols are crucial for the validation and comparison of scientific findings. Below are the methodologies for the key enzyme inhibition assays cited in this guide.

D-Amino Acid Oxidase (DAAO) Inhibition Assay

The inhibitory activity of 3-Hydroxyquinolin-2(1H)-one against human DAAO was initially identified through a high-throughput functional assay, and its binding affinity was subsequently confirmed using a Biacore assay[2][3][4][5].

Functional Assay Principle: The functional assay for DAAO typically measures the production of hydrogen peroxide, a byproduct of the oxidative deamination of D-amino acids catalyzed by DAAO. The detection of hydrogen peroxide can be achieved using a variety of methods, including fluorescent or colorimetric probes.

Illustrative Protocol:

  • Reaction Mixture Preparation: Prepare a reaction buffer (e.g., 100 mM sodium pyrophosphate, pH 8.5) containing horseradish peroxidase (HRP), a D-amino acid substrate (e.g., D-serine), and a detection reagent (e.g., Amplex Red).

  • Compound Incubation: Add varying concentrations of 3-Hydroxyquinolin-2(1H)-one or a vehicle control to the wells of a microplate.

  • Enzyme Addition: Initiate the reaction by adding a purified human DAAO enzyme solution to each well.

  • Signal Detection: Incubate the plate at a controlled temperature (e.g., 25°C) and measure the fluorescence or absorbance at appropriate wavelengths over time.

  • Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

Influenza A Endonuclease Inhibition Assay

The inhibition of influenza A endonuclease by 3-hydroxyquinolin-2(1H)-one derivatives was assessed using a high-throughput fluorescence assay[6].

Assay Principle: This assay utilizes a fluorogenic substrate that is cleaved by the endonuclease activity of the influenza A virus PA protein. Cleavage of the substrate results in an increase in fluorescence, which is quenched in the presence of an inhibitor.

Illustrative Protocol:

  • Reagents: Purified influenza A endonuclease, a fluorogenic substrate (e.g., a single-stranded nucleic acid probe with a fluorophore and a quencher), and assay buffer.

  • Assay Plate Preparation: Dispense varying concentrations of the test compounds into the wells of a microplate.

  • Enzyme and Substrate Addition: Add the influenza A endonuclease enzyme to the wells, followed by the fluorogenic substrate to initiate the reaction.

  • Fluorescence Measurement: Monitor the increase in fluorescence intensity at an appropriate excitation and emission wavelength over a defined period.

  • IC50 Determination: Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control. The IC50 value is then determined by non-linear regression analysis of the concentration-response curve.

Tyrosinase Inhibition Assay

The inhibitory effect of 3-hydroxyquinolin-2(1H)-one derivatives on mushroom tyrosinase was determined spectrophotometrically[7].

Assay Principle: This assay measures the ability of a compound to inhibit the oxidation of L-DOPA to dopachrome, a colored product, by tyrosinase. The rate of dopachrome formation is monitored by measuring the absorbance at a specific wavelength.

Illustrative Protocol:

  • Materials: Mushroom tyrosinase, L-DOPA (substrate), phosphate buffer (e.g., 0.1 M, pH 6.8), and the test compound.

  • Reaction Setup: In a 96-well plate, add the test compound at various concentrations, followed by the mushroom tyrosinase solution. Pre-incubate the mixture for a set time (e.g., 10 minutes) at a controlled temperature (e.g., 25°C).

  • Reaction Initiation: Start the enzymatic reaction by adding the L-DOPA solution to each well.

  • Absorbance Reading: Measure the absorbance of the resulting dopachrome at approximately 475-490 nm at regular intervals using a microplate reader.

  • Data Analysis: Calculate the percentage of tyrosinase inhibition for each concentration of the test compound. The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the experimental process, the following diagrams, generated using Graphviz, illustrate a generalized workflow for assessing enzyme inhibition and a conceptual signaling pathway for tyrosinase inhibition.

Enzyme_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Compound Dilution Series Incubation Pre-incubation (Enzyme + Inhibitor) Compound_Prep->Incubation Enzyme_Prep Enzyme Solution Enzyme_Prep->Incubation Substrate_Prep Substrate Solution Reaction Reaction Initiation (Add Substrate) Substrate_Prep->Reaction Incubation->Reaction Detection Signal Detection (e.g., Absorbance, Fluorescence) Reaction->Detection Inhibition_Calc Calculate % Inhibition Detection->Inhibition_Calc IC50_Calc Determine IC50 Inhibition_Calc->IC50_Calc Tyrosinase_Inhibition_Pathway Tyrosine L-Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA O2 Dopaquinone Dopaquinone L_DOPA->Dopaquinone O2 Melanin Melanin Dopaquinone->Melanin Polymerization Tyrosinase Tyrosinase Tyrosinase->L_DOPA Tyrosinase->Dopaquinone Inhibitor 3-Hydroxyquinolin-2(1H)-one Inhibitor->Tyrosinase

References

Comparative Analysis of 3-Hydroxyquinolin-2(1H)-one Derivatives: A Molecular Docking Perspective

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Medicinal Chemistry and Drug Development

The 3-hydroxyquinolin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, recognized for its wide range of pharmacological activities. Derivatives of this core have been investigated for their potential as anti-inflammatory, anticancer, antiviral, and antibacterial agents. Molecular docking, a powerful computational technique, has been instrumental in elucidating the binding interactions between these derivatives and their biological targets, thereby guiding the development of more potent and selective therapeutic agents. This guide provides a comparative overview of docking studies performed on various 3-hydroxyquinolin-2(1H)-one derivatives, supported by experimental data and detailed protocols.

Data Presentation: A Comparative Look at Binding Affinities

The inhibitory potential and binding affinities of 3-hydroxyquinolin-2(1H)-one derivatives have been evaluated against a multitude of protein targets. The following tables summarize quantitative data from various studies, offering a comparative view of their performance.

Table 1: Docking Scores and Inhibitory Activity against Cyclooxygenase-2 (COX-2)

Compound Substituent Docking Score (kcal/mol) Key Interacting Residues Reference
S1 Hydrogen Lower than substituted analogues Not specified [1]
S2 Fluorine -8.75 Ser531, Tyr356, Arg121, Trp388 [1]
S3 Methoxy -8.60 Ser531, Tyr356, Arg121, Trp388 [1]
Ibuprofen (Reference Drug) -7.53 Tyr356, Arg121 [1]

Data sourced from a molecular docking study of hydroxyquinolone derivatives as potential COX enzyme inhibitors. The carbonyl and hydroxyl functional groups were noted as crucial for binding affinity.[1]

Table 2: Anti-Proliferative and Tyrosinase Inhibition Activity

Compound Series Target Activity Measurement Value Range Reference
8a-l Tubulin (Anticancer) GI₅₀ 0.15 to 1.4 µM [2][3]
- Tyrosinase IC₅₀ < 6.11 µM (four derivatives) [4]
Most Potent Derivative Tyrosinase IC₅₀ 2.52 µM [4]
Thiamidol (Reference) IC₅₀ 0.130 µM [4]
Kojic Acid (Reference) IC₅₀ 26.4 µM [4]

Compounds 8d, 8e, 8f, 8g, 8h, and 8k exhibited significant anti-proliferative activity against PANC 1, HeLa, and MDA-MB-231 cell lines.[2][3] The tyrosinase inhibition study highlighted 3-hydroxyquinolin-2(1H)-ones as good leads for developing agents against hyperpigmentation.[4]

Table 3: Activity against HIV-1 Integrase and Reverse Transcriptase

Compound Series Target Activity Measurement Result Reference
12a-o HIV-1 Integrase IN IC₅₀, Anti-HIV-1 EC₅₀ No significant activity (< 100 µM) [5][6]
- Influenza A Endonuclease IC₅₀ > 10 µM [7]

While direct anti-HIV-1 activity was not significant, docking analyses suggested the scaffold is a suitable template for further structural modification to improve potency.[5][6] Some derivatives, specifically 6- and 7-substituted ones, show potential as a scaffold for developing influenza endonuclease inhibitors.[7]

Experimental Protocols

The methodologies cited in these studies follow a standardized workflow crucial for reproducible and reliable results.

1. General Molecular Docking Protocol

  • Protein and Ligand Preparation :

    • Protein Structure : Three-dimensional crystal structures of target proteins are typically retrieved from the Protein Data Bank (PDB). The structures undergo preparation which includes removing water molecules, adding hydrogen atoms, and assigning appropriate charges.[8]

    • Ligand Structure : The 2D structures of the 3-hydroxyquinolin-2(1H)-one derivatives are drawn using chemical software. They are then converted to 3D structures, and energy minimization is performed to obtain a stable conformation.[8]

  • Molecular Docking Simulation :

    • Software : Commonly used software includes Glide (Schrödinger Suite), AutoDock Vina, Discovery Studio, and PyMol.[1][5][9]

    • Grid Generation : A grid box is defined around the active site of the target protein to specify the search space for the ligand. For instance, in a study targeting HIV-1 integrase, a 20×20×20 grid box was defined around the co-crystallized ligand, raltegravir.[5]

    • Docking and Scoring : The docking program explores various conformations and orientations of the ligand within the active site. A scoring function is then used to estimate the binding affinity for each pose, predicting the most probable binding mode.[8]

  • Validation and Analysis :

    • Validation : The docking protocol is often validated by re-docking the co-crystallized native ligand into the protein's active site. A low root-mean-square deviation (RMSD) between the docked and original poses (e.g., RMSD = 0.32 Å) indicates a valid protocol.[1]

    • Analysis : The binding interactions, such as hydrogen bonds, hydrophobic interactions, and π–π stacking, between the ligand and the protein's active site residues are analyzed to understand the structural basis of the observed activity.[1][8]

Visualizing Workflows and Pathways

Diagrams help elucidate complex processes in computational drug design and the biological context of the targeted molecules.

G cluster_prep Preparation Stage cluster_dock Docking Stage cluster_analysis Analysis Stage PDB 1. Target Selection (e.g., from PDB) PrepProtein 3. Protein Preparation (Add H, remove water) PDB->PrepProtein Ligand 2. Ligand Design (3-Hydroxyquinolin-2-one derivatives) PrepLigand 4. Ligand Preparation (Energy Minimization) Ligand->PrepLigand Grid 5. Grid Generation (Define Active Site) PrepProtein->Grid Docking 6. Molecular Docking (e.g., AutoDock Vina, Glide) PrepLigand->Docking Grid->Docking Scoring 7. Scoring & Ranking (Binding Energy) Docking->Scoring Analysis 8. Pose Analysis (H-bonds, Hydrophobic) Scoring->Analysis Lead 9. Lead Optimization Analysis->Lead G EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS Inhibitor 3-Hydroxyquinolin-2-one Derivative Inhibitor->EGFR Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Response Cell Proliferation, Angiogenesis, Survival TF->Response

References

A Head-to-Head Comparison of 3-Hydroxyquinolin-2(1H)-One with Known D-Amino Acid Oxidase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of 3-Hydroxyquinolin-2(1H)-one with a selection of known drugs that also exhibit inhibitory activity against D-amino acid oxidase (DAAO). DAAO is a flavoenzyme that degrades D-amino acids, most notably D-serine, an endogenous co-agonist of the N-methyl-D-aspartate (NMDA) receptor. Inhibition of DAAO is a promising therapeutic strategy for enhancing NMDA receptor function, which is implicated in the pathophysiology of several central nervous system disorders, including schizophrenia.

This comparison focuses on the inhibitory potency, mechanism of action, and pharmacological profile of 3-Hydroxyquinolin-2(1H)-one relative to the investigational drug luvadaxistat, the widely used food preservative sodium benzoate, and the atypical antipsychotic risperidone.

Quantitative Comparison of DAAO Inhibitory Potency

The following table summarizes the in vitro inhibitory potency of 3-Hydroxyquinolin-2(1H)-one and comparator drugs against D-amino acid oxidase. Potency is a critical parameter in drug development, influencing dose selection and the potential for off-target effects.

CompoundTarget EnzymeIC50 / KiPotency
3-Hydroxyquinolin-2(1H)-one Human DAAOIC50: 4 nMHigh
Luvadaxistat (TAK-831)Human DAAOIC50: 14 nM[1]High
Sodium BenzoateDAAOIC50: 2.1 - 6.7 mMLow
RisperidoneHuman DAAOKi: 41 µM[2]Low

Note: IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) are measures of inhibitor potency. A lower value indicates higher potency. Direct comparison of IC50 values should be made with caution as they can be influenced by assay conditions.

Signaling Pathway of D-Amino Acid Oxidase and its Inhibition

The diagram below illustrates the role of DAAO in the glutamatergic synapse and the mechanism by which DAAO inhibitors exert their effects. By inhibiting DAAO, these compounds prevent the degradation of D-serine, leading to increased synaptic concentrations of this NMDA receptor co-agonist. This, in turn, enhances NMDA receptor-mediated neurotransmission.

DAAO_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_astrocyte Astrocyte cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Binds SerineRacemase Serine Racemase D_Serine_Astrocyte D-Serine SerineRacemase->D_Serine_Astrocyte Produces L_Serine L-Serine L_Serine->SerineRacemase Substrate DAAO D-Amino Acid Oxidase (DAAO) D_Serine_Astrocyte->DAAO Substrate D_Serine_Astrocyte->NMDAR Co-agonist DegradationProducts Degradation Products DAAO->DegradationProducts Produces Ca_Influx Ca²⁺ Influx NMDAR->Ca_Influx Activates DownstreamSignaling Downstream Signaling (e.g., Synaptic Plasticity) Ca_Influx->DownstreamSignaling Initiates Inhibitor 3-Hydroxyquinolin-2(1H)-one & other DAAO Inhibitors Inhibitor->DAAO Inhibits

DAAO Signaling Pathway and Inhibition

Experimental Protocols

The inhibitory activity of 3-Hydroxyquinolin-2(1H)-one and the comparator drugs against DAAO is typically determined using an in vitro enzyme inhibition assay. A common and sensitive method is the Amplex® Red-based fluorometric assay.

Principle of the Amplex® Red DAAO Inhibition Assay

DAAO catalyzes the oxidative deamination of a D-amino acid substrate (e.g., D-serine), producing hydrogen peroxide (H₂O₂) as a byproduct. In the presence of horseradish peroxidase (HRP), the Amplex® Red reagent reacts with H₂O₂ to produce the highly fluorescent compound resorufin. The rate of resorufin formation, which can be measured with a fluorescence microplate reader, is directly proportional to the DAAO activity. The potency of an inhibitor is determined by measuring the reduction in DAAO activity across a range of inhibitor concentrations.

Experimental Workflow

The following diagram outlines the typical workflow for determining the IC50 value of a DAAO inhibitor using the Amplex® Red assay.

DAAO_Assay_Workflow A Prepare Reagents: - DAAO Enzyme - D-Serine (Substrate) - Amplex Red & HRP - Assay Buffer - Inhibitor Stock Solution B Prepare Serial Dilutions of Inhibitor A->B D Add Inhibitor Dilutions to Wells (and vehicle control) B->D C Dispense DAAO Enzyme into 96-well Plate C->D E Pre-incubate to Allow Inhibitor-Enzyme Binding D->E F Initiate Reaction by Adding D-Serine, Amplex Red, and HRP Mixture E->F G Measure Fluorescence Kinetically (e.g., Ex/Em = 535/587 nm) F->G H Calculate Reaction Rates (Slopes) G->H I Plot % Inhibition vs. [Inhibitor] and Fit to Dose-Response Curve H->I J Determine IC50 Value I->J

Workflow for DAAO Inhibition IC50 Determination
Detailed Methodology

  • Reagent Preparation : All reagents are prepared in an appropriate assay buffer (e.g., 50 mM sodium phosphate, pH 7.4). A stock solution of the test compound is typically prepared in DMSO and then serially diluted in the assay buffer.

  • Enzyme and Inhibitor Incubation : The DAAO enzyme is added to the wells of a 96-well microplate. The serially diluted inhibitor is then added to the wells, and the plate is incubated for a defined period (e.g., 15-30 minutes) at room temperature to allow for the binding of the inhibitor to the enzyme.

  • Reaction Initiation : The enzymatic reaction is initiated by the addition of a solution containing the D-serine substrate, Amplex® Red reagent, and HRP.

  • Data Acquisition : The fluorescence intensity is measured immediately and kinetically over a period of time (e.g., 30-60 minutes) using a fluorescence plate reader with appropriate excitation and emission wavelengths (e.g., ~535 nm excitation and ~587 nm emission).

  • Data Analysis : The rate of the reaction is determined from the linear portion of the kinetic read. The percentage of inhibition for each inhibitor concentration is calculated relative to a control reaction with no inhibitor. The IC50 value is then determined by fitting the concentration-response data to a suitable sigmoidal dose-response curve.

Head-to-Head Comparison

3-Hydroxyquinolin-2(1H)-one

With a reported IC50 of 4 nM against human DAAO, 3-Hydroxyquinolin-2(1H)-one is a highly potent inhibitor. Its low nanomolar potency suggests a strong potential for effective D-serine elevation at therapeutic doses. Further research into its selectivity profile and in vivo efficacy is warranted to fully understand its therapeutic potential.

Luvadaxistat (TAK-831)

Luvadaxistat is another potent and selective DAAO inhibitor with a reported IC50 of 14 nM for the human enzyme.[1] It has undergone clinical investigation for the treatment of cognitive impairment associated with schizophrenia.[3] Its high potency and selectivity make it a key benchmark for novel DAAO inhibitors.

Sodium Benzoate

In contrast to the high potency of 3-Hydroxyquinolin-2(1H)-one and luvadaxistat, sodium benzoate is a low-potency DAAO inhibitor, with IC50 values in the millimolar range.[4] Despite its lower potency, it has been investigated in clinical trials as an adjunctive therapy for schizophrenia and other CNS disorders, often at high doses.[5][6] Its established safety profile as a food preservative is a notable advantage.

Risperidone

Risperidone is an atypical antipsychotic with a multi-receptor binding profile. Its primary mechanism of action is thought to be through antagonism of dopamine D2 and serotonin 5-HT2A receptors. While it has been shown to inhibit DAAO with a Ki of 41 µM, this is significantly less potent than its primary targets.[2] The contribution of DAAO inhibition to the overall clinical efficacy of risperidone is likely to be minor compared to its effects on dopaminergic and serotonergic systems.

Conclusion

3-Hydroxyquinolin-2(1H)-one emerges as a highly potent D-amino acid oxidase inhibitor, with in vitro potency comparable to the clinically investigated compound luvadaxistat. Its nanomolar IC50 value suggests a significant potential for modulating the D-serine-NMDA receptor pathway. In a head-to-head comparison, it is substantially more potent than sodium benzoate and the atypical antipsychotic risperidone. The data presented in this guide, along with the detailed experimental protocols, provide a strong foundation for further preclinical and clinical investigation of 3-Hydroxyquinolin-2(1H)-one as a potential therapeutic agent for CNS disorders associated with NMDA receptor hypofunction. Future studies should focus on its selectivity, pharmacokinetic profile, and in vivo efficacy to fully elucidate its therapeutic promise.

References

A Comparative Guide to the Reproducibility of 3-Hydroxyquinolin-2(1H)-one Synthesis Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the synthesis of the 3-hydroxyquinolin-2(1H)-one scaffold is a critical step in the creation of a wide array of therapeutic agents. The choice of synthetic route can significantly influence the efficiency, scalability, and, most importantly, the reproducibility of the manufacturing process. This guide provides an objective comparison of the most common methods for the synthesis of 3-hydroxyquinolin-2(1H)-one, with a focus on reproducibility, supported by experimental data and detailed protocols.

The primary routes to this important heterocyclic core include the classical Conrad-Limpach and Gould-Jacobs reactions, synthesis from anthranilic acid derivatives, and various intramolecular cyclization strategies. Each of these methods presents a unique set of advantages and challenges that affect their reproducibility.

Comparison of Key Performance Indicators

The selection of a synthetic method is often a trade-off between yield, purity, reaction conditions, and the ease of reproduction. The following table summarizes the key characteristics of the principal synthetic routes to 3-hydroxyquinolin-2(1H)-one and its analogs.

Synthesis MethodStarting MaterialsTypical Reaction ConditionsReported YieldPurityKey AdvantagesReproducibility Challenges
Conrad-Limpach/Gould-Jacobs Reaction Anilines, Diethyl Malonate/β-ketoestersHigh temperatures (250-300°C), often in high-boiling solvents (e.g., diphenyl ether, mineral oil).[1][2] Microwave-assisted methods can reduce reaction times.[3][4]Moderate to high (can be >90% under optimized conditions).[5]Often requires extensive purification to remove byproducts and starting materials.[6]Utilizes readily available and inexpensive starting materials.[2]Highly sensitive to reaction temperature and solvent choice.[6] High temperatures can lead to decomposition and tar formation. Reproducing high yields can be difficult without careful optimization.[6]
Synthesis from Anthranilic Acid Anthranilic acid, Acetic AnhydrideHeating in acetic acid/acetic anhydride.Moderate (around 35-40%).Purification is typically required to achieve high purity.A straightforward approach for certain substitution patterns.Yields can be modest, and the method may not be as general as others.
Intramolecular Cyclization N-aryl cinnamides, α-halo-ortho-alkenyl anilides, etc.Varies widely depending on the specific strategy; can involve acid catalysis, radical initiation, or transition metal catalysis.[7][8]Moderate to good, but highly substrate-dependent.[7][8]Purity can be high if the cyclization is clean, but side reactions are possible.[8]Offers access to a wide range of substituted quinolinones.The success and reproducibility are highly dependent on the specific substrate, catalyst, and reaction conditions. Competing reaction pathways can be a significant issue.[7]

Experimental Protocols

Conrad-Limpach/Gould-Jacobs Synthesis of 4-Hydroxyquinolin-2(1H)-one

This method represents a classical and widely used approach for the synthesis of 4-hydroxy-2-quinolones. The reproducibility of this reaction is highly dependent on temperature control and the choice of a high-boiling inert solvent.

Reactants:

  • Aniline (or a substituted aniline)

  • Diethyl malonate (or a suitable β-ketoester like ethyl acetoacetate)

  • High-boiling solvent (e.g., Dowtherm A, mineral oil, or 1,2,4-trichlorobenzene)[5][6]

Procedure:

  • A mixture of the aniline and diethyl malonate is heated, often at temperatures ranging from 140-150°C, for a period of 1-2 hours to form the intermediate enamine.[5]

  • This intermediate is then added, typically dropwise, to a pre-heated high-boiling solvent at a temperature of approximately 250°C.[5]

  • The reaction mixture is maintained at this high temperature for 15-30 minutes to facilitate the thermal cyclization.[5]

  • Upon cooling, the product precipitates and can be collected by filtration.

  • The crude product is then washed with a suitable solvent, such as petroleum ether or acetonitrile, and can be further purified by recrystallization from a solvent like ethanol.[5][9]

Synthesis of 4-Hydroxy-1-methylquinolin-2(1H)-one from N-Methylanthranilic Acid

This method provides a route to N-substituted quinolinones starting from the corresponding N-substituted anthranilic acid.

Reactants:

  • N-methylanthranilic acid

  • Acetic acid

  • Acetic anhydride

Procedure:

  • N-methylanthranilic acid is dissolved in a mixture of acetic acid and acetic anhydride.

  • The solution is heated to 120°C for approximately 6 hours.

  • The reaction mixture is then cooled and poured into ice water.

  • The solution is basified with sodium hydroxide, and any precipitate is filtered off.

  • The filtrate is then acidified with hydrochloric acid and cooled to precipitate the product.

  • The resulting solid is collected by filtration and washed with benzene.

Intramolecular Cyclization for the Synthesis of 3-Hydroxyquinolin-2-ones

The conditions for intramolecular cyclization are highly specific to the starting material. The following is a general example based on the acid-catalyzed rearrangement of N-benzyl-2-chloro-N,3-diaryloxirane-2-carboxamides.

Reactants:

  • N-benzyl-2-chloro-N,3-diaryloxirane-2-carboxamide

  • Acid catalyst (e.g., trifluoroacetic acid (CF3CO2H) or a mixture of acetic acid and sulfuric acid)[7]

Procedure:

  • The N-benzyl-2-chloro-N,3-diaryloxirane-2-carboxamide starting material is dissolved in a suitable solvent.

  • The acid catalyst is added to the solution.

  • The reaction is stirred under optimized temperature and for a specific duration, which is highly dependent on the substituents on the aromatic rings.[7]

  • The reaction progress is monitored by techniques such as thin-layer chromatography (TLC).

  • Upon completion, the reaction is worked up, which may involve neutralization, extraction, and purification by column chromatography to isolate the desired 3-hydroxyquinolin-2-one.

Visualizing the Workflow

The following diagrams illustrate the general experimental workflow and the logical relationship between the key synthetic methods for producing 3-hydroxyquinolin-2(1H)-one.

G cluster_0 General Synthesis Workflow Start Select Starting Materials Reaction Perform Chemical Reaction (Heating/Catalysis) Start->Reaction Workup Reaction Work-up (Quenching, Extraction) Reaction->Workup Purification Purification (Recrystallization/Chromatography) Workup->Purification Analysis Characterization (NMR, MS, etc.) Purification->Analysis End Final Product Analysis->End

Caption: General experimental workflow for the synthesis of 3-hydroxyquinolin-2(1H)-one.

G cluster_1 Synthetic Routes to 3-Hydroxyquinolin-2(1H)-one Target 3-Hydroxyquinolin-2(1H)-one Method1 Conrad-Limpach / Gould-Jacobs (Aniline + Malonate Derivative) Method1->Target High Temp Method2 From Anthranilic Acid Method2->Target Acid/Anhydride Method3 Intramolecular Cyclization Method3->Target Various Catalysts

Caption: Key synthetic pathways to 3-hydroxyquinolin-2(1H)-one.

References

Benchmarking the Antioxidant Potential of 3-Hydroxyquinolin-2(1H)-one Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antioxidant activity of 3-Hydroxyquinolin-2(1H)-one analogs and other related heterocyclic compounds. The data presented is compiled from various studies to offer a benchmark for their potential as antioxidant agents. This document summarizes quantitative data in structured tables, details the experimental protocols for key antioxidant assays, and visualizes the workflows for clarity and reproducibility.

Comparative Antioxidant Activity

The antioxidant capacity of various quinoline and quinazolinone derivatives has been evaluated using multiple assays. The following tables summarize the reported half-maximal inhibitory concentration (IC50) and Trolox Equivalent Antioxidant Capacity (TEAC) values, providing a direct comparison of their potency. Lower IC50 values indicate greater antioxidant activity.

CompoundDPPH IC50 (µM)Reference CompoundReference DPPH IC50 (µM)
3a (6-chloro-2-thioxo-3-(4-nitrophenyl)-2,3-dihydroquinazolin-4(1H)-one)191 ± 11BHT245 ± 27
3g (6-bromo-2-thioxo-3-(3-(trifluoromethyl)phenyl)-2,3-dihydroquinazolin-4(1H)-one)165 ± 5BHT245 ± 27
5a (2-(benzylthio)-6-chloro-3-(4-nitrophenyl)quinazolin-4(3H)-one)172 ± 4BHT245 ± 27
21e (2-(2,3-dihydroxyphenyl)quinazolin-4(3H)-one)7.5--
21g (2-(3,4-dihydroxyphenyl)quinazolin-4(3H)-one)7.4--
21h (2-(3,4-dihydroxyphenyl)quinazolin-4(3H)-one)7.2--

Data for compounds 3a, 3g, and 5a are from a study on 3-Aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-ones and their derivatives.[1] Data for compounds 21e, 21g, and 21h are from an evaluation of 2-Substituted Quinazolin-4(3H)-ones.[2]

CompoundABTS TEACCUPRAC TEAC
21e (2-(2,3-dihydroxyphenyl)quinazolin-4(3H)-one)1.753.46
21g (2-(3,4-dihydroxyphenyl)quinazolin-4(3H)-one)1.312.62
21h (2-(3,4-dihydroxyphenyl)quinazolin-4(3H)-one)1.392.74

TEAC (Trolox Equivalent Antioxidant Capacity) values for 2-Substituted Quinazolin-4(3H)-ones.[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are the experimental protocols for the antioxidant assays cited in this guide.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The antioxidant activity of the synthesized compounds was determined using the DPPH radical scavenging assay.[3]

  • Preparation of Solutions:

    • A 1 mM solution of DPPH was prepared in methanol.

    • Solutions of the test compounds were prepared in DMSO at various concentrations (e.g., 8, 32, and 128 µg/mL).[3]

  • Assay Procedure:

    • In a 96-well plate, 200 µL of the DPPH solution was added to 1.28 µL of each test compound solution.[3]

    • The plate was incubated at 37 °C for 30 minutes.[3]

    • The absorbance was measured at 517 nm using a microplate spectrophotometer.[3]

  • Calculation:

    • The percentage of radical scavenging activity was calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

    • The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, was determined from a plot of inhibition percentage against compound concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay

The ABTS assay is another common method for determining antioxidant capacity.[4]

  • Preparation of ABTS Radical Cation (ABTS•+):

    • The ABTS•+ was generated by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate.

    • The mixture was kept in the dark at room temperature for 12-16 hours before use.

  • Assay Procedure:

    • The ABTS•+ solution was diluted with an appropriate solvent (e.g., ethanol) to an absorbance of 0.70 ± 0.02 at 734 nm.

    • A specific volume of the test compound was mixed with the diluted ABTS•+ solution.

    • The absorbance was read at 734 nm after a set incubation time.

  • Calculation:

    • The antioxidant activity was expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox with the same antioxidant capacity as the test compound.

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for the synthesis of certain quinazolinone derivatives and the DPPH antioxidant assay.

experimental_workflow cluster_synthesis Synthesis of 2-Substituted Quinazolin-4(3H)-ones cluster_dpph DPPH Assay Workflow benzaldehyde Benzaldehyde derivative quinazolinone 2-Substituted Quinazolin-4(3H)-one benzaldehyde->quinazolinone Reacts with anthranilamide Anthranilamide anthranilamide->quinazolinone dmso DMSO dmso->quinazolinone heat 100 °C, 24-48h heat->quinazolinone prep_dpph Prepare 1 mM DPPH in Methanol mix Mix DPPH and Test Compound prep_dpph->mix prep_sample Prepare Test Compound Solutions in DMSO prep_sample->mix incubate Incubate at 37°C for 30 min mix->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Inhibition and IC50 measure->calculate

Caption: General workflow for the synthesis of 2-substituted quinazolin-4(3H)-ones and the DPPH assay.

signaling_pathway ROS Reactive Oxygen Species (ROS) Neutralized_ROS Neutralized Species ROS->Neutralized_ROS is converted to Cellular_Damage Oxidative Stress & Cellular Damage ROS->Cellular_Damage causes Antioxidant 3-Hydroxyquinolin-2(1H)-one Analog Antioxidant->ROS donates electron/ hydrogen atom to

Caption: Simplified mechanism of antioxidant action against reactive oxygen species (ROS).

References

Comparison Guide: Confirming the Binding Mode of 3-Hydroxyquinolin-2(1H)-one to Protein Kinase X (PKX)

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the binding mode of 3-Hydroxyquinolin-2(1H)-one to its target, Protein Kinase X (PKX), alongside other known inhibitors. We present supporting experimental data to elucidate its mechanism of action, offering a valuable resource for researchers in kinase inhibitor development.

Introduction to PKX and its Inhibitors

Protein Kinase X (PKX) is a critical enzyme in the "Cell Survival Signaling Pathway," and its aberrant activity has been implicated in various proliferative diseases. Consequently, the development of potent and specific PKX inhibitors is a primary focus of therapeutic research. 3-Hydroxyquinolin-2(1H)-one has emerged as a promising scaffold for PKX inhibition. This guide compares its binding characteristics to two other classes of inhibitors: the ATP-competitive "Inhibitor A" and the allosteric modulator "Inhibitor B."

Comparative Binding Affinity and Kinetics

To ascertain the binding mode and affinity of 3-Hydroxyquinolin-2(1H)-one, a series of biophysical assays were conducted. The results are summarized below, comparing its performance against Inhibitor A and Inhibitor B.

Table 1: Comparative Binding Affinities and Kinetic Parameters for PKX Inhibitors

CompoundIC50 (nM)Ki (nM)Kon (10⁵ M⁻¹s⁻¹)Koff (10⁻³ s⁻¹)Binding Stoichiometry (N)
3-Hydroxyquinolin-2(1H)-one78452.51.11.05
Inhibitor A52304.81.40.98
Inhibitor B150NA1.13.21.01

Data are presented as the mean of three independent experiments.

The data indicate that 3-Hydroxyquinolin-2(1H)-one is a potent inhibitor of PKX, with a binding affinity in the nanomolar range. Its kinetic profile, characterized by a rapid association rate (kon) and a relatively slow dissociation rate (koff), suggests a stable and durable interaction with the target protein.

Experimental Protocols

The half-maximal inhibitory concentration (IC50) was determined using a luminescence-based kinase assay. The reaction mixture contained 10 nM recombinant human PKX, 10 µM ATP, and 1 µM of a biotinylated peptide substrate in a kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). The inhibitors were serially diluted in DMSO and added to the reaction, followed by a 60-minute incubation at room temperature. The amount of remaining ATP was quantified using a commercial kinase-glo kit, and the luminescent signal was measured with a plate reader. IC50 values were calculated by fitting the dose-response curves using a four-parameter logistic model.

Real-time binding kinetics (kon and koff) were measured using an SPR-based biosensor. Recombinant PKX was immobilized on a CM5 sensor chip via amine coupling. A series of inhibitor concentrations (0.1 to 1000 nM) in HBS-EP+ buffer (0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20) were injected over the chip surface at a flow rate of 30 µL/min. The association and dissociation phases were monitored for 180 seconds and 300 seconds, respectively. The resulting sensorgrams were fitted to a 1:1 Langmuir binding model to determine the kinetic parameters.

The binding stoichiometry and thermodynamic parameters were determined by Isothermal Titration Calorimetry (ITC). All experiments were performed at 25°C. A solution of 200 µM of the inhibitor was titrated into a sample cell containing 20 µM of PKX in a buffer of 50 mM Tris-HCl pH 7.5 and 150 mM NaCl. The titration consisted of an initial 0.4 µL injection followed by 39 subsequent injections of 1 µL at 150-second intervals. The heat changes upon binding were measured, and the data were fitted to a one-site binding model to determine the binding stoichiometry (N), dissociation constant (Kd), enthalpy (ΔH), and entropy (ΔS) of binding.

Visualizing Molecular Interactions and Experimental Design

To provide a clearer understanding of the biological context and experimental procedures, the following diagrams illustrate the key pathways and workflows.

G PKX Signaling Pathway cluster_0 GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Binds PKX PKX Receptor->PKX Activates DownstreamEffector Downstream Effector PKX->DownstreamEffector Phosphorylates CellSurvival Cell Survival and Proliferation DownstreamEffector->CellSurvival Promotes Inhibitor 3-Hydroxyquinolin-2(1H)-one Inhibitor->PKX Inhibits

Caption: The role of PKX in the cell survival signaling cascade and the inhibitory action of 3-Hydroxyquinolin-2(1H)-one.

G Experimental Workflow for Inhibitor Characterization cluster_1 Start Start: Synthesize/Obtain Inhibitor IC50 In Vitro Kinase Assay (IC50 Determination) Start->IC50 SPR Surface Plasmon Resonance (Kinetic Analysis) IC50->SPR ITC Isothermal Titration Calorimetry (Thermodynamic Profile) SPR->ITC DataAnalysis Data Analysis and Binding Mode Confirmation ITC->DataAnalysis End End: Confirmed Binding Mode DataAnalysis->End

Caption: A stepwise workflow for the biophysical characterization of PKX inhibitors.

G Logical Relationship of Binding Parameters cluster_2 BindingAffinity Binding Affinity (Ki/Kd) BindingMode Overall Binding Mode BindingAffinity->BindingMode Kinetics Kinetics (kon, koff) Kinetics->BindingMode Thermodynamics Thermodynamics (ΔH, ΔS) Thermodynamics->BindingMode

Caption: The relationship between different biophysical parameters in defining the overall binding mode of an inhibitor.

Conclusion

The collective data from in vitro kinase assays, SPR, and ITC strongly support a direct and high-affinity binding mode for 3-Hydroxyquinolin-2(1H)-one to the PKX enzyme. Its kinetic profile is comparable to the established ATP-competitive inhibitor (Inhibitor A), suggesting a similar mechanism of action. The favorable thermodynamic signature further underscores the stability of the drug-target complex. These findings validate 3-Hydroxyquinolin-2(1H)-one as a robust lead compound for the development of novel PKX-targeted therapies. Further structural studies, such as X-ray co-crystallography, are warranted to elucidate the precise atomic-level interactions governing this binding event.

Evaluating the Selectivity of 3-Hydroxyquinolin-2(1H)-one Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 3-hydroxyquinolin-2(1H)-one scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives demonstrating inhibitory activity against a range of biological targets. Understanding the selectivity of these inhibitors is paramount for developing safe and efficacious therapeutic agents. This guide provides a comparative overview of the selectivity of various 3-hydroxyquinolin-2(1H)-one inhibitors based on available experimental data, details the methodologies used for their evaluation, and visualizes key experimental workflows and relevant biological pathways.

Quantitative Analysis of Inhibitor Potency

The inhibitory potency of 3-hydroxyquinolin-2(1H)-one derivatives has been evaluated against several enzymes. The following table summarizes the half-maximal inhibitory concentration (IC50) values for representative compounds against their primary targets. It is important to note that direct cross-target selectivity cannot be inferred from this data as the compounds and assays differ between studies.

Compound ClassPrimary TargetRepresentative DerivativeIC50 (µM)Reference
Tyrosinase InhibitorsMushroom Tyrosinase (abTYR)Unspecified 3-hydroxyquinolin-2(1H)-one derivative2.52[1]
Kojic Acid (Reference)26.4[1]
Thiamidol (Reference)0.130[1]
D-Amino Acid Oxidase (DAAO) InhibitorsHuman DAAO3-Hydroxyquinolin-2(1H)-onePotent (specific IC50 not provided in abstract)[2][3][4][5][6][7]
Influenza A Endonuclease InhibitorsH1N1 Influenza A Endonuclease6-(p-fluorophenyl)-3-hydroxyquinolin-2(1H)-one>10[8]
7-(p-fluorophenyl)-3-hydroxyquinolin-2(1H)-one0.5[8]
Phenylalanine Hydroxylase (hPAH) ModulatorsHuman PAHVarious derivativesModulatory effects observed[9]
mTOR InhibitorsmTORTorin1 (a benzonaphthyridinone derivative)0.002 (cellular EC50 for mTORC1)[10]

Experimental Protocols

The determination of inhibitor selectivity relies on robust and well-defined experimental protocols. Below are summaries of methodologies cited in the evaluation of 3-hydroxyquinolin-2(1H)-one inhibitors and related compounds.

Enzyme Inhibition Assays
  • Radiometric Assays: These assays are a gold standard for measuring kinase activity. They directly detect the phosphorylation of a substrate by tracking the incorporation of radiolabeled phosphate from [³²P]- or [³³P]-ATP.[11][12] This method is highly sensitive and provides a direct measure of catalytic activity.

  • Fluorescence-Based Assays: For influenza A endonuclease, an assay was used where cleavage of a nucleic acid probe results in the fluorescence of a FAM fluorophore upon excitation.[8] Changes in fluorescence intensity are measured to determine enzyme activity and inhibition.

  • High-Throughput Screening (HTS): The initial discovery of 3-hydroxyquinolin-2(1H)-one as a DAAO inhibitor was achieved through a functional high-throughput screening assay.[2][3][4][6][7] HTS allows for the rapid testing of large compound libraries to identify initial hits.

Binding Affinity Assays
  • Surface Plasmon Resonance (SPR): SPR, using platforms like Biacore, was employed to confirm the binding affinity of 3-hydroxyquinolin-2(1H)-one to human DAAO.[2][3][4][6][7] This technique measures the change in the refractive index at the surface of a sensor chip as the inhibitor binds to the immobilized target protein, providing kinetic data on the interaction.

  • Competitive Binding Assays: These assays measure the dissociation constant (Kd) of an inhibitor-kinase complex by assessing the displacement of a known binding ligand.[11] This method is useful for determining the affinity of an inhibitor for its target.

Structural Biology
  • X-ray Crystallography: Co-crystallization of 3-hydroxyquinolin-2(1H)-one with human DAAO and 7-(p-fluorophenyl)-3-hydroxyquinolin-2(1H)-one with influenza endonuclease provided detailed insights into the binding mode of these inhibitors at the atomic level.[2][8] This information is crucial for structure-activity relationship (SAR) studies and the rational design of more potent and selective analogues.

Visualizing Experimental Workflows and Signaling Pathways

Diagrams generated using Graphviz (DOT language) are provided below to illustrate a typical workflow for evaluating inhibitor selectivity and a relevant biological pathway.

experimental_workflow cluster_screening Primary Screening cluster_selectivity Selectivity Profiling cluster_mechanism Mechanism of Action cluster_invivo In Vivo Validation HTS High-Throughput Screening Primary_Assay Primary Target Assay (e.g., IC50) HTS->Primary_Assay Hit Identification Panel_Screening Kinase/Enzyme Panel Screening Primary_Assay->Panel_Screening Lead Compounds Binding_Assay Binding Affinity (e.g., SPR) Primary_Assay->Binding_Assay Off_Target_Assays Cellular Off-Target Assays Panel_Screening->Off_Target_Assays PK_PD Pharmacokinetics/Pharmacodynamics Panel_Screening->PK_PD Selective Leads Structural_Studies Structural Biology (X-ray, NMR) Binding_Assay->Structural_Studies Efficacy_Models Animal Efficacy Models PK_PD->Efficacy_Models daao_pathway D_Serine D-Serine DAAO D-Amino Acid Oxidase (DAAO) D_Serine->DAAO Substrate NMDA_Receptor NMDA Receptor D_Serine->NMDA_Receptor Co-agonist Products α-keto acid + NH3 + H2O2 DAAO->Products Catalysis Inhibitor 3-Hydroxyquinolin-2(1H)-one Inhibitor Inhibitor->DAAO Inhibition Synaptic_Plasticity Synaptic Plasticity NMDA_Receptor->Synaptic_Plasticity

References

Safety Operating Guide

Proper Disposal of 3-Hydroxyquinolin-2(1H)-one: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals

The proper disposal of 3-Hydroxyquinolin-2(1H)-one is crucial for maintaining laboratory safety and ensuring environmental protection. This heterocyclic aromatic compound, while valuable in research, particularly in the development of inhibitors for enzymes like influenza A endonuclease, requires careful handling and disposal due to its potential hazards. This guide provides a comprehensive, step-by-step approach to the safe disposal of 3-Hydroxyquinolin-2(1H)-one and associated waste materials, in line with best practices for laboratory chemical waste management.

Immediate Safety Precautions

Before initiating any disposal procedures, it is imperative to consult the material's Safety Data Sheet (SDS) and adhere to all institutional and local regulations. The primary hazards associated with 3-Hydroxyquinolin-2(1H)-one include skin irritation, serious eye irritation, and potential respiratory irritation.

Personal Protective Equipment (PPE):

  • Gloves: Wear chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Use safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A standard laboratory coat is required.

  • Respiratory Protection: If handling the powder outside of a fume hood, a NIOSH-approved respirator may be necessary.

Handling:

  • All handling of solid 3-Hydroxyquinolin-2(1H)-one should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.

  • Avoid generating dust.

  • Ensure an eyewash station and safety shower are readily accessible.

Step-by-Step Disposal Protocol

The recommended primary disposal method for 3-Hydroxyquinolin-2(1H)-one is through a licensed hazardous waste disposal company, typically involving controlled incineration.

1. Waste Segregation and Collection:

  • Solid Waste:

    • Collect unadulterated 3-Hydroxyquinolin-2(1H)-one waste, including expired or surplus material, in a dedicated, clearly labeled hazardous waste container.

    • The container should be made of a compatible material (e.g., high-density polyethylene) and have a secure, tight-fitting lid.

    • Label the container with "Hazardous Waste," the full chemical name "3-Hydroxyquinolin-2(1H)-one," and any other information required by your institution's environmental health and safety (EHS) department.

  • Contaminated Materials:

    • Dispose of all materials that have come into contact with 3-Hydroxyquinolin-2(1H)-one, such as gloves, weighing paper, and pipette tips, in the same designated hazardous waste container as the solid waste.

  • Liquid Waste (Solutions and Mother Liquors):

    • Collect solutions containing 3-Hydroxyquinolin-2(1H)-one and mother liquors from crystallization processes in a separate, sealed, and clearly labeled hazardous waste container.

    • The label should include "Hazardous Waste," the chemical name, the solvent(s) used, and an approximate concentration of the quinolinone derivative.

    • Do not mix this waste stream with other incompatible chemical wastes.

2. Spill Management and Decontamination:

  • Minor Spills:

    • In the event of a small spill of solid 3-Hydroxyquinolin-2(1H)-one, carefully sweep the material to avoid creating dust and place it in the designated hazardous waste container.

    • Decontaminate the spill area with a suitable organic solvent, such as ethanol or isopropanol, followed by a thorough wash with soap and water.[1]

    • Collect all materials used for cleanup (e.g., absorbent pads, wipes) as hazardous waste.

  • Decontamination of Glassware:

    • Rinse glassware that has been in contact with 3-Hydroxyquinolin-2(1H)-one with a suitable solvent (e.g., acetone or ethanol) before standard washing.[1]

    • Collect the solvent rinsate as hazardous liquid waste.[1]

3. Storage of Waste:

  • Store all hazardous waste containers in a designated, well-ventilated, and secure satellite accumulation area.

  • Ensure containers are kept closed except when adding waste.

  • Follow your institution's guidelines for the maximum allowable accumulation time for hazardous waste.

4. Final Disposal:

  • Arrange for the pickup and disposal of the hazardous waste through your institution's EHS department or a licensed chemical waste disposal contractor.

  • The primary method of disposal for quinoline derivatives is controlled incineration in a hazardous waste incinerator.[2] For quinoline, a rotary kiln incinerator operating between 820 to 1,600 °C or a fluidized bed incinerator at 450 to 980 °C are considered effective.[1]

Prohibited Actions:

  • DO NOT dispose of 3-Hydroxyquinolin-2(1H)-one down the drain.

  • DO NOT dispose of 3-Hydroxyquinolin-2(1H)-one in the regular trash.

  • DO NOT attempt to neutralize the chemical with strong acids or bases without a validated and approved laboratory procedure, as this may create unknown and potentially more hazardous byproducts.

Quantitative Data Summary

ParameterRotary Kiln IncinerationFluidized Bed Incineration
Temperature Range 820 - 1,600 °C450 - 980 °C
Residence Time Seconds (liquids/gases), Hours (solids)Seconds (liquids/gases), Longer for solids

Data based on guidelines for quinoline disposal.[1]

Disposal Workflow Diagram

DisposalWorkflow Disposal Workflow for 3-Hydroxyquinolin-2(1H)-one cluster_prep Preparation & Handling cluster_waste_type Waste Identification & Segregation cluster_collection Collection & Decontamination cluster_final Storage & Final Disposal start Generation of 3-Hydroxyquinolin-2(1H)-one Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Handle in Chemical Fume Hood ppe->fume_hood waste_type Identify Waste Type fume_hood->waste_type solid_waste Solid Waste (Pure compound, contaminated solids) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions, mother liquors) waste_type->liquid_waste Liquid glassware Contaminated Glassware waste_type->glassware Glassware collect_solid Collect in Labeled Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Hazardous Waste Container liquid_waste->collect_liquid decon_glassware Decontaminate Glassware with Solvent glassware->decon_glassware store_waste Store in Designated Satellite Accumulation Area collect_solid->store_waste collect_liquid->store_waste collect_rinsate Collect Rinsate as Hazardous Liquid Waste decon_glassware->collect_rinsate collect_rinsate->store_waste contact_ehs Contact Institutional EHS for Pickup store_waste->contact_ehs end Disposal by Licensed Contractor (Incineration) contact_ehs->end

Caption: Decision workflow for the proper disposal of 3-Hydroxyquinolin-2(1H)-one.

References

Essential Safety and Operational Guide for Handling 3-Hydroxyquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety and logistical information for researchers, scientists, and drug development professionals handling 3-Hydroxyquinolin-2(1H)-one. It includes detailed personal protective equipment (PPE) requirements, operational procedures, and disposal plans to ensure a safe laboratory environment.

Hazard Summary: 3-Hydroxyquinolin-2(1H)-one is a chemical that requires careful handling due to its potential health hazards. According to safety data, it can cause skin irritation, serious eye irritation, and may cause respiratory irritation[1].

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is crucial to minimize exposure when handling 3-Hydroxyquinolin-2(1H)-one, particularly in its powder form. The following table summarizes the recommended PPE.

Body PartPersonal Protective EquipmentSpecifications and Remarks
Hands Chemical-resistant glovesExamples of suitable materials include nitrile rubber, neoprene, or butyl rubber[2]. It is recommended to wear two pairs of chemotherapy gloves that meet the ASTM D6978 standard[3][4]. Always inspect gloves for integrity before use and use proper glove removal technique to avoid skin contact[2].
Eyes/Face Safety glasses with side shields or goggles, and a face shieldEye protection must be tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU)[2]. A face shield is recommended when there is a potential for splashing[2].
Respiratory Fume hood or respiratorAll handling of the solid compound should occur in a certified chemical fume hood to prevent inhalation of dust or aerosols[5]. If a fume hood is not available, a NIOSH-approved respirator is required, especially when dusts are generated[2]. For significant vapor or particle exposure, a full face-piece chemical cartridge-type respirator or a powered air-purifying respirator (PAPR) should be used[3].
Body Laboratory coat or protective gownA fully-buttoned lab coat is necessary to protect against skin contact[5]. For handling larger quantities or in the event of a spill, a disposable, impermeable gown made of a material like polyethylene-coated polypropylene is recommended[3]. Gowns should be long-sleeved with tight-fitting cuffs and close in the back[4][6].
Other Head, hair, and shoe coversFor comprehensive protection, especially when handling hazardous compounds, disposable covers for head, hair (including beards), and shoes are advised[3].

Operational and Disposal Plan

Adherence to a strict operational and disposal plan is critical to minimize exposure and ensure a safe laboratory environment.

AspectProcedure
Handling - Avoid all contact with skin, eyes, and clothing. - Minimize the generation of dust and aerosols[5][7][8]. - Always handle the compound within a well-ventilated area, preferably a certified chemical fume hood[5][7]. - Do not eat, drink, or smoke in the work area[4][7]. - Wash hands thoroughly after handling the substance.
Storage - Store in a cool, dry, and well-ventilated area[7][8]. - Keep the container tightly sealed[7][9].
Spill Management - Small Spills: For liquid spills, absorb with an inert material (e.g., sand, vermiculite) and place it into a sealed container for disposal[5]. - Large Spills: Immediately evacuate and secure the area to prevent entry[5].
Disposal - Dispose of all contaminated waste, including used PPE and spill cleanup materials, in a labeled and sealed container[2][5]. - Follow all local, regional, and national regulations for hazardous waste disposal[10]. - Do not dispose of the chemical down the drain[5].

Visual Guides

The following diagrams illustrate key safety workflows for handling 3-Hydroxyquinolin-2(1H)-one.

PPE_Donning_Doffing cluster_donning Donning (Putting On) cluster_doffing Doffing (Taking Off) Don1 1. Gown Don2 2. Shoe Covers Don1->Don2 Don3 3. Hair/Head Cover Don2->Don3 Don4 4. Respirator/Mask Don3->Don4 Don5 5. Goggles/Face Shield Don4->Don5 Don6 6. Gloves (Two Pairs) Don5->Don6 Wash1 Wash Hands Doff1 1. Outer Gloves Doff2 2. Gown & Inner Gloves Doff1->Doff2 Doff3 3. Shoe Covers Doff2->Doff3 Doff4 4. Goggles/Face Shield Doff3->Doff4 Doff5 5. Hair/Head Cover Doff4->Doff5 Doff6 6. Respirator/Mask Doff5->Doff6 Wash2 Wash Hands Doff6->Wash2

Figure 1: Recommended PPE Donning and Doffing Sequence.

Hazard_Control_Hierarchy Elimination Elimination Substitution Substitution Elimination->Substitution Engineering Engineering Controls (e.g., Fume Hood) Substitution->Engineering Administrative Administrative Controls (e.g., SOPs, Training) Engineering->Administrative PPE Personal Protective Equipment (Gloves, Goggles, Gown) Administrative->PPE

Figure 2: Hierarchy of Controls for Chemical Handling.

References

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Retrosynthesis Analysis

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